molecular formula C17H23FN2O4 B1272011 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid CAS No. 868151-70-6

2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid

Cat. No.: B1272011
CAS No.: 868151-70-6
M. Wt: 338.4 g/mol
InChI Key: RBVUICOGSFFJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid is a useful research compound. Its molecular formula is C17H23FN2O4 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVUICOGSFFJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376097
Record name 2-(4-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868151-70-6
Record name 2-(4-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a pivotal building block in modern medicinal chemistry and pharmaceutical development. The document elucidates the molecule's core chemical properties, structural features, and spectroscopic profile. Furthermore, it details a representative synthetic pathway, analytical methodologies for purity assessment, and explores its strategic applications in drug discovery, particularly for central nervous system (CNS) agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their research and development pipelines.

Introduction: A Strategically Designed Synthetic Intermediate

This compound is a non-commercial, highly functionalized organic compound designed for synthetic utility in drug discovery. Its structure is a deliberate amalgamation of three key pharmacophoric and synthetic elements: a phenylacetic acid core, a piperazine scaffold, and a tert-butyloxycarbonyl (Boc) protecting group.

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into CNS-active drugs to enhance bioactivity and optimize pharmacokinetic properties such as solubility and bioavailability.[1][2][3][4] The strategic placement of a fluorine atom on the phenyl ring is a common tactic to improve metabolic stability and modulate electronic properties without significantly increasing steric bulk.[1]

The true synthetic value of this molecule lies in the Boc protecting group. This group temporarily deactivates the N-4 nitrogen of the piperazine ring, enabling chemists to perform selective reactions on the carboxylic acid moiety or, after deprotection, on the newly freed secondary amine.[1][2] This guide will dissect these features, providing the technical insights necessary for its effective application.

Physicochemical and Structural Properties

The fundamental identity and physical characteristics of the molecule are crucial for its handling, storage, and application in synthetic chemistry. While specific experimental data for the 4-fluoro isomer is sparse in publicly available literature, properties can be reliably inferred from closely related isomers and supplier data for analogous compounds.

Key Identifiers and Properties
PropertyValueSource(s)
IUPAC Name 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acidN/A
Synonyms α-(4-Boc-piperazinyl)-α-(4-fluorophenyl)acetic acid[5]
CAS Number 868151-70-6[6]
Molecular Formula C₁₇H₂₃FN₂O₄[1][6]
Molecular Weight 338.37 g/mol [5][6][7]
Appearance White to off-white solid[1]
Purity Typically ≥97% (HPLC)[8][9]
Melting Point 165 - 170 °C (Reported for 3-fluoro isomer)[1]
Storage 0 - 8 °C, under inert atmosphere[1]
Chemical Structure

The molecular architecture is centered around a chiral alpha-carbon substituted with four distinct groups, making it a valuable building block for stereospecific synthesis.

Caption: Chemical structure of the title compound.

Synthesis and Reactivity

The compound is not naturally occurring and must be prepared synthetically. Its design anticipates two primary modes of reactivity: reactions involving the carboxylic acid and reactions involving the piperazine N-4 amine following Boc deprotection.

Representative Synthetic Workflow

A logical and efficient synthesis involves the nucleophilic substitution of a suitable leaving group on an α-halo phenylacetic acid derivative by N-Boc-piperazine. This approach is robust and scalable.

SynthesisWorkflow reactant1 2-Bromo-2-(4-fluorophenyl) acetic acid conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat reactant1->conditions reactant2 tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) reactant2->conditions product 2-(4-Boc-piperazinyl)-2- (4-fluorophenyl)acetic acid conditions->product Nucleophilic Substitution

Caption: Proposed synthetic route to the title compound.

Experimental Protocol: Synthesis
  • Setup: To a solution of 2-bromo-2-(4-fluorophenyl)acetic acid (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add tert-butyl piperazine-1-carboxylate (1.1 eq).

  • Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.5 eq), to the mixture. The base acts as a scavenger for the HBr generated during the reaction.

  • Reaction: Heat the mixture to 60-80 °C and stir until reaction completion is observed via TLC or LC-MS analysis.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.

Key Reactivity Pathways

The synthetic utility of this intermediate stems from its two orthogonal reactive sites.

Reactivity start 2-(4-Boc-piperazinyl)-2- (4-fluorophenyl)acetic acid p1_reagent Amine (R-NH₂) Coupling Agents (EDC, HOBt) start->p1_reagent Pathway A: Carboxylic Acid Activation p2_reagent Strong Acid (TFA or HCl) start->p2_reagent Pathway B: Boc Deprotection p1_product Amide-Coupled Product p1_reagent->p1_product p2_intermediate Deprotected Piperazine Intermediate p2_reagent->p2_intermediate p2_reagent2 Further Functionalization (e.g., Alkylation, Acylation) p2_intermediate->p2_reagent2 p2_product N-Functionalized Product p2_reagent2->p2_product Application start 2-(4-Boc-piperazinyl)-2- (4-fluorophenyl)acetic acid step1_reagent + Amine 1 (R₁-NH₂) Amide Coupling start->step1_reagent step1_product Boc-Protected Amide Intermediate step1_reagent->step1_product step2_reagent + Strong Acid (TFA) Boc Deprotection step1_product->step2_reagent step2_product Piperazine Amide Intermediate step2_reagent->step2_product step3_reagent + Reagent 2 (R₂-X) (e.g., Reductive Amination) step2_product->step3_reagent final_product Final Drug Candidate / API step3_reagent->final_product

Sources

An In-Depth Technical Guide to the Synthesis of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid, a valuable building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevailing synthetic strategies. The primary focus is on a robust and widely applicable nucleophilic substitution route, for which a detailed experimental protocol is provided. Alternative methodologies, including the Strecker synthesis and the Ugi multi-component reaction, are also discussed, providing a broader perspective on the synthetic landscape for this class of compounds. This guide emphasizes the chemical principles underpinning each approach, the rationale for procedural choices, and practical insights for successful execution.

Introduction: Significance of this compound

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules.[1] The presence of the piperazine moiety often enhances the bioavailability and solubility of drug candidates.[2] The Boc (tert-butyloxycarbonyl) protecting group facilitates straightforward synthetic manipulations, allowing for the selective functionalization of the piperazine ring.[2] The fluorophenyl group is a common feature in many central nervous system (CNS) active agents, contributing to improved metabolic stability and receptor binding affinity. Consequently, this compound serves as a critical scaffold for the development of novel therapeutics, particularly in the area of neurological disorders.

Primary Synthetic Pathway: Nucleophilic Substitution

The most direct and commonly employed route for the synthesis of this compound involves a two-step process: the nucleophilic substitution of an α-halo-(4-fluorophenyl)acetate with N-Boc-piperazine, followed by the hydrolysis of the resulting ester. This pathway is favored for its high efficiency, scalability, and the commercial availability of the starting materials.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the key bond disconnection between the α-carbon and the piperazine nitrogen. This suggests a nucleophilic substitution reaction between N-Boc-piperazine and a suitable electrophile, such as an α-bromo-(4-fluorophenyl)acetic acid derivative.

Retrosynthesis target This compound intermediate Ethyl 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetate target->intermediate Ester Hydrolysis reagents N-Boc-piperazine + Ethyl 2-bromo-2-(4-fluorophenyl)acetate intermediate->reagents Nucleophilic Substitution

Caption: Retrosynthetic analysis of the target molecule.

Step 1: Synthesis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate

The synthesis of the key electrophile, ethyl 2-bromo-2-(4-fluorophenyl)acetate, is typically achieved through the bromination of ethyl 2-(4-fluorophenyl)acetate. This reaction proceeds via an enolate intermediate and requires a suitable brominating agent.

Reaction Scheme:

Bromination reactant Ethyl 2-(4-fluorophenyl)acetate product Ethyl 2-bromo-2-(4-fluorophenyl)acetate reactant->product N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), CCl4, Reflux

Caption: Bromination of ethyl 2-(4-fluorophenyl)acetate.

Experimental Protocol:

A detailed procedure for the synthesis of a similar compound, ethyl α-bromophenylacetate, involves the reaction of phenylacetic acid with bromine in the presence of red phosphorus, followed by esterification with ethanol.[3] This method, known as the Hell-Volhard-Zelinsky reaction, can be adapted for the synthesis of ethyl 2-bromo-2-(4-fluorophenyl)acetate.

Step 2: Nucleophilic Substitution with N-Boc-piperazine

The synthesized ethyl 2-bromo-2-(4-fluorophenyl)acetate is then reacted with N-Boc-piperazine in a nucleophilic substitution reaction. The secondary amine of N-Boc-piperazine acts as the nucleophile, displacing the bromide ion.

Reaction Scheme:

Substitution reactants Ethyl 2-bromo-2-(4-fluorophenyl)acetate + N-Boc-piperazine product Ethyl 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetate reactants->product Base (e.g., K2CO3 or Et3N), Solvent (e.g., CH3CN or DMF), Room Temperature

Caption: Nucleophilic substitution reaction.

Experimental Protocol:

A representative procedure for the N-alkylation of a piperazine derivative with an ethyl 2-bromo-2-methylpropanoate has been reported.[4] This protocol can be adapted for the synthesis of ethyl 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetate.

Step 3: Hydrolysis of the Ester

The final step in this pathway is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Reaction Scheme:

Hydrolysis reactant Ethyl 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetate product This compound reactant->product 1. NaOH (aq), EtOH, Reflux 2. HCl (aq)

Caption: Hydrolysis of the ethyl ester.

Experimental Protocol:

Standard ester hydrolysis procedures can be applied. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Alternative Synthetic Pathways

While the nucleophilic substitution route is the most direct, other synthetic strategies can also be employed to synthesize this compound. These alternative pathways offer flexibility and may be advantageous in certain contexts, such as in the generation of compound libraries.

The Strecker Synthesis

The Strecker synthesis is a classic method for the preparation of α-amino acids.[5] In the context of the target molecule, this would involve a three-component reaction between 4-fluorobenzaldehyde, N-Boc-piperazine, and a cyanide source (e.g., sodium cyanide), followed by hydrolysis of the resulting α-aminonitrile.

Workflow:

Strecker cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Iminium Ion Iminium Ion 4-Fluorobenzaldehyde->Iminium Ion + N-Boc-piperazine - H2O α-Aminonitrile α-Aminonitrile Iminium Ion->α-Aminonitrile + CN- Target Molecule Target Molecule α-Aminonitrile->Target Molecule H3O+ N-Boc-piperazine N-Boc-piperazine CN- CN-

Caption: The Strecker synthesis pathway.

This method is highly convergent but requires the handling of toxic cyanide reagents. The hydrolysis of the nitrile to the carboxylic acid is a well-established transformation.[6]

The Ugi Multi-Component Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[7] A variation of this reaction can be envisioned for the synthesis of the target molecule. This would involve the reaction of 4-fluorobenzaldehyde, N-Boc-piperazine, an isocyanide, and a suitable acid component, followed by post-condensation modifications to yield the final carboxylic acid.

Conceptual Workflow:

Ugi 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Ugi Adduct Ugi Adduct 4-Fluorobenzaldehyde->Ugi Adduct N-Boc-piperazine N-Boc-piperazine N-Boc-piperazine->Ugi Adduct Isocyanide Isocyanide Isocyanide->Ugi Adduct Acid Component Acid Component Acid Component->Ugi Adduct Target Molecule Target Molecule Ugi Adduct->Target Molecule Post-condensation Modification

Caption: Conceptual Ugi reaction pathway.

The Ugi reaction is highly valued for its ability to generate molecular diversity from readily available starting materials in a single step.[8][9][10]

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundC₁₇H₂₃FN₂O₄338.38868151-70-6
N-Boc-piperazineC₉H₁₈N₂O₂186.2557260-71-6
Ethyl 2-bromo-2-(4-fluorophenyl)acetateC₁₀H₁₀BrFO₂277.09712-52-7
4-FluorobenzaldehydeC₇H₅FO124.11459-57-4

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The nucleophilic substitution of an α-bromo-(4-fluorophenyl)acetate with N-Boc-piperazine represents the most direct and practical approach for many laboratory and industrial settings. The Strecker synthesis and the Ugi multi-component reaction offer valuable, convergent alternatives that are particularly well-suited for the generation of diverse compound libraries. The choice of synthetic pathway will ultimately depend on factors such as the desired scale of the reaction, the availability of starting materials, and the specific research or development objectives.

References

  • Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. MDPI. [Link]

  • Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. PMC - NIH. [Link]

  • ethyl bromoacetate - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Ethyl 2-bromo-2-(4-fluorophenyl)acetate | 712-52-7. J&K Scientific. [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. PMC - PubMed Central. [Link]

  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. [Link]

  • Synthesis method of N-Boc piperazine.
  • Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.
  • Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. NIH. [Link]

  • Preparation of ethyl α-bromophenylacetate. PrepChem.com. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. NIH. [Link]

  • Free Amino Group Transfer via α‐Amination of Native Carbonyls. PMC - NIH. [Link]

  • N-Acryloyllysine piperazides as irreversible inhibitors of transglutaminase 2. Helmholtz-Zentrum Dresden-Rossendorf (HZDR). [Link]

  • Process for preparing 2-piperazine carboxylic acid derivatives.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]

  • Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. [Link]

  • 4-Boc-piperazine-2-carboxylic acid. Protheragen. [Link]

Sources

The Strategic Intermediate: A Technical Guide to 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic Acid in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Key Building Block

In the landscape of modern medicinal chemistry, particularly within the challenging domain of Central Nervous System (CNS) drug development, the strategic use of well-designed molecular intermediates is paramount. 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid is not an active pharmaceutical ingredient (API) with a defined mechanism of action, but rather a sophisticated and highly valuable building block. Its molecular architecture is deliberately crafted to serve as a cornerstone in the synthesis of novel therapeutic agents, primarily those targeting neurological and psychiatric disorders.

This technical guide moves beyond a simple datasheet to provide an in-depth analysis of the constituent parts of this molecule. We will explore the causality behind its design, the strategic advantages it offers in synthesis, and the potential mechanisms of action for the classes of compounds it is designed to generate. For the senior application scientist, understanding the "why" behind this intermediate's structure is key to unlocking its full potential in drug discovery pipelines.

Core Structural Analysis and Strategic Significance

The utility of this compound lies in the synergistic contribution of its three primary structural motifs: the piperazine core, the 4-fluorophenyl group, and the tert-butoxycarbonyl (Boc) protecting group. Each component is a deliberate choice to impart specific, advantageous properties to the synthetic process and the final target molecules.

Structural Moiety Strategic Function in Drug Design & Synthesis
Piperazine Ring A "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the CNS.[1] It is a versatile core for creating compounds that interact with various neurotransmitter receptors.[2][3]
4-Fluorophenyl Group Enhances lipophilicity, which can improve penetration of the blood-brain barrier (BBB), a critical challenge in CNS drug design.[4][5] The fluorine atom can also increase metabolic stability by blocking potential sites of oxidation.[4]
Boc Protecting Group A crucial element for controlled, multi-step synthesis. It deactivates one of the piperazine nitrogens, allowing for selective chemical reactions on the other nitrogen, thus preventing unwanted side products.[1][6]
Acetic Acid Moiety Provides a reactive handle for further chemical modifications, such as amide bond formation, to build more complex molecular structures.

The Piperazine Core: A Gateway to CNS Targets

The piperazine ring is a six-membered heterocycle with two nitrogen atoms at opposite positions. This structure is a recurring motif in a multitude of successful CNS drugs, including antipsychotics, antidepressants, and anxiolytics.[2][7] Its prevalence is due to its ability to serve as a versatile scaffold that can be modified to precisely orient other chemical groups to interact with specific biological targets within the brain.[8]

Many piperazine-containing compounds exert their effects by modulating neurotransmitter systems, such as the serotonergic and dopaminergic pathways.[9][10] The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or become protonated under physiological conditions, enabling strong interactions with amino acid residues in the binding pockets of G-protein coupled receptors (GPCRs), which include many serotonin and dopamine receptors.[11]

The Role of the 4-Fluorophenyl Group in Neuropharmacology

The incorporation of a 4-fluorophenyl group is a common and effective strategy in the design of CNS-active compounds. Fluorine's high electronegativity and small size allow it to subtly alter the electronic properties of the phenyl ring, which can influence binding affinity to target receptors. More significantly, the substitution of hydrogen with fluorine can enhance the lipophilicity of a molecule.[4] This is a critical factor for CNS drugs, as they must be able to cross the highly selective blood-brain barrier to reach their site of action.[5] Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes in the liver.[12] This can lead to improved pharmacokinetic profiles, such as a longer half-life and increased bioavailability.[4]

Synthetic Utility and Workflow: A Self-Validating System

The presence of the Boc protecting group on one of the piperazine nitrogens is a testament to the synthetic intentionality of this intermediate. This group allows for a controlled and predictable synthetic route, which is a hallmark of a self-validating protocol. The Boc group can be removed under specific acidic conditions, revealing a reactive secondary amine that can then be further functionalized.

Experimental Protocol: General Amide Coupling

The following is a generalized, illustrative protocol for the utilization of this compound in the synthesis of a more complex molecule via amide bond formation.

Objective: To couple the carboxylic acid of the title compound with a primary or secondary amine to form an amide bond.

Materials:

  • This compound

  • Amine of interest (R-NH2)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

  • Standard workup and purification reagents (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Activation: Add the coupling agent (1.1 equivalents) and the organic base (2-3 equivalents) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the amine of interest (1 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired amide.

This protocol provides a reliable method for elaborating the core structure, with the Boc group ensuring that the reaction occurs selectively at the carboxylic acid moiety.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual synthetic pathway using the title compound.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Further Functionalization Intermediate This compound Coupled_Product Boc-Protected Amide Product Intermediate->Coupled_Product HATU, DIPEA Amine R-NH2 Amine->Coupled_Product Deprotected_Amine Deprotected Piperazine Amide Coupled_Product->Deprotected_Amine Trifluoroacetic Acid (TFA) Final_Product Final Target Compound Deprotected_Amine->Final_Product e.g., Buchwald-Hartwig Coupling Reagent R'-X (e.g., Aryl Halide) Reagent->Final_Product G Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Derived_Compound Derived Compound (Antagonist) Derived_Compound->5HT2A_Receptor Blocks

Sources

A Technical Guide to the Synthetic Avenues for 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid: A Medicinal Chemistry Cornerstone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid. This valuable building block is instrumental in the development of novel therapeutics, particularly those targeting the central nervous system. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, reaction mechanisms, and practical laboratory protocols for the synthesis of this important molecule. We will delve into the retrosynthetic analysis, the characteristics of the primary starting materials, and two of the most potent synthetic methodologies: the Strecker synthesis and the Ugi multicomponent reaction.

Introduction: The Significance of a Privileged Scaffold

The piperazine moiety is a recurring motif in a vast number of approved pharmaceutical agents, earning it the designation of a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility and its capacity to engage in multiple hydrogen bonding interactions, make it an attractive component in drug design. The title compound, this compound, combines this privileged piperazine ring with a fluorinated phenylacetic acid backbone. The fluorine atom can enhance metabolic stability and binding affinity, while the α-amino acid-like structure provides a versatile handle for further chemical elaboration. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective functionalization, a critical feature in multi-step syntheses.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to devising a synthetic plan begins with retrosynthetic analysis, a technique that involves mentally breaking down the target molecule into simpler, commercially available starting materials.

G TM This compound I1 α-(4-Boc-piperazinyl)-α-(4-fluorophenyl)acetonitrile TM->I1 Hydrolysis Ugi_adduct Ugi Adduct TM->Ugi_adduct Ugi Reaction I2 Imine/Iminium Intermediate I1->I2 Strecker Synthesis SM1 N-Boc-piperazine I2->SM1 SM2 4-Fluorobenzaldehyde I2->SM2 SM3 Cyanide Source (e.g., KCN) I2->SM3 Ugi_adduct->SM1 Ugi_adduct->SM2 SM4 Isocyanide Ugi_adduct->SM4 SM5 Carboxylic Acid (or alternative) Ugi_adduct->SM5

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis reveals two primary convergent synthetic pathways:

  • The Strecker Synthesis: This classical method for α-amino acid synthesis involves the three-component reaction of an aldehyde (4-fluorobenzaldehyde), an amine (N-Boc-piperazine), and a cyanide source to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile furnishes the desired carboxylic acid.

  • The Ugi Multicomponent Reaction: This powerful one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate an α-acylamino carboxamide. Judicious choice of the carboxylic acid and isocyanide components can lead directly to precursors of the target molecule.

Core Starting Materials: Properties and Procurement

The success of any synthesis is predicated on the quality and purity of the starting materials.

Starting MaterialChemical StructureKey Properties
N-Boc-piperazine CC(C)(C)OC(=O)N1CCNCC1White to off-white solid, M.p.: 43-49 °C, Soluble in many organic solvents.[1]
4-Fluorobenzaldehyde FC1=CC=C(C=C1)C=OColorless liquid, B.p.: 181 °C, Insoluble in water, soluble in organic solvents.
Potassium Cyanide K(C#N)White crystalline solid, Highly toxic, Soluble in water.
Di-tert-butyl dicarbonate (Boc Anhydride) CC(C)(C)OC(=O)OC(=O)OC(C)(C)CWhite solid or colorless liquid, M.p.: 23 °C, Used for Boc protection of amines.
Piperazine C1CNCCN1White crystalline solid, Hygroscopic, Soluble in water and ethanol.

Synthetic Pathways in Detail

The Strecker Synthesis: A Time-Tested Approach

The Strecker synthesis, first reported in 1850, remains a robust and widely used method for the preparation of α-amino acids.[1][2][3] The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by a cyanide nucleophile.

G cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Nitrile Hydrolysis A 4-Fluorobenzaldehyde C Iminium Ion Intermediate A->C B N-Boc-piperazine B->C E α-(4-Boc-piperazinyl)-α-(4-fluorophenyl)acetonitrile C->E D Cyanide (CN⁻) D->E F α-Aminonitrile H This compound F->H G H₃O⁺ / Heat G->H

Figure 2: Workflow for the Strecker synthesis.

Mechanism and Rationale:

The reaction is typically initiated by the condensation of 4-fluorobenzaldehyde with N-Boc-piperazine to form an iminium ion. The electron-withdrawing nature of the fluorine atom on the phenyl ring can slightly enhance the electrophilicity of the aldehyde's carbonyl carbon. The use of a protic solvent like methanol or ethanol can facilitate the formation of the iminium ion. The subsequent nucleophilic attack by the cyanide ion is the key C-C bond-forming step. The resulting α-aminonitrile is a stable intermediate that can often be isolated and purified.

The final and often most challenging step is the hydrolysis of the nitrile to the carboxylic acid.[4] This is typically achieved under acidic or basic conditions. Acidic hydrolysis, often with concentrated hydrochloric or sulfuric acid, is common. However, the presence of the acid-labile Boc protecting group requires careful control of the reaction conditions to avoid its premature cleavage.

Experimental Protocol (Proposed):

Step 1: Synthesis of tert-butyl 4-(cyano(4-fluorophenyl)methyl)piperazine-1-carboxylate

  • To a solution of N-Boc-piperazine (1.0 eq) in methanol, add 4-fluorobenzaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve potassium cyanide (1.1 eq) in water.

  • Cool the aldehyde-amine mixture in an ice bath and slowly add the aqueous solution of potassium cyanide.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the α-aminonitrile.

Step 2: Hydrolysis to this compound

  • Dissolve the α-aminonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Heat the reaction mixture at reflux for several hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., sodium hydroxide solution) to a pH of approximately 4-5.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, extract with a suitable organic solvent.

  • Dry the organic extracts and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization or column chromatography can be employed for further purification.

The Ugi Multicomponent Reaction: A Convergent and Efficient Strategy

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry and drug discovery for the rapid generation of molecular complexity from simple starting materials.[5][6][7] It involves the one-pot reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide.

G A 4-Fluorobenzaldehyde E Ugi Adduct A->E B N-Boc-piperazine B->E C Isocyanide (e.g., tert-Butyl isocyanide) C->E D Carboxylic Acid (e.g., Chloroacetic acid) D->E F Post-Ugi Modification (e.g., Hydrolysis/Cyclization) E->F G This compound F->G

Figure 3: General workflow for a Ugi-based synthesis.

Mechanism and Rationale:

The Ugi reaction is believed to proceed via the initial formation of an iminium ion from the aldehyde and the amine.[8] This is followed by the nucleophilic addition of the isocyanide to the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, which, after a Mumm rearrangement, yields the final α-acylamino carboxamide product.

To synthesize the target molecule, a "split-Ugi" approach or a post-Ugi modification would be necessary, as the standard Ugi reaction yields an amide rather than a carboxylic acid. One potential strategy would be to use a carboxylic acid component that can be later converted to the desired functionality. For instance, using an α-haloacetic acid could provide a handle for subsequent transformations.

Experimental Protocol (Proposed):

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol, add N-Boc-piperazine (1.0 eq) and stir for 20 minutes.

  • Add a suitable carboxylic acid (e.g., bromoacetic acid, 1.0 eq) and an isocyanide (e.g., tert-butyl isocyanide, 1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting Ugi adduct would require further chemical steps, such as hydrolysis of the newly formed amide and removal of the N-acyl group, to arrive at the final product. The specific conditions for these transformations would need to be optimized.

Conclusion: A Versatile Intermediate for Drug Discovery

The synthesis of this compound is readily achievable through well-established synthetic methodologies. Both the Strecker synthesis and the Ugi multicomponent reaction offer viable and efficient routes to this valuable building block. The choice of synthetic pathway will depend on factors such as the desired scale of the synthesis, the availability of starting materials, and the specific requirements for purity and yield. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for researchers and scientists working to access this and related molecules for the advancement of medicinal chemistry and drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries. BenchChem.
  • Dömling, A. (2002). Recent advances in isocyanide-based multicomponent chemistry. Current Opinion in Chemical Biology, 6(3), 306-313.
  • Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122.
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
  • Orjales, A., et al. (1996). Synthesis and histamine H1-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal hetroaryl or cyclo alkyl amide fragment. European Journal of Medicinal Chemistry, 31, 813-818.
  • Akritopoulou-Zanze, I., et al. (2004). A convergent and fast route to piperazines via IMCR. Tetrahedron Letters, 45(46), 8439-8441.
  • Dinsmore, C. J., & Beshore, D. C. (2002). A review of piperazine-containing compounds as therapeutic agents. Tetrahedron, 58(17), 3297-3312.
  • Hulme, C., et al. (1998). The Ugi/De-Boc/Cyclize (UDC) strategy: A new three component reaction for the solution and solid phase synthesis of 2,5-diketopiperazines. Tetrahedron Letters, 39(9), 1113-1116.
  • Rossen, K., et al. (1997). A novel, two-step synthesis of tetrahydropyrazines. Tetrahedron Letters, 38(18), 3183-3186.
  • Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(3), 1595-1599.
  • Basso, A., et al. (2005). Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • Davis, F. A., et al. (1994). Asymmetric Strecker synthesis using enantiopure sulfinimines: A convenient synthesis of α-amino acids. Tetrahedron Letters, 35(50), 9351-9354.
  • BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. BenchChem.
  • Repine, J. T., et al. (2007). Synthesis of monofluorinated-1-(naphthalene-1-yl) piperazines. Tetrahedron Letters, 48(32), 5539-5541.
  • Bayrak, H., et al. (2009). Synthesis of some new 1, 2, 4-triazoles, their mannich and Schiff bases and evaluation of their antimicrobial activities. European Journal of Medicinal Chemistry, 44(3), 1057-1066.
  • Wang, S., et al. (2010). Synthesis and biological evaluation of novel arylpiperazine derivatives as potential antidepressant and anxiolytic agents. Bioorganic & Medicinal Chemistry, 18(1), 345-353.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.
  • Google Patents. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • Google Patents. (n.d.). CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile.
  • Protheragen. (n.d.). 4-Boc-piperazine-2-carboxylic acid.
  • BenchChem. (2025). Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic acid.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1).
  • Slideshare. (n.d.). strecker ppt.pptx.
  • PubMed Central. (2019).
  • PubMed Central. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • PubMed. (n.d.). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors.
  • PubMed Central. (2018). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
  • PubMed Central. (2020).
  • Google Patents. (n.d.). US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.

Sources

An In-depth Technical Guide to 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid, a key building block for pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, analytical methods, and applications, with a focus on its role in the development of novel therapeutics.

Executive Summary

This compound, identified by the CAS Number 868151-70-6 , is a sophisticated synthetic intermediate that merges three critical pharmacophoric elements: a piperazine ring protected by a tert-butyloxycarbonyl (Boc) group, a phenylacetic acid moiety, and a fluorine substituent at the para-position of the phenyl ring.[1][2] This unique combination of structural features makes it a highly valuable scaffold in medicinal chemistry, particularly in the design of novel agents targeting the central nervous system (CNS). The Boc-protecting group facilitates controlled, sequential chemical modifications, while the fluorophenyl and piperazine moieties are known to confer favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This guide will detail the technical specifications, synthesis, and analytical characterization of this compound, providing a foundational resource for its effective utilization in drug discovery programs.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and formulation.

PropertyValueSource(s)
CAS Number 868151-70-6[1]
Molecular Formula C₁₇H₂₃FN₂O₄[1]
Molecular Weight 338.37 g/mol [1]
Appearance White to off-white solid[3] (analog)
Purity Typically ≥97% (HPLC) (analog)
Storage Temperature 4°C[2]

Note: Some properties, such as appearance and melting point, are based on close structural analogs (e.g., the 3-fluoro isomer) due to a lack of publicly available data for the specific 4-fluoro isomer. The 3-fluoro analog has a reported melting point of 165 - 170 °C.[3]

The Strategic Role in Drug Design

The molecular architecture of this compound is not arbitrary; each component is deliberately chosen to impart specific, advantageous properties to a final drug molecule.

The Piperazine Moiety: A Privileged Scaffold

The piperazine ring is a common feature in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics. Its presence can enhance the bioavailability of a compound and allow for the introduction of various substituents to modulate receptor binding and selectivity.

The Fluorophenyl Group: Enhancing Pharmacokinetics

The introduction of a fluorine atom into a phenyl ring is a well-established strategy in medicinal chemistry to improve a drug candidate's metabolic stability and membrane permeability. The 4-fluoro substitution, in particular, can influence the electronic properties of the ring and its interactions with biological targets.

The Boc Protecting Group: Enabling Synthetic Versatility

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the piperazine nitrogen. This allows for selective reactions at other positions of the molecule. Its facile removal under mild acidic conditions is a key advantage in multi-step synthetic sequences.

The logical relationship between these components and their contribution to the final drug candidate is illustrated in the diagram below.

G cluster_0 Molecular Components cluster_1 Functional Contributions Piperazine_Ring Piperazine Ring Bioavailability Enhanced Bioavailability & Receptor Interaction Piperazine_Ring->Bioavailability confers Fluorophenyl_Group 4-Fluorophenyl Group Metabolic_Stability Improved Metabolic Stability & Permeability Fluorophenyl_Group->Metabolic_Stability imparts Boc_Group Boc Protecting Group Synthetic_Control Controlled Synthesis Pathway Boc_Group->Synthetic_Control enables Drug_Candidate Optimal Drug Candidate Bioavailability->Drug_Candidate Metabolic_Stability->Drug_Candidate Synthetic_Control->Drug_Candidate

Caption: Functional contributions of the molecular components of this compound to a final drug candidate.

Synthesis and Manufacturing

Representative Synthetic Protocol

This protocol is a representative example based on the synthesis of similar piperazine derivatives and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-bromo-2-(4-fluorophenyl)acetic acid

This starting material can be prepared from 4-fluorophenylacetic acid via bromination using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

Step 2: Nucleophilic Substitution with Boc-piperazine

  • In a round-bottom flask, dissolve 1-Boc-piperazine (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents), to the solution.

  • Slowly add a solution of 2-bromo-2-(4-fluorophenyl)acetic acid (1 equivalent) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

G Start1 1-Boc-piperazine Reaction Nucleophilic Substitution Start1->Reaction Start2 2-bromo-2-(4-fluorophenyl)acetic acid Start2->Reaction Product This compound Reaction->Product Base (e.g., TEA) Solvent (e.g., DMF)

Caption: General synthetic workflow for the preparation of the target compound.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of this compound. The following methods are recommended.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of the compound.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient from 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 264 nm
Column Temp. 30 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

  • ¹H NMR: Expected signals would include those for the Boc group (a singlet around 1.4 ppm), the piperazine ring protons (multiplets in the 2.3-3.6 ppm range), the methine proton (a singlet), and the aromatic protons of the fluorophenyl group (doublets or multiplets in the 7.0-7.5 ppm range).

  • ¹³C NMR: Will show characteristic peaks for the carbonyls of the Boc and acid groups, the carbons of the piperazine and fluorophenyl rings, and the tert-butyl group.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode would be expected to show the [M+H]⁺ ion at approximately m/z 339.17.

Safety and Handling

A GHS-compliant Safety Data Sheet (SDS) should be consulted before handling this compound.[4] The following is a summary of key safety precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.[2]

Applications in Research and Development

This compound is primarily used as an intermediate in the synthesis of more complex molecules for various therapeutic areas.

  • Central Nervous System (CNS) Disorders: The structural motifs present in this compound are frequently found in drug candidates for depression, anxiety, psychosis, and neurodegenerative diseases.[3]

  • Oncology: Piperazine derivatives have been explored for their potential as anticancer agents.

  • Infectious Diseases: The piperazine scaffold is also a component of some antibacterial and antifungal agents.[5]

The compound's utility lies in its ability to be readily incorporated into larger molecules, often through amide bond formation using the carboxylic acid group after deprotection of the piperazine nitrogen.

Conclusion

This compound (CAS 868151-70-6) is a strategically designed and highly valuable intermediate for drug discovery and development. Its unique combination of a Boc-protected piperazine, a fluorophenyl group, and a carboxylic acid moiety provides medicinal chemists with a versatile platform for the synthesis of novel therapeutic agents with potentially enhanced pharmacokinetic and pharmacodynamic profiles. This guide provides a foundational understanding of its properties, synthesis, analysis, and applications, empowering researchers to leverage this key building block in their quest for new medicines.

References

  • XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 868151-70-6 Name: -. Available from: [Link].

  • Novachemistry. Novachemistry-Products. Available from: [Link].

  • cas-no.com. 868151-70-6_2-(4-Boc-piperazino)-2-(4-fluorophenyl)acetic acid CAS No. - CAS No. Search. Available from: [Link].

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC. Available from: [Link].

  • Synthesis of Step 2: 1-(tert-Butoxycarbonyl)-4-(4-methoxycarbonylphenyl)piperazine. Available from: [Link].

  • Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed. Available from: [Link].

  • PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - WO2019232010A1. Google Patents.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ACG Publications. Available from: [Link].

Sources

Biological activity of fluorinated phenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Phenylacetic Acid Derivatives

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth exploration of the biological activities of fluorinated phenylacetic acid derivatives, a class of compounds with significant therapeutic potential. We will dissect the fundamental role of fluorine in modulating physicochemical properties to enhance pharmacokinetic and pharmacodynamic profiles. The guide will focus on two primary areas of biological activity: anti-inflammatory effects, mediated through the inhibition of cyclooxygenase (COX) enzymes, and anticancer properties, demonstrated by in vitro cytotoxicity. Detailed, field-proven experimental protocols for the synthesis and biological evaluation of these derivatives are provided, alongside a discussion of their structure-activity relationships and pharmacokinetic considerations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorination in the design of novel therapeutics.

Chapter 1: The Physicochemical Impact of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a deliberate strategy to enhance its pharmacological profile. The unique properties of the fluorine atom—high electronegativity, small atomic radius similar to hydrogen, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" can increase the half-life and overall exposure of a drug in the body.[2]

  • Binding Affinity and Potency: The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which can lead to stronger interactions with target receptors.[1] This modulation of electronic properties can enhance the potency and selectivity of a drug candidate.

  • Lipophilicity and Permeability: Fluorine substitution can also modulate a molecule's lipophilicity, which affects its ability to cross cell membranes. While a single fluorine atom may have a minor effect, a trifluoromethyl group, for instance, can significantly increase lipophilicity.[3]

These properties make fluorination a powerful tool in tuning the "drug-like" characteristics of a molecule, and phenylacetic acid derivatives have proven to be excellent scaffolds for exploring these effects.

Chapter 2: Anti-inflammatory Activity via Cyclooxygenase Inhibition

The primary mechanism by which many phenylacetic acid derivatives exert their anti-inflammatory effect is through the inhibition of cyclooxygenase (COX) enzymes.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastrointestinal tract, and COX-2, which is induced by inflammatory stimuli.[4] The ideal anti-inflammatory agent would selectively inhibit COX-2 to reduce inflammation without the gastrointestinal side effects associated with COX-1 inhibition.[3][4]

Prostaglandin Synthesis Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 PGG2 Prostaglandin G2 (PGG2) AA->PGG2 Cyclooxygenase (COX-1 & COX-2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids NSAIDs Fluorinated Phenylacetic Acid Derivatives (NSAIDs) NSAIDs->AA Inhibit

Caption: Prostaglandin synthesis pathway and the inhibitory action of NSAIDs.

Structure-Activity Relationship (SAR)

While comprehensive data directly comparing the COX inhibition of simple fluorophenylacetic acid isomers is limited, SAR can be inferred from studies on related non-steroidal anti-inflammatory drugs (NSAIDs). The position of the fluorine atom on the phenyl ring is critical for activity and selectivity. For instance, in the case of diclofenac, a well-known phenylacetic acid derivative, the ortho-chloro substituents are crucial for its potent activity. It is hypothesized that fluorine substitution at various positions on the phenylacetic acid ring would similarly influence the molecule's conformation and its ability to fit into the active sites of COX-1 and COX-2.

Studies on more complex derivatives provide further insight. For example, in a series of 2-phenylaminophenylacetic acid derivatives, the identity and position of substituents on the aniline ring were found to be important for both the potency and selectivity of COX inhibition.[6] It is reasonable to extrapolate that the electronic and steric effects of fluorine on the phenylacetic acid core would likewise modulate binding to the hydrophobic channel of the COX enzymes.[3]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common fluorometric method for determining the IC50 values of test compounds against COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2, and a fluorescent probe is oxidized in this process, leading to a measurable increase in fluorescence. Inhibitors of COX will reduce this fluorescence signal.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic acid (substrate)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate (opaque for fluorescence)

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, heme, ADHP, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound and positive control at 10x the final desired concentration.

  • Assay Setup: To the wells of the 96-well plate, add the following:

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL enzyme, and 10 µL of solvent (DMSO).

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, and 10 µL of solvent.

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL enzyme, and 10 µL of the diluted test compound.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Initiation of Reaction: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells except the background wells.

  • Measurement: Immediately begin reading the fluorescence kinetically for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Subtract the average slope of the background wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100.

    • Plot the % Inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to assess the acute anti-inflammatory activity of new compounds.[7][8]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a biphasic inflammatory response. The late phase (2.5-6 hours) is characterized by the production of prostaglandins mediated by COX-2.[9] The ability of a test compound to reduce the paw swelling (edema) during this phase indicates its anti-inflammatory potential.[9]

Materials:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) solution of lambda-carrageenan in sterile saline

  • Test compound (fluorinated phenylacetic acid derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Diclofenac, 10 mg/kg)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the rats into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each rat at each time point by subtracting the initial paw volume from the post-treatment volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine the significance of the results.

Carrageenan Paw Edema Workflow cluster_0 Pre-Treatment cluster_1 Inflammation Induction & Measurement cluster_2 Data Analysis Acclimatize Acclimatize Rats (1 week) Group Group Animals (Control, Test, Positive) Acclimatize->Group Baseline Measure Initial Paw Volume (V0) Group->Baseline Administer Administer Compound/Vehicle (p.o. or i.p.) Baseline->Administer Inject Inject Carrageenan (0.1 mL, 1%) Administer->Inject Wait 60 min Measure Measure Paw Volume (Vt) at 1, 2, 3, 4, 5 hours Inject->Measure Calculate Calculate Paw Volume Increase (ΔV = Vt - V0) Measure->Calculate Inhibition Calculate % Inhibition vs. Control Calculate->Inhibition Stats Statistical Analysis (ANOVA) Inhibition->Stats

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema assay.

Chapter 3: Anticancer Activity of Fluorinated Phenylacetic Acid Derivatives

In addition to anti-inflammatory properties, derivatives of fluorinated phenylacetic acids have demonstrated promising cytotoxic activity against various cancer cell lines. This suggests alternative or additional mechanisms of action beyond COX inhibition that may be relevant in oncology.

In Vitro Cytotoxicity Data

A study on a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed their potential as anticancer agents, particularly against prostate carcinoma (PC3) cells.[10] The half-maximal inhibitory concentration (IC50) values were determined using an MTS assay.

Compound IDR Group (Substitution on N-phenyl ring)IC50 (µM) vs. PC3IC50 (µM) vs. MCF-7IC50 (µM) vs. HL-60
2a 2-NO2>100>100>100
2b 3-NO252>100>100
2c 4-NO280100>100
2d 2-OCH3>100>100>100
2e 3-OCH3>100>100>100
2f 4-OCH3>100>100>100
Imatinib (Reference Drug)4098Not Reported
Data synthesized from Aliabadi et al., 2013.[10]

The results indicate that derivatives with a nitro moiety (compounds 2a-2c) exhibited higher cytotoxicity than those with a methoxy moiety (2d-2f).[10] Notably, compound 2b , with a meta-nitro substituent, was the most active against the PC3 prostate cancer cell line.[10]

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives

This protocol is adapted from the synthesis of the compounds evaluated for cytotoxicity.[11]

Synthesis Workflow Start 4-Fluorophenylacetic Acid + EDC in CH2Cl2 Intermediate Activated Ester Intermediate Start->Intermediate Stir 30 min Product 2-(4-Fluorophenyl)-N- halophenylacetamide Intermediate->Product Stir 24 hours Aniline + Substituted Aniline Aniline->Intermediate

Caption: Synthesis of 2-(4-Fluorophenyl)-N-halophenylacetamide derivatives.

Materials:

  • 4-Fluorophenylacetic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • Appropriate substituted aniline (e.g., 3-nitroaniline)

  • Dichloromethane (CH2Cl2), anhydrous

  • Sodium bicarbonate solution

  • Dilute sulfuric acid

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Activation: In a round-bottom flask, dissolve 4-fluorophenylacetic acid (1.0 eq) and EDC (1.0 eq) in anhydrous dichloromethane. Stir the mixture at room temperature for 30 minutes.

  • Coupling: Add the appropriate substituted aniline (1.0 eq) to the reaction mixture.

  • Reaction: Continue stirring the reaction at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with sodium bicarbonate solution, dilute sulfuric acid, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired N-phenylacetamide derivative.

Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[10]

Principle: The MTS assay is a colorimetric method for determining the number of viable cells. Mitochondrial dehydrogenases in metabolically active cells reduce the MTS tetrazolium compound into a soluble formazan product that absorbs light at 490 nm. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., PC3, MCF-7)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTS reagent

  • 96-well cell culture plates

  • Microplate reader (490 nm)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well and incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Treat the cells with increasing concentrations of the compounds (e.g., 0.01 to 100 µM) and incubate for 96 hours. Include wells with untreated cells (vehicle control) and a positive control (e.g., a known cytotoxic drug).

  • MTS Addition: After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration: % Viability = (Abs_Treated / Abs_Control) * 100.

    • Plot the % Viability versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Chapter 4: Pharmacokinetic Considerations

The pharmacokinetic profile of a drug—its absorption, distribution, metabolism, and excretion (ADME)—is critical to its overall efficacy and safety. Phenylacetic acid derivatives, as a class, exhibit several characteristic pharmacokinetic properties. We will use diclofenac, a widely studied NSAID of the phenylacetic acid class, as a representative example.[1][2]

  • Absorption: When administered orally, diclofenac is rapidly and completely absorbed.[2] However, it undergoes significant first-pass metabolism, which can reduce its bioavailability.[12]

  • Distribution: Phenylacetic acid NSAIDs are typically highly bound to plasma proteins, primarily albumin.[2][5] This high degree of protein binding limits their volume of distribution.

  • Metabolism: The primary route of elimination for diclofenac is hepatic biotransformation. The main metabolic pathway is hydroxylation, primarily mediated by the CYP2C9 enzyme, followed by glucuronidation.[8] The introduction of fluorine, as discussed in Chapter 1, is a strategy often employed to block sites of metabolism and improve the pharmacokinetic profile.

  • Excretion: The metabolites are primarily excreted in the urine.[8] Very little of the parent drug is eliminated unchanged.[2] The terminal half-life of diclofenac is relatively short, around 1-2 hours.[12]

Conclusion

Fluorinated phenylacetic acid derivatives represent a versatile and promising class of compounds in drug discovery. The strategic incorporation of fluorine provides a powerful method for fine-tuning the physicochemical properties of the phenylacetic acid scaffold, leading to enhanced metabolic stability and biological activity. As demonstrated, these derivatives exhibit potent anti-inflammatory effects through the well-established mechanism of COX inhibition and also show significant potential as cytotoxic agents against cancer cells. The detailed experimental protocols provided in this guide offer a validated framework for the synthesis and evaluation of novel analogs. Future research should focus on elucidating the precise structure-activity relationships governing COX-2 selectivity and exploring the non-COX-mediated mechanisms responsible for their anticancer effects. The continued exploration of this chemical space is poised to yield new therapeutic agents with improved efficacy and safety profiles.

References

  • Aliabadi, A., et al. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 67-72. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-71. [Link]

  • Knaus, E. E., et al. (2010). Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 20(3), 896-902. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]

  • Fehrenbacher, J. C., et al. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. CSH Protocols, 2009(12). [Link]

  • Boyadzhieva, S., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Medica, 60(2), 269-275. [Link]

  • Davies, N. M., & Anderson, K. E. (1997). Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls. Clinical Pharmacokinetics, 33(3), 184-213. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Fowler, P. D., et al. (1981). The pharmacokinetics of diclofenac sodium following intravenous and oral administration. European Journal of Clinical Pharmacology, 20(4), 297-303. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-71. [Link]

  • Ganellin, C. R., et al. (2017). Diclofenac. StatPearls. [Link]

  • PharmGKB. (n.d.). Diclofenac Pathway, Pharmacokinetics. [Link]

  • Pacifici, G. M. (2024). Clinical Pharmacology of Diclofenac. Biomedical Journal of Scientific & Technical Research, 56(5). [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. [Link]

  • Uddin, M. J., et al. (2013). Design, synthesis, and structure-activity relationship studies of fluorescent inhibitors of cyclooxygenase-2. Bioconjugate Chemistry, 24(4), 712-23. [Link]

  • Atkinson, D. C., & Leach, M. J. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions, 6(5), 657-666. [Link]

  • Gaba, M., & Mohan, C. (2016). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical and Biological Evaluations. [Link]

  • Aiello, F., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Medicinal Chemistry, 8(1), 10-33. [Link]

  • Dr. Sameer H. Sawant. (2020). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. SlideShare. [Link]

  • Garg, R., et al. (2003). Cyclooxygenase (COX) inhibitors: a comparative QSAR study. Chemical Reviews, 103(3), 703-32. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-71. [Link]

  • Kato, M., et al. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Clinical Therapeutics. [Link]

  • Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. World Federation of Societies of Anaesthesiologists. [Link]

  • Warner, T. D., & Mitchell, J. A. (2002). Cyclooxygenase-1 and -2 (COX-1 and COX-2) as new drug targets. Journal of the American Society of Nephrology, 13(7), 1953-1963. [Link]

  • Medicosis Perfectionalis. (2019, March 25). Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know [Video]. YouTube. [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. [Link]

  • Andersson, K. E., et al. (2005). Dual, but not selective, COX-1 and COX-2 inhibitors, attenuate acetic acid-evoked bladder irritation in the anaesthetised female cat. British Journal of Pharmacology, 144(3), 365-373. [Link]

  • Leze, M. P., et al. (2012). Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors. Molecules, 17(9), 10793-10806. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Difluorophenylacetic acid. PubChem. [Link]

  • Tzani, A., et al. (2024). Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. Molecules, 29(5), 1045. [Link]

  • Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19341-19355. [Link]

  • Langlois, M., et al. (1977). ANTIINFLAMMATORY PHENYLACETIC ACID DERIVATIVES. II. P-CYCLOHEXYLPHENYLACETIC ACID DERIVATIVES. European Journal of Medicinal Chemistry, 12(5), 409-416. [Link]

  • Li, Y., et al. (2022). Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis. Frontiers in Pharmacology, 13. [Link]

  • Szlachcic, A., et al. (2022). Intrinsically Fluorescent Oligomeric Cytotoxic Conjugates Toxic for FGFR1-Overproducing Cancers. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Kumar, S., et al. (2023). In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. ProBiologists. [Link]

Sources

The Strategic Imperative of the Boc Protecting Group in Piperazine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of approved therapeutic agents.[1][2] Its unique physicochemical properties frequently enhance the aqueous solubility and oral bioavailability of drug candidates.[3][4] However, the symmetrical nature of the piperazine molecule, with two reactive secondary amine functionalities, presents a significant synthetic hurdle: the prevention of undesired 1,4-disubstituted byproducts.[3][5] This guide provides a comprehensive technical overview of the strategic use of the tert-butoxycarbonyl (Boc) protecting group, a pivotal tool that enables the selective functionalization of the piperazine core. We will delve into the mechanistic underpinnings of Boc protection and deprotection, provide validated, step-by-step protocols, and explore the causality behind critical experimental choices, offering field-proven insights for researchers in organic synthesis and drug development.

The Piperazine Conundrum: A Tale of Two Nitrogens

The synthetic utility of piperazine is directly tied to the reactivity of its two nitrogen atoms. While this duality offers the potential for diverse molecular architectures, it also presents a challenge of selectivity. Uncontrolled reactions with electrophiles typically lead to a mixture of mono- and di-substituted products, complicating purification and reducing the overall yield of the desired compound.[5] To harness the full potential of the piperazine scaffold, a robust protecting group strategy is not just advantageous, but essential. This allows for the temporary "masking" of one nitrogen, directing reactivity to the other, and then revealing the protected nitrogen for subsequent transformations.[6]

Why Boc? The Chemist's Protecting Group of Choice

Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a dominant force in non-peptide chemistry for several compelling reasons:[7]

  • Stability and Orthogonality: The Boc group is remarkably stable under a wide range of reaction conditions, including basic, reductive, and many oxidative environments.[6][8] This stability allows for a broad scope of chemical transformations to be performed on the unprotected nitrogen of the piperazine ring without compromising the integrity of the Boc group. Its removal under specific acidic conditions provides excellent orthogonality with other common protecting groups like Cbz (benzyloxycarbonyl), which is removed by hydrogenolysis.[6]

  • Facile and Mild Deprotection: The removal of the Boc group is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol.[9][10] These conditions are generally well-tolerated by a variety of other functional groups.

  • High Yields and Purity: Both the protection and deprotection reactions involving the Boc group are known for their high efficiency, often proceeding to completion with high yields and minimal side product formation, simplifying purification.[11][12]

The Boc Protection of Piperazine: A Mechanistic Perspective

The introduction of the Boc group onto a piperazine nitrogen proceeds via a nucleophilic acyl substitution mechanism.[7] The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.

The reaction is typically carried out in the presence of a base, although it can proceed without one. The amine nitrogen of piperazine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O.[13] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into carbon dioxide and tert-butoxide.[13]

Boc_Protection_Mechanism Piperazine Piperazine (Nucelophile) Intermediate Tetrahedral Intermediate Piperazine->Intermediate Nucleophilic Attack Boc2O Boc Anhydride (Electrophile) Boc2O->Intermediate BocPiperazine N-Boc-Piperazine Intermediate->BocPiperazine Collapse LeavingGroup tert-butyl carbonate Intermediate->LeavingGroup Elimination Decomposition Decomposition LeavingGroup->Decomposition CO2 CO₂ Decomposition->CO2 tBuO tert-butoxide Decomposition->tBuO

Caption: Mechanism of Boc Protection of Piperazine.

Experimental Protocols: A Practical Guide

Synthesis of Mono-Boc-Piperazine

Achieving selective mono-protection is the primary challenge due to the similar reactivity of the two nitrogen atoms in piperazine.[14] Several methods have been developed to favor the formation of the mono-protected product.

Protocol 1: Direct Reaction with Controlled Stoichiometry

This method relies on using a specific molar ratio of piperazine to Boc anhydride.

  • Materials:

    • Piperazine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve piperazine (1.0 equiv.) in DCM or THF in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of Boc₂O (0.9-1.0 equiv.) in the same solvent to the stirred piperazine solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure N-Boc-piperazine.[14]

Protocol 2: In-Situ Salt Formation for Enhanced Selectivity

This method leverages the in-situ formation of a piperazine salt to deactivate one nitrogen atom, thereby promoting mono-protection.[14]

  • Materials:

    • Piperazine

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent

    • Methanol

    • Di-tert-butyl dicarbonate (Boc₂O)

  • Procedure:

    • Dissolve piperazine (1.0 equiv.) in methanol (approx. 0.5 M) in a round-bottom flask and cool to 0 °C.

    • Slowly add a solution of TFA or HCl (1.0 equiv.) in methanol dropwise to the stirred piperazine solution. Stir for 15-30 minutes at 0 °C.

    • Add a solution of Boc₂O (1.0 equiv.) in methanol dropwise over 10-15 minutes.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Proceed with workup and purification as described in Protocol 1.[14]

Functionalization of N-Boc-Piperazine

Once N-Boc-piperazine is obtained, the free secondary amine is available for a variety of functionalization reactions.

N-Alkylation of N-Boc-Piperazine

This is a common method for introducing alkyl groups onto the piperazine core.[3]

  • Materials:

    • N-Boc-piperazine (1.0 equiv.)

    • Alkyl halide (R-X, 1.0-1.2 equiv.)

    • Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv.)

    • Dimethylformamide (DMF), dry

  • Procedure:

    • To a solution of N-Boc-piperazine in dry DMF, add the base.

    • Add the alkyl halide to the mixture at room temperature.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).[15]

    • Upon completion, cool the mixture to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent (e.g., 3x with DCM).[3]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

Deprotection of the Boc Group

The final step is the removal of the Boc group to reveal the monosubstituted piperazine.

Protocol 1: Boc Deprotection using TFA in DCM

This is a widely used and effective method.[9]

  • Materials:

    • Boc-protected piperazine derivative

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve the Boc-protected piperazine in anhydrous DCM (e.g., at a 0.1 M concentration).

    • Add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, remove the excess TFA and DCM under reduced pressure.[9]

    • To obtain the free base, the residue can be neutralized with a base such as saturated aqueous NaHCO₃ and extracted with an organic solvent.[9]

Protocol 2: Boc Deprotection using HCl in Dioxane

This is another prevalent method, often resulting in the precipitation of the hydrochloride salt of the deprotected piperazine.[9]

  • Materials:

    • N-Boc protected piperazine derivative (1.0 equiv.)

    • 4M HCl in 1,4-dioxane solution (3-5 equiv.)

    • Methanol (optional, as a co-solvent)

    • Diethyl ether

  • Procedure:

    • Dissolve the N-Boc protected piperazine derivative in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

    • Add the 4M HCl in dioxane solution to the stirred solution at room temperature.

    • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperazine may precipitate.

    • Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.[9]

Boc_Deprotection_Workflow cluster_protection Protection cluster_functionalization Functionalization cluster_deprotection Deprotection start Piperazine protect React with Boc₂O start->protect mono_boc Mono-Boc-Piperazine protect->mono_boc functionalize N-Alkylation, N-Acylation, etc. mono_boc->functionalize functionalized_piperazine Functionalized Boc-Piperazine functionalize->functionalized_piperazine deprotect Acidic Conditions (TFA or HCl) functionalized_piperazine->deprotect final_product Monosubstituted Piperazine deprotect->final_product

Caption: General workflow for monosubstituted piperazine synthesis.[3]

Causality in Experimental Choices and Troubleshooting

Choice of Base in Protection and Functionalization: In the Boc protection of piperazine, a base is not strictly necessary but is often used to neutralize the acidic byproducts. For N-alkylation, a non-nucleophilic base like potassium carbonate or cesium carbonate is preferred to prevent competition with the piperazine nitrogen for the alkyl halide.[15]

Solvent Selection: Aprotic solvents like DCM, THF, and DMF are commonly used for both protection and alkylation reactions to avoid side reactions with the reagents. The choice of solvent can also influence reaction rates and solubility of the reactants.[3][15]

Temperature Control: Boc protection is often initiated at 0 °C to control the exothermicity of the reaction and improve selectivity for mono-protection. N-alkylation reactions may require heating to proceed at a reasonable rate, depending on the reactivity of the alkyl halide.[15]

Troubleshooting Incomplete Deprotection: If a Boc deprotection reaction does not go to completion, several factors could be at play:

  • Insufficient Acid: The amount of acid may be inadequate. Increasing the equivalents of TFA or HCl can drive the reaction to completion.[9]

  • Reaction Time: The reaction may require more time. It is crucial to monitor the reaction's progress using TLC or LC-MS.[9]

  • Temperature: Gentle heating (e.g., to 40-50°C) can often accelerate the deprotection process.[9]

  • Solubility: Poor solubility of the starting material can hinder the reaction. Trying a different solvent system may be necessary.[9]

The Broader Impact: Boc-Piperazine in Drug Discovery

The use of N-Boc-piperazine as a versatile building block is widespread in drug discovery and development.[1] It serves as a key intermediate in the synthesis of a vast array of bioactive molecules, including antimicrobial, anticancer, antiviral, and antidepressant agents.[3] The ability to selectively functionalize the piperazine ring allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern medicinal chemistry.[16] Furthermore, N-Boc-piperazine is extensively used in the generation of diverse molecular libraries through parallel synthesis for high-throughput screening.[2]

Comparative Analysis with Other Protecting Groups

While Boc is a workhorse protecting group, others like Cbz (benzyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) also find application in piperazine synthesis, particularly when orthogonal protection strategies are required.

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl)[6]Stable to base and hydrogenolysis[6]
BenzyloxycarbonylCbz (or Z)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂/Pd/C)[6]Stable to acid and base
9-Fluorenyl-methyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine)Stable to acid and hydrogenolysis

The choice between these protecting groups is dictated by the overall synthetic strategy and the presence of other functional groups in the molecule.[6]

Decision_Tree start Select a Protecting Group for Piperazine acid_sensitive Is the final molecule sensitive to strong acid? start->acid_sensitive hydrogenolysis_sensitive Are there groups sensitive to hydrogenolysis (e.g., alkenes)? acid_sensitive->hydrogenolysis_sensitive No use_cbz Use Cbz acid_sensitive->use_cbz Yes base_sensitive Is the molecule sensitive to basic conditions? hydrogenolysis_sensitive->base_sensitive No use_boc Use Boc hydrogenolysis_sensitive->use_boc Yes base_sensitive->use_boc Yes use_fmoc Use Fmoc base_sensitive->use_fmoc No avoid_boc Avoid Boc avoid_cbz Avoid Cbz avoid_fmoc Avoid Fmoc

Sources

Chiral piperazine derivatives as building blocks in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Chiral Piperazine Derivatives as Building Blocks in Drug Discovery

Executive Summary

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs across a multitude of therapeutic areas.[1][2] Its unique physicochemical properties, including its diprotic basicity and stable chair conformation, allow it to favorably influence the solubility, bioavailability, and target-binding affinity of drug candidates.[3][4] When chirality is introduced into this scaffold, its value as a building block is magnified, enabling precise three-dimensional interactions with biological targets. This guide provides an in-depth exploration of chiral piperazine derivatives, covering their strategic importance, key asymmetric synthetic methodologies, and impactful applications in drug discovery. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful scaffolds in the design of next-generation therapeutics.

The Strategic Imperative: Why Chirality in a Piperazine Scaffold Matters

The incorporation of a stereocenter into the piperazine ring is not a trivial synthetic modification; it is a strategic decision that profoundly impacts a molecule's biological profile. Chirality plays a pivotal role in drug-target interactions, directly influencing pharmacological properties.[5] While the piperazine core provides a robust and versatile foundation, the addition of a defined stereochemistry unlocks a higher level of precision in drug design.

  • Enhanced Target Affinity and Selectivity: Biological targets, such as enzymes and receptors, are inherently chiral. A single enantiomer of a chiral piperazine derivative can fit into a binding pocket with much greater precision than its counterpart, leading to significant differences in potency and selectivity.[5][6] This "chiral recognition" is fundamental to optimizing on-target activity while minimizing engagement with unintended targets.

  • Improved Pharmacokinetic (ADME) Profile: The stereochemistry of a drug can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Different enantiomers may be metabolized at different rates by enzymes (like cytochrome P450s) or interact differently with transporters, leading to variations in bioavailability and half-life.[7][8]

  • Reduced Off-Target Effects and Toxicity: Often, the desired therapeutic effect of a drug resides in one enantiomer, while the other may be inactive or, in some cases, contribute to off-target effects and toxicity.[7] Utilizing a single, pure enantiomer—made possible by chiral building blocks—can lead to a safer and more effective therapeutic agent.

Architectures of Chirality: Asymmetric Synthesis of Piperazine Derivatives

The generation of enantiomerically pure piperazine derivatives is a critical challenge in medicinal chemistry. Several robust strategies have been developed, each with distinct advantages. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Strategy A: Chiral Pool Synthesis

This classical and reliable approach utilizes readily available, inexpensive chiral molecules from nature, such as α-amino acids, as the starting point.[9][10] The inherent stereochemistry of the starting material is transferred through the synthetic sequence to the final piperazine product. This method is particularly powerful for accessing C2-substituted piperazines.[11]

  • Starting Material: Begin with a commercially available N-Boc protected α-amino acid (e.g., Boc-L-Phenylalanine).

  • Reduction: Reduce the carboxylic acid moiety to a primary alcohol using a reducing agent like borane-tetrahydrofuran complex (BH3·THF) or by conversion to a mixed anhydride followed by reduction with sodium borohydride (NaBH4).

  • Activation of Alcohol: Convert the resulting chiral amino alcohol to a better leaving group, for instance, by mesylation (using MsCl and a base like triethylamine) or tosylation.

  • Cyclization Precursor Formation: React the activated amino alcohol with an N-protected aminoacetaldehyde derivative or its equivalent to form a linear diamine precursor.

  • Intramolecular Cyclization: Induce intramolecular N-alkylation under basic conditions to form the piperazine ring. This step often involves deprotection of one of the nitrogen atoms followed by cyclization.

  • Final Deprotection/Protection: Selectively deprotect or modify the nitrogen protecting groups (e.g., Boc, Cbz) to yield the desired orthogonally protected chiral piperazine building block, ready for further elaboration.

G start Chiral α-Amino Acid (e.g., Boc-L-Phe) step1 1. Reduction (e.g., BH3·THF) start->step1 Carboxylic Acid -> Alcohol step2 2. Alcohol Activation (e.g., MsCl, TEA) step1->step2 Alcohol -> Leaving Group step3 3. Aza-Michael Addition (Key C-N bond formation) step2->step3 Forms diamine precursor step4 4. Intramolecular Cyclization step3->step4 Ring formation end Enantiopure 2-Substituted Piperazine step4->end Final product G substrate Prochiral Substrate (e.g., Piperazin-2-one Enolate) product Enantioenriched Product (α-Tertiary Piperazin-2-one) substrate->product Asymmetric Allylic Alkylation catalyst Chiral Catalyst [Pd]-L* catalyst->product reduction Reduction (e.g., LiAlH4) product->reduction final_product Chiral Piperazine reduction->final_product

Caption: Catalytic asymmetric synthesis of α-tertiary piperazines.
Strategy C: Novel C-H Functionalization Methods

Recent advances have focused on the direct functionalization of C-H bonds on the piperazine ring. [12]These methods, often employing photoredox or metal catalysis, bypass the need for pre-functionalized starting materials, offering novel and efficient routes to previously inaccessible substitution patterns. While still an emerging area, C-H functionalization promises to significantly expand the chemical space available for drug discovery. [12]

Application in Drug Discovery: Illustrative Case Studies

The true value of chiral piperazine building blocks is demonstrated by their incorporation into successful therapeutic agents. The specific stereochemistry is often critical for the drug's mechanism of action and overall clinical profile.

Case Study 1: Kinase Inhibitors in Oncology

The piperazine scaffold is a frequent component of kinase inhibitors, where it often serves as a linker between two key pharmacophoric elements that bind in the ATP pocket. [1]Chirality can be used to orient these elements precisely, enhancing potency and selectivity.

  • Imatinib (Gleevec): While Imatinib itself is not chiral, the development of analogues has shown the value of introducing chirality. The Stoltz group synthesized chiral α-tertiary piperazine analogues of Imatinib and found they exhibited comparable antiproliferative activity, demonstrating that this previously unexplored chemical space is pharmacologically relevant. [13]

    Compound Target Kinase IC50 (nM) Role of Chiral Piperazine Reference
    Imatinib Bcr-Abl ~25-50 N-methylpiperazine for solubility and binding [13]

    | Chiral Imatinib Analogue | Bcr-Abl | Comparable to Imatinib | Introduces a tertiary stereocenter, exploring new SAR | [13]|

Case Study 2: CNS-Active Agents

Many drugs targeting the central nervous system (CNS) modulate monoamine pathways by interacting with serotonin or dopamine receptors. [14]The piperazine moiety is a classic scaffold for these targets.

  • Vortioxetine (Trintellix): An antidepressant with a complex mechanism of action, vortioxetine contains a chiral 2-substituted piperazine. Its synthesis often relies on chiral building blocks to ensure the correct enantiomer is produced. The specific stereochemistry is crucial for its unique profile as a serotonin reuptake inhibitor and receptor modulator.

DrugPrimary MechanismKey Receptor InteractionsRole of Chiral PiperazineReference
VortioxetineSerotonin Reuptake Inhibition5-HT3, 5-HT7, 5-HT1D antagonist; 5-HT1B partial agonist; 5-HT1A agonistThe chiral piperazine correctly orients the aryl groups for multi-target engagement.[15]

Future Outlook and Conclusion

The demand for enantiomerically pure, structurally diverse building blocks is a constant in drug discovery. Chiral piperazine derivatives stand out as exceptionally valuable tools, combining the proven pharmacokinetic benefits of the piperazine core with the specificity afforded by stereochemical control.

Future efforts will likely focus on:

  • Expansion of Synthetic Toolkits: The development of more efficient, scalable, and versatile catalytic asymmetric methods will be paramount. [12]* Novel Scaffolds: Exploration of C-H functionalization and other late-stage diversification techniques will provide access to novel piperazine analogues. [12]* Library Design: The creation of diverse libraries of chiral piperazine building blocks will empower medicinal chemists to rapidly explore structure-activity relationships and accelerate the discovery of new drug candidates.

References

  • Ghorai, M. K., & Tiwari, D. P. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

  • Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]

  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]

  • Markovic, M., & D’hooghe, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • van der Heijden, L. A., et al. (2019). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. [Link]

  • Sharma, U., et al. (2024). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. Bentham Science Publishers. [Link]

  • Brito, M. A., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

  • Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives. Adani Pharmachem. [Link]

  • Faizan, M., et al. (2024). The medicinal chemistry of piperazines: A review. Scilit. [Link]

  • ResearchGate. (2014). Asymmetric synthesis of 2-arylpiperazines. ResearchGate. [Link]

  • ResearchGate. (2011). Piperazine: the molecule of diverse pharmacological importance. ResearchGate. [Link]

  • Wünsch, B., et al. (2012). Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation. MedChemComm. [Link]

  • Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. PubMed. [Link]

  • Sharma, U., et al. (2024). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. Bentham Science. [Link]

  • The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). LinkedIn. [Link]

  • Sci-Hub. (1994). Asymmetric synthesis. XXXI. Synthesis of 2-substituted piperazines from chiral non-racemic lactams. Sci-Hub. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). NIH. [Link]

  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. OUCI. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). ACS Publications. [Link]

  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2021). RSC Publishing. [Link]

  • Some FDA‐approved piperazine‐containing drugs. (n.d.). ResearchGate. [Link]

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (2009). ResearchGate. [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2023). PubMed Central. [Link]

  • General synthetic strategies toward piperazine scaffold. (n.d.). ResearchGate. [Link]

  • Nakhla, J. S., & Wolfe, J. P. (2007). Asymmetric Synthesis of Chiral Piperazines. R Discovery. [Link]

  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Asymmetric synthesis of chiral piperazinylpropylisoxazoline ligands for dopamine receptors. (2007). PubMed. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2020). PubMed Central. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The piperazine ring is one such "privileged scaffold," prized for its favorable pharmacokinetic properties, including enhanced aqueous solubility and the ability to cross the blood-brain barrier.[1][2] When incorporated into more complex structures, such as the title compound, 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid , it becomes a powerful building block for the synthesis of novel chemical entities. This versatile intermediate is particularly valuable in the development of agents targeting the central nervous system (CNS).[3][4]

The unique architecture of this compound, featuring a Boc-protected piperazine for controlled, sequential reactions, a chiral center, and a fluorophenyl group to modulate metabolic stability and receptor binding, offers medicinal chemists a strategic tool for crafting diverse compound libraries.[3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use in both traditional amide bond formation and advanced multicomponent reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a key building block is paramount for successful reaction planning and execution. The properties of this compound are summarized below.

PropertyValueReference
CAS Number 868151-70-6[5]
Molecular Formula C₁₇H₂₃FN₂O₄[5]
Molecular Weight 338.37 g/mol [5]
Appearance White to off-white solid[4]
Melting Point 165 - 170 °C[4]
Purity ≥ 97.0% (HPLC)[6]
Storage 0 - 8 °C[7]

Core Synthetic Applications: Building Complexity and Diversity

The primary utility of this compound lies in its carboxylic acid functionality, which serves as a handle for forming new bonds, most commonly amide bonds. This can be achieved through classical coupling reactions or more sophisticated, efficiency-focused multicomponent reactions.

Application 1: Amide Bond Formation for Lead Generation

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[8] The carboxylic acid of our title compound can be readily coupled with a diverse range of primary and secondary amines to generate libraries of novel compounds for biological screening.

The choice of coupling reagent is critical and depends on several factors, including the steric hindrance of the amine, the potential for racemization at the chiral center, and the desired reaction conditions.

  • Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common and cost-effective choice. It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] To suppress side reactions and minimize racemization, an additive like 1-hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form an active ester, which is less prone to racemization and reacts cleanly with the amine.[8]

  • Uronium/Aminium Salts (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and often preferred for sterically hindered substrates or when rapid reaction times are desired.[8] HATU promotes the formation of an active ester that reacts quickly with the amine, often leading to higher yields and purities.[10]

This protocol describes a general procedure for the coupling of this compound with a generic primary amine (R-NH₂).

Materials:

  • This compound (1.0 equivalent)

  • Primary amine (R-NH₂) (1.1 equivalents)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (Ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄)

  • Silica gel for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq).

  • Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Activation & Coupling cluster_workup Workup & Purification cluster_product Final Product reagents Acid (1.0 eq) Amine (1.1 eq) HOBt (1.2 eq) DIPEA (2.5 eq) in DMF cooling Cool to 0 °C reagents->cooling add_edc Add EDC (1.2 eq) cooling->add_edc stir Stir 4-24h at RT add_edc->stir extract Dilute with EtOAc Wash with NaHCO₃, Brine stir->extract dry Dry (MgSO₄) Concentrate extract->dry purify Silica Gel Chromatography dry->purify product Desired Amide purify->product Ugi_Reaction_Pathway Acid 2-(4-Boc-piperazinyl)-2- (4-fluorophenyl)acetic Acid Imine Iminium Ion Acid->Imine Amine Amine (R¹-NH₂) Amine->Imine Aldehyde Aldehyde (R²-CHO) Aldehyde->Imine Isocyanide Isocyanide (R³-NC) Nitrilium Nitrilium Ion Imine->Nitrilium + Isocyanide Adduct α-Adduct Nitrilium->Adduct + Carboxylate Product Ugi Product (α-Acylamino Amide) Adduct->Product Mumm Rearrangement

Sources

2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid, a non-canonical building block, for the synthesis of advanced peptides. This document provides researchers, chemists, and drug development professionals with a comprehensive overview, field-proven protocols, and troubleshooting insights for its effective incorporation.

Introduction: A Scaffold for Innovation

In the landscape of peptide-based drug discovery and chemical biology, the strategic incorporation of unnatural amino acids (UAAs) is a cornerstone for innovation.[1][2] These non-proteinogenic building blocks provide a powerful toolkit to modulate the pharmacological and structural properties of peptides, overcoming limitations inherent to their natural counterparts.[2][3] this compound emerges as a particularly valuable UAA, offering a unique combination of a conformationally constrained piperazine scaffold and a metabolically robust fluorinated aromatic ring.

This molecule is not a simple amino acid mimic; it is a sophisticated building block designed to impart specific, desirable characteristics onto a peptide chain. The piperazine moiety can act as a rigid dipeptide isostere or a turn-inducer, while the 4-fluorophenyl group can enhance binding affinity through favorable interactions, improve metabolic stability, and serve as a sensitive ¹⁹F NMR probe for structural and binding studies.[4][5] Its use is particularly noted in the development of novel therapeutics, including agents targeting the central nervous system (CNS).[6][7]

This guide details the practical application of this reagent, focusing on its incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is fundamental to its successful application. The data below is compiled for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₃FN₂O₄[7]
Molecular Weight 338.38 g/mol [7]
Appearance White to off-white solid[7]
Purity Typically ≥97% (HPLC)[7][8]
Solubility Soluble in DMF, DCM, NMP---
Storage Conditions Store at 0-8 °C[7]
CAS Number 885272-91-3[7]

Handling Recommendations: As with all laboratory reagents, standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle in a well-ventilated area or fume hood. Due to its use in synthesis, ensure it is protected from moisture to prevent hydrolysis of the carboxylic acid.

Core Concepts in Application

The utility of this compound stems from the synergistic effects of its constituent parts.

  • The Piperazine Scaffold: This heterocyclic system introduces a significant conformational constraint on the peptide backbone. Unlike flexible aliphatic chains, the piperazine ring locks the geometry, which can be exploited to stabilize specific secondary structures (e.g., β-turns) or to orient adjacent side chains in a defined manner. This pre-organization can lead to enhanced receptor binding affinity and selectivity. The Boc-protected nitrogen allows for its integration into standard peptide synthesis workflows, with the Boc group being removed under standard acidic conditions.[9]

  • The 4-Fluorophenyl Group: The incorporation of fluorine into small molecules and peptides is a well-established strategy in medicinal chemistry.[10] The fluorine atom at the para-position of the phenyl ring offers several advantages:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the phenyl ring resistant to oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes, which can prolong the in vivo half-life of the peptide.[10]

    • Modulated Electronics: Fluorine is highly electronegative, altering the electronic properties of the aromatic ring. This can influence non-covalent interactions such as π-π stacking or cation-π interactions within a receptor binding pocket.

    • ¹⁹F NMR Probe: The ¹⁹F nucleus is a sensitive and specific NMR probe. Peptides containing this group can be studied using ¹⁹F NMR to gain insights into their conformation, dynamics, and interactions with biological targets without interference from other signals.[4]

Experimental Protocol: Incorporation via Fmoc/tBu Solid-Phase Peptide Synthesis

The following protocol details the manual incorporation of this compound into a growing peptide chain on a solid support using the prevalent Fmoc/tBu strategy.[1][11] This building block is treated as a C-terminally protected, N-terminally free amino acid for the coupling step.

Mandatory Visualization: SPPS Incorporation Workflow

SPPS_Workflow Start Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF/DCM Wash Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Activate Building Block (HATU/DIPEA in DMF) Activation->Coupling BuildingBlock 2-(4-Boc-piperazinyl)-2- (4-fluorophenyl)acetic acid BuildingBlock->Activation Monitor Monitor with Kaiser Test Coupling->Monitor Wash2 DMF/DCM Wash End Elongated Peptide-Resin (N-terminal Fmoc) Wash2->End Monitor->Coupling If Incomplete (Recouple) Monitor->Wash2 If Complete

Caption: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents
  • Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)

  • This compound

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solid Phase Synthesis Vessel (manual or automated)

  • Nitrogen line for agitation/draining

Step-by-Step Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes and masses accordingly.

  • Resin Swelling & Preparation:

    • Place the peptide-resin (0.1 mmol) in the synthesis vessel.

    • Add DMF (~5 mL) and allow the resin to swell for 30-60 minutes with gentle nitrogen agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (~3 mL) to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine in DMF (~3 mL) and agitate for an additional 10-15 minutes to ensure complete deprotection.

    • Drain the solution.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove all residual piperidine.

  • Activation of the Building Block:

    • Causality: This building block is sterically hindered. Pre-activation with a potent coupling reagent like HATU is critical to form the highly reactive O-acylisourea intermediate, ensuring efficient amide bond formation.[12][13]

    • In a separate vial, dissolve this compound (101.5 mg, 0.3 mmol, 3.0 eq) and HATU (114 mg, 0.3 mmol, 3.0 eq) in anhydrous DMF (~2 mL).

    • Add DIPEA (105 µL, 0.6 mmol, 6.0 eq) to the activation mixture.

    • Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color (typically to yellow).

  • Coupling Reaction:

    • Add the activated amino acid solution from step 3 to the deprotected peptide-resin.

    • Agitate the mixture with nitrogen for 2-4 hours at room temperature. Longer coupling times are recommended due to the steric bulk of the residue.[14]

    • Self-Validation: After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. A positive result (blue/purple beads) signifies free amines and an incomplete reaction.

  • Post-Coupling Wash:

    • Once the coupling is complete (Kaiser test negative), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

  • Troubleshooting & Optimization:

    • Incomplete Coupling: If the Kaiser test is positive, a second coupling (recoupling) is necessary. Drain the resin, and repeat steps 3 and 4, potentially extending the coupling time or using microwave assistance if available.[15]

    • Aggregation: For sequences prone to aggregation, switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or using chaotropic salts may be beneficial.[12][16]

  • Final Cleavage and Deprotection:

    • After the entire peptide sequence is assembled, the peptide must be cleaved from the resin, and the side-chain protecting groups (including the Boc group on the piperazine) must be removed.

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail appropriate for the peptide's sequence. A standard cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin (~5 mL) and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate dropwise to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product. The peptide is now ready for purification (e.g., by RP-HPLC) and characterization (e.g., by MS).

Recommended Coupling Conditions Summary
ParameterRecommendationRationale
Building Block 3.0 - 5.0 eqDrives reaction to completion for a hindered residue.
Coupling Reagent HATU / HCTU (3.0 - 5.0 eq)High efficiency and speed, good for difficult couplings.[13]
Base DIPEA / Collidine (6.0 - 10.0 eq)Non-nucleophilic base for activation.
Solvent Anhydrous DMF or NMPStandard polar aprotic solvent for SPPS.[17]
Time 2 - 4 hoursExtended time to overcome steric hindrance.[14][15]
Monitoring Ninhydrin (Kaiser) TestConfirms the completion of the coupling step.

Characterization and Final Remarks

Successful incorporation of this compound should be confirmed by mass spectrometry, which will show a mass increase of 321.16 Da (mass of the residue C₁₇H₂₁FN₂O₂) per incorporation. The purity of the final peptide should be assessed by analytical RP-HPLC.

By leveraging the unique structural and chemical properties of this building block, researchers can design and synthesize novel peptides with enhanced stability, constrained conformations, and built-in analytical probes. The protocols and insights provided herein serve as a robust starting point for harnessing its full potential in the advancement of peptide science and therapeutic development.

References

  • BenchChem. A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
  • Sanderson, J. M. The synthesis of peptides and proteins containing non-natural amino acids. Durham University.
  • Wikipedia. Peptide synthesis.
  • Merck Millipore. Unnatural Amino Acids for Peptide Synthesis.
  • Sabatino, et al. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • BOC Sciences. Creating Unnatural Amino Acids. YouTube.
  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Chem-Impex. 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid.
  • Coin, I., et al. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology.
  • Reddit. Solid Phase Synthesis-- What are the major problems in the lab?.
  • Chem-Impex. 1-Boc-piperidine-4-Fmoc-amino-4-carboxylic acid.
  • Chem-Impex. Ácido 2-(4-Boc-piperazinil)-2-(3-fluorofenil)acético.
  • BenchChem. Application Notes and Protocols for Boc-Protected Piperazin-2-ylmethanol in Peptide Synthesis.
  • BenchChem. Application Notes and Protocols for Coupling Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis.
  • Afonin, S., et al. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. PubMed.
  • Santa Cruz Biotechnology. 2-(4-Boc-piperazino)-2-(4-fluorophenyl)acetic acid.
  • JoeCHEM. Peptide Synthesis with the Boc Protecting Group. YouTube.
  • Yu, Z., et al. Fluorinated peptide biomaterials. PMC.
  • Contini, A., et al. Fluorinated Amino Acids, Peptides, and Proteins. ResearchGate.

Sources

Application Notes and Protocols for Amide Coupling with 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Encumbered Amide Couplings

The formation of an amide bond is a cornerstone of modern medicinal chemistry and drug development. However, the seemingly straightforward condensation of a carboxylic acid and an amine can present significant synthetic challenges, particularly when dealing with sterically hindered substrates. 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid is one such molecule, possessing a bulky α,α-disubstituted stereocenter that can significantly impede the approach of an amine nucleophile. This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful amide coupling of this valuable building block, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of common coupling reagents, offer field-proven protocols, and provide a framework for troubleshooting common issues, ensuring a high rate of success in your synthetic endeavors.

The unique structural motif of a piperazine coupled to an aryl acetic acid is a common feature in a variety of bioactive molecules, particularly those targeting the central nervous system.[1] The Boc-protecting group offers a stable and readily cleavable handle for further synthetic manipulations, making this class of compounds highly versatile in drug discovery campaigns.

Physicochemical Properties of the Reactant

A thorough understanding of the starting material is paramount for successful reaction design. Below is a summary of the key physicochemical properties of the title compound and its isomers.

PropertyThis compound2-(4-Boc-piperazino)-2-(2-fluorophenyl)acetic acid2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid
CAS Number 868151-70-6[2]444892-80-2[3]Not specified
Molecular Formula C₁₇H₂₃FN₂O₄C₁₇H₂₃FN₂O₄[3]C₁₇H₂₃FN₂O₄[1]
Molecular Weight 338.37 g/mol [2]338.37 g/mol [3]338.37 g/mol [1]
Appearance SolidSolid[3]Not specified
Key Structural Features α,α-disubstituted aryl acetic acid, Boc-protected piperazineα,α-disubstituted aryl acetic acid, Boc-protected piperazineα,α-disubstituted aryl acetic acid, Boc-protected piperazine

The presence of the bulky Boc-piperazinyl and 4-fluorophenyl groups at the α-position of the carboxylic acid creates significant steric hindrance, which is the primary challenge in achieving efficient amide coupling.

Choosing Your Coupling Strategy: A Comparative Overview

The selection of an appropriate coupling reagent is the most critical decision in designing a successful amide bond formation with a sterically hindered acid. Below, we compare two of the most robust and commonly employed coupling systems: uronium/aminium salts (represented by HATU) and carbodiimides with additives (represented by EDC/HOBt).

Coupling ReagentActivation MechanismKey AdvantagesKey Disadvantages
HATU Forms a highly reactive OAt-active ester.High coupling efficiency, rapid reaction rates, low racemization, particularly effective for hindered substrates.[4]Higher cost compared to carbodiimides, potential for side reactions if not used correctly.
EDC/HOBt EDC forms an O-acylisourea intermediate, which is then converted to a more reactive HOBt-ester.Lower cost, readily available, water-soluble byproducts for easier removal.Can be less effective for highly hindered substrates, risk of racemization without additives.[4]

For a sterically demanding substrate such as this compound, HATU is generally the recommended starting point due to its superior performance in difficult couplings.[4] However, for cost-sensitive applications or with less hindered amines, EDC/HOBt can still be a viable option.

Experimental Protocols

The following protocols are designed to be robust starting points for your experiments. As with any chemical reaction, optimization of stoichiometry, temperature, and reaction time may be necessary to achieve optimal results for your specific amine substrate.

General Workflow for Amide Coupling

Below is a generalized workflow for the amide coupling process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Acid & Amine in Anhydrous Solvent activation Activate Carboxylic Acid prep_acid->activation prep_reagents Prepare Coupling Reagent & Base prep_reagents->activation coupling Nucleophilic Attack by Amine activation->coupling monitoring Monitor Reaction (TLC/LC-MS) coupling->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify

Caption: Generalized workflow for amide coupling reactions.

Protocol 1: HATU-Mediated Amide Coupling (Recommended for Hindered Substrates)

This protocol utilizes the highly efficient uronium salt coupling reagent, HATU.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, 1M HCl, saturated aq. NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the desired amine (1.1 - 1.5 eq).

  • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1 M).

  • Add HATU (1.1 - 1.2 eq) to the solution and stir for 1 minute.

  • Add DIPEA (2.0 - 3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS. For particularly hindered amines, gentle heating (40-50 °C) may be required.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a cost-effective alternative to HATU, which may be suitable for less demanding couplings.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • HOBt (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (as in Protocol 1)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.1 - 1.5 eq), and HOBt (1.2 - 1.5 eq).

  • Dissolve the solids in anhydrous DCM or DMF (to a concentration of approximately 0.1 M).

  • Add DIPEA or NMM (2.0 - 3.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 - 1.5 eq) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, perform the same workup and purification procedure as described in Protocol 1.

Mechanism of Action: A Deeper Dive

Understanding the underlying mechanisms of your chosen coupling reagents is crucial for rational troubleshooting and optimization.

HATU Coupling Mechanism

The HATU-mediated coupling proceeds through the formation of a highly reactive OAt-active ester.

G cluster_mechanism HATU Activation and Coupling RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO -H⁺ Base Base (DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide TMU Tetramethylurea ActiveEster->TMU + HOAt Amine R'-NH₂ Amine->Amide HOAt HOAt Amide->HOAt + HOAt

Caption: Simplified mechanism of HATU-mediated amide coupling.

The base (DIPEA) deprotonates the carboxylic acid, and the resulting carboxylate attacks HATU to form the OAt-active ester, releasing tetramethylurea. The amine then attacks the highly electrophilic carbonyl of the active ester to form the desired amide.

EDC/HOBt Coupling Mechanism

The EDC/HOBt system involves a two-step activation process.

G cluster_mechanism EDC/HOBt Activation and Coupling RCOOH R-COOH Acylisourea O-Acylisourea (unstable) RCOOH->Acylisourea EDC EDC EDC->Acylisourea HOBtEster HOBt-Ester (more stable) Acylisourea->HOBtEster EDU EDC-Urea Acylisourea->EDU + H₂O (side reaction) HOBt HOBt HOBt->HOBtEster Amide Amide Product HOBtEster->Amide Amine R'-NH₂ Amine->Amide Amide->HOBt + HOBt

Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.

The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can be attacked by the amine directly, but it is also susceptible to hydrolysis and rearrangement to an inactive N-acylurea. HOBt acts as a trap for the O-acylisourea, forming a more stable HOBt-ester that is still sufficiently reactive to acylate the amine, thereby minimizing side reactions and racemization.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Here's a guide to addressing common problems.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive coupling reagent for the given substrates.2. Poor quality of reagents or solvents (especially moisture).3. Steric hindrance is too great for the chosen conditions.1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).2. Ensure all reagents and solvents are anhydrous. Use freshly opened bottles where possible.3. Increase the reaction temperature and/or time. Consider using a more specialized reagent for extremely hindered couplings.
Formation of Side Products 1. With EDC, rearrangement of the O-acylisourea to N-acylurea.2. With HATU, reaction of the amine with the coupling reagent itself.3. Racemization at the α-carbon of the carboxylic acid.1. Ensure HOBt is used with EDC to trap the active intermediate.2. Add the amine after a brief pre-activation of the carboxylic acid with HATU.3. Use an additive like HOBt or HOAt. For HATU, racemization is generally low.
Difficulty in Purification 1. Water-soluble byproducts from EDC.2. Tetramethylurea byproduct from HATU.3. Unreacted starting materials.1. Perform a thorough aqueous workup. The urea byproduct of EDC is generally water-soluble.2. Tetramethylurea is also water-soluble and should be removed during the aqueous workup.3. Optimize reaction stoichiometry to drive the reaction to completion. Consider using a slight excess of the less expensive reagent.

Conclusion

The successful amide coupling of sterically hindered substrates like this compound is readily achievable with a rational approach to reagent selection and protocol execution. While HATU often provides a more reliable route for such challenging couplings, the EDC/HOBt system remains a viable and cost-effective alternative. By understanding the mechanistic principles and potential pitfalls, researchers can confidently incorporate this valuable building block into their synthetic strategies, accelerating the pace of drug discovery and development.

References

  • Chem-Impex. 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid. [Link]

  • Sha, S.-C., Zhang, J., & Walsh, P. J. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters, 17(2), 410–413. [Link]

  • Badland, M., et al. (2019). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Request PDF. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Chem-Impex. 2-(4-Boc-piperazinyl)-2-(4-methylphenyl)acetic acid. [Link]

Sources

Application Notes and Protocols for the Utilization of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid in CNS Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Neuromodulatory Agents

The piperazine ring is a cornerstone of central nervous system (CNS) medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs targeting a wide array of neurological and psychiatric disorders.[1][2] Its unique stereoelectronic properties and ability to be readily substituted at its two nitrogen atoms allow for the fine-tuning of pharmacological activity. The compound 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid represents a highly versatile starting material for the synthesis of novel CNS drug candidates. The incorporation of a fluorophenyl group often enhances metabolic stability and blood-brain barrier penetration, while the Boc-protected piperazine and the acetic acid moiety provide key handles for synthetic elaboration.[3][]

This guide provides a comprehensive overview of the strategic application of this compound in CNS drug discovery, detailing its physicochemical properties, hypothesized biological targets, and robust protocols for its derivatization and pharmacological evaluation.

Physicochemical Properties and Synthetic Versatility

A thorough understanding of the compound's properties is essential for its effective use in a drug discovery workflow.

PropertyValueSource
Molecular Formula C₁₇H₂₃FN₂O₄[5]
Molecular Weight 338.37 g/mol [5]
CAS Number 868151-70-6[6]
Appearance White to off-white solidN/A
Solubility Soluble in methanol, DMSO, and other common organic solventsN/A
Purity Typically ≥97% (HPLC)N/A

The true value of this compound lies in its synthetic potential. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective reactions at the other nitrogen atom or the carboxylic acid. Subsequent deprotection of the Boc group under acidic conditions reveals a secondary amine, which can be further functionalized to generate a diverse library of compounds. This strategy is fundamental in exploring the structure-activity relationships (SAR) of novel chemical series.

G cluster_0 Synthetic Pathway Start This compound Step1 Amide Coupling (R-NH2) Start->Step1 Targeting Carboxylic Acid Step2 Boc Deprotection (e.g., TFA) Step1->Step2 Step3 N-Alkylation or N-Arylation (R'-X) Step2->Step3 Targeting Secondary Amine Final Diverse Library of Final Compounds Step3->Final

Caption: General synthetic workflow for derivatization.

Hypothesized Biological Targets and Mechanism of Action

While specific biological data for the parent compound is not publicly available, its structural motifs strongly suggest that its derivatives will interact with key monoaminergic systems in the CNS. Arylpiperazine derivatives are well-documented modulators of serotonin (5-HT) and dopamine (D) receptors, as well as the dopamine transporter (DAT).[1][7][8]

  • Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇): The arylpiperazine moiety is a classic pharmacophore for serotonin receptors. Derivatives could be designed as agonists, partial agonists, or antagonists at these receptors, making them suitable for developing novel antidepressants, anxiolytics, or antipsychotics. For instance, high affinity for the 5-HT₁ₐ receptor is a hallmark of many anxiolytic and antidepressant drugs.[9]

  • Dopamine Receptors (D₂, D₃, D₄): Interaction with dopamine receptors is critical for antipsychotic activity. A common strategy for atypical antipsychotics is to combine D₂ receptor antagonism with modulation of serotonin receptors.[10] The fluorophenylpiperazine scaffold can be elaborated to achieve a desired D₂/5-HT₂ₐ affinity ratio, potentially leading to agents with reduced extrapyramidal side effects.[10]

  • Dopamine Transporter (DAT): A growing area of research is the development of "atypical" DAT inhibitors for the treatment of substance use disorders.[11][12] Unlike cocaine, which locks the transporter in an outward-facing conformation, atypical inhibitors are thought to stabilize a more inward-facing state, increasing synaptic dopamine without producing a strong stimulant effect.[11][13] The core structure of this compound provides a foundation for synthesizing such atypical DAT inhibitors.

G cluster_0 Potential CNS Targets DAT Dopamine Transporter (Atypical Inhibition) Therapeutic_SUD Therapeutic_SUD DAT->Therapeutic_SUD Substance Use Disorder D2R Dopamine D2 Receptor (Antagonism) Therapeutic_Psychosis Therapeutic_Psychosis D2R->Therapeutic_Psychosis Psychosis 5HT1A Serotonin 5-HT1A Receptor (Agonism) Therapeutic_Anxiety Therapeutic_Anxiety 5HT1A->Therapeutic_Anxiety Anxiety/ Depression 5HT2A Serotonin 5-HT2A Receptor (Antagonism) 5HT2A->Therapeutic_Psychosis Psychosis

Caption: Hypothesized CNS targets and therapeutic applications.

Protocols for Pharmacological Evaluation

The following protocols outline a tiered approach to evaluating derivatives of this compound, from initial in vitro screening to in vivo behavioral models.

PART 1: In Vitro Screening Cascade

Objective: To determine the affinity and functional activity of newly synthesized derivatives at key CNS targets. This initial screen is crucial for identifying promising lead compounds and establishing SAR.

1.1. Radioligand Binding Assays

This protocol determines the binding affinity (Ki) of test compounds for a panel of CNS receptors.

  • Materials:

    • Cell membrane preparations expressing the human recombinant receptor of interest (e.g., D₂, 5-HT₁ₐ, 5-HT₂ₐ).

    • Specific radioligands (e.g., [³H]Spiperone for D₂, [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ).

    • Test compounds (derivatives of the topic compound) dissolved in DMSO.

    • Assay buffer (specific to each receptor).

    • 96-well filter plates and a cell harvester.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of test compounds in assay buffer.

    • In a 96-well plate, add assay buffer, the specific radioligand at a concentration near its Kd, and the test compound.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the IC₅₀ values using non-linear regression analysis and convert to Ki values using the Cheng-Prusoff equation.

1.2. Dopamine Transporter (DAT) Uptake Assay

This functional assay measures the ability of test compounds to inhibit the reuptake of dopamine.

  • Materials:

    • HEK293 cells stably expressing the human dopamine transporter (hDAT).

    • [³H]Dopamine.

    • Assay buffer (e.g., Krebs-Ringer-HEPES).

    • Test compounds and a known DAT inhibitor (e.g., GBR12909) as a positive control.[13]

  • Procedure:

    • Plate hDAT-expressing cells in 96-well plates and grow to confluence.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the test compound or control for 10-15 minutes at 37°C.

    • Initiate dopamine uptake by adding [³H]Dopamine.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC₅₀ for the inhibition of dopamine uptake.

PART 2: In Vivo Pharmacological Profiling

Objective: To assess the CNS effects of lead compounds in rodent models, evaluating potential therapeutic efficacy and side effect liability. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2.1. Rodent Models for Anxiety and Depression

These models are used to assess the anxiolytic and antidepressant-like effects of the test compounds.

  • Elevated Plus Maze (Anxiolytic Activity):

    • Administer the test compound or vehicle to mice via intraperitoneal (IP) or oral (PO) route.

    • After a set pre-treatment time (e.g., 30 minutes), place the mouse at the center of the elevated plus maze, which consists of two open and two closed arms.

    • Record the animal's behavior for 5 minutes using an automated tracking system.

    • An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.

  • Forced Swim Test (Antidepressant Activity):

    • Administer the test compound or vehicle to mice.

    • After the pre-treatment period, place the mice individually into a cylinder of water from which they cannot escape.

    • Record the total duration of immobility during the last 4 minutes of a 6-minute test session.

    • An antidepressant-like effect is indicated by a significant reduction in the duration of immobility.

2.2. Models for Antipsychotic-like Activity

These models assess the D₂ receptor antagonism and potential for antipsychotic efficacy.

  • Apomorphine-Induced Climbing in Mice:

    • Pre-treat mice with the test compound or vehicle.

    • Administer the dopamine agonist apomorphine to induce a stereotyped climbing behavior.

    • Score the climbing behavior at regular intervals for 30 minutes.

    • Antipsychotic-like activity is indicated by a dose-dependent inhibition of the climbing behavior.

  • Catalepsy Test (Side Effect Liability):

    • Administer the test compound to rats.

    • At various time points, place the rat's forepaws on a raised horizontal bar.

    • Measure the time it takes for the rat to remove its paws from the bar.

    • A prolonged descent time indicates catalepsy, a predictor of extrapyramidal side effects in humans. A wide therapeutic window between the effective dose in the climbing test and the cataleptic dose is desirable for an atypical antipsychotic profile.[10]

Conclusion and Future Directions

This compound is a valuable and versatile chemical intermediate for the development of novel CNS therapeutics. Its structural features strongly suggest that its derivatives will modulate key neurotransmitter systems implicated in a range of psychiatric and neurological disorders. By employing a systematic approach of chemical derivatization followed by a tiered pharmacological evaluation, researchers can leverage this scaffold to discover next-generation CNS agents with improved efficacy and safety profiles. The protocols outlined in this guide provide a robust framework for initiating such a drug discovery program.

References

  • Glennon, R. A., Naiman, N. A., Lyon, R. A., & Titeler, M. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. Journal of medicinal chemistry, 32(9), 2379-2383.
  • Glennon, R. A., Naiman, N. A., Lyon, R. A., & Titeler, M. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of medicinal chemistry, 31(10), 1968-1971.
  • Di Pietro, O., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3169.
  • Jadhav, S. B., et al. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 11(8), 3661-3668.
  • Reith, M. E., et al. (2024). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. ACS Chemical Neuroscience, 15(1), 139-155.
  • Wang, L., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291589.
  • Schmitt, K. C., et al. (2013). Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates. Journal of Pharmacology and Experimental Therapeutics, 346(1), 1-8.
  • Cheng, M. H., et al. (2022). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling.
  • Reith, M. E., et al. (2024). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. ACS Chemical Neuroscience, 15(1), 139-155.
  • Peclinovska, L., et al. (1998). [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 47(5), 241-244.
  • Del Bello, F., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. Journal of Medicinal Chemistry, 64(19), 14717-14736.
  • Oyamada, Y., et al. (2006). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. Pharmacology, biochemistry, and behavior, 85(1), 213-223.
  • Arbo, M. D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology letters, 238(2), S248.
  • Preprints.org. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma.
  • ResearchGate. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models.
  • Ferla, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5757.
  • Google Patents. (2020).
  • Kumar, B., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present).
  • Lee, K., et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & medicinal chemistry, 19(18), 5628-5638.
  • RSC Publishing. (2023). Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors.

Sources

Application Notes & Protocols: Strategic Deprotection of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2][3][4] Its robustness under a wide array of chemical conditions, contrasted with its clean, predictable cleavage under acidic treatment, makes it an invaluable tool in the construction of complex molecules.[1][3][5] This is particularly relevant in pharmaceutical development, where piperazine scaffolds are frequently incorporated into drug candidates to enhance properties like aqueous solubility and bioavailability.[1][6][7][8]

The subject of this guide, 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid, is a versatile building block in medicinal chemistry.[6][9] The Boc group serves to differentiate the two nitrogen atoms of the piperazine ring, enabling selective synthetic transformations. The subsequent removal of this Boc group is a critical step to either reveal the final active pharmaceutical ingredient (API) or to allow for further functionalization at the newly liberated secondary amine.

This document provides a detailed examination of the primary methods for the deprotection of this specific substrate, offering not just step-by-step protocols but also the underlying chemical principles and strategic considerations necessary for successful implementation in a research and development setting.

The Chemistry of Cleavage: Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed hydrolysis of the carbamate.[3] The reaction proceeds through a well-understood, multi-step mechanism that ensures high efficiency and predictability.[2][3][4][10][11]

  • Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid. This initial step activates the group, making it susceptible to cleavage.[2][3][10]

  • Formation of a Stable Cation: The protonated intermediate undergoes fragmentation, cleaving the tert-butyl-oxygen bond. This results in the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[3][4][10] The stability of the tertiary carbocation is the primary thermodynamic driver for this cleavage pathway.

  • Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide gas and the free secondary amine of the piperazine ring.[3][4][10]

  • Salt Formation: In the acidic environment, the newly liberated and nucleophilic amine is immediately protonated, typically yielding an ammonium salt (e.g., hydrochloride or trifluoroacetate) as the crude product.[2][3]

A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic sites within the molecule or the solvent.[12] This is particularly a concern with electron-rich aromatic rings or sulfur-containing functionalities. The addition of a "scavenger" like anisole or thioanisole can mitigate this risk by trapping the cation.[3][13][14]

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection cluster_start cluster_intermediate1 cluster_products cluster_final Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated 1. Protonation Acid H-A Acid->Protonated Carbocation tert-Butyl Cation Protonated->Carbocation 2. Cleavage CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Isobutylene Isobutylene Carbocation->Isobutylene Deprotonation AmineSalt Amine Salt CarbamicAcid->AmineSalt 4. Protonation CO2 CO2 CarbamicAcid->CO2 3. Decarboxylation

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Comparative Analysis of Standard Deprotection Protocols

The two most prevalent and reliable methods for Boc deprotection in a laboratory setting are treatment with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and a solution of Hydrochloric Acid (HCl) in an organic solvent, typically 1,4-dioxane.[1][15][16][17][18] The choice between them is a strategic one, dictated by the substrate's overall stability, the desired final product form, and downstream processing considerations.

FeatureTrifluoroacetic Acid (TFA) MethodHydrochloric Acid (HCl) Method
Reagents TFA in Dichloromethane (DCM)4M HCl in 1,4-Dioxane (or other ethers/alcohols)
Typical Conditions 20-50% v/v TFA in DCM, 0°C to RT, 30 min - 2 hrs.[15][16]3-10 equivalents of HCl, RT to 50°C, 1 - 4 hrs.[15][16]
Advantages Highly efficient and fast; reaction mixture is homogenous; TFA is volatile and easily removed.[1][15]Often yields a crystalline hydrochloride salt, which simplifies purification by filtration and washing.[1][15] Can be more selective than TFA.[15]
Disadvantages TFA is highly corrosive and requires careful handling.[11] The resulting TFA salt can be oily or difficult to crystallize.[15] May cleave other highly acid-sensitive groups.[15]1,4-Dioxane is a suspected carcinogen.[17] The reaction can be slower. The product may require conversion to the free base for subsequent steps.
Work-up Evaporation of volatiles, followed by aqueous basic wash (e.g., NaHCO₃) and extraction to yield the free base.[15][16]Precipitation of the HCl salt, which is isolated by filtration. Alternatively, evaporation followed by trituration with ether.[15][16]
Product Form Initially a TFA salt; typically converted to the free base during work-up.Hydrochloride salt, which is often a stable, crystalline solid.

Detailed Experimental Protocols

Safety Precaution: These protocols involve the use of strong, corrosive acids and volatile organic solvents. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is valued for its speed and efficiency, yielding the deprotected amine as a free base after a standard aqueous work-up.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, stir bar, etc.)

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the this compound (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Acid Addition: Slowly add TFA (5-10 equivalents, or to a final concentration of 25-50% v/v) to the stirred solution. An exotherm may be observed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[16]

  • Concentration: Once the starting material is consumed, concentrate the reaction mixture to dryness using a rotary evaporator to remove the excess TFA and DCM.[15]

  • Neutralization and Extraction:

    • Carefully dissolve the residue in DCM and transfer to a separatory funnel.

    • Slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

    • Extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the 2-(piperazin-1-yl)-2-(4-fluorophenyl)acetic acid as a free base.[1][15] The crude product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This protocol is advantageous when the final product is desired as a stable hydrochloride salt, which often simplifies purification.

Materials:

  • This compound

  • 4M solution of HCl in 1,4-dioxane

  • Methanol or ethyl acetate (optional, as co-solvent)

  • Diethyl ether (for precipitation/washing)

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution/Suspension: In a round-bottom flask, dissolve or suspend the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methanol or ethyl acetate. Alternatively, the substrate can be added directly to the HCl solution.

  • Acid Addition: Add the 4M HCl in 1,4-dioxane solution (5-10 equivalents) to the stirred mixture at room temperature.[1]

  • Reaction: Stir the reaction at room temperature for 1 to 4 hours.[16] In many cases, the hydrochloride salt of the product will precipitate from the solution during this time. Monitor for completion by TLC or LC-MS.

  • Isolation of HCl Salt:

    • Upon completion, add diethyl ether to the reaction mixture to enhance precipitation of the product salt.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities and residual starting material.

    • Dry the solid under high vacuum to yield 2-(piperazin-1-yl)-2-(4-fluorophenyl)acetic acid hydrochloride.[1][15]

  • (Optional) Conversion to Free Base: If the free base is required, suspend the isolated HCl salt in a mixture of DCM and water. Add a base (e.g., saturated NaHCO₃ or 1M NaOH) until the pH is >8. Separate the layers and extract the aqueous phase with DCM. Combine, dry, and concentrate the organic layers as described in Protocol 1.[15]

General Experimental Workflow and Troubleshooting

The selection and execution of a deprotection strategy follow a logical progression from reaction setup to final product characterization.

Deprotection_Workflow General Deprotection Workflow Start Start: 2-(4-Boc-piperazinyl)- 2-(4-fluorophenyl)acetic acid Decision Choose Method: TFA or HCl? Start->Decision TFA_Protocol Protocol 1: TFA/DCM (0°C to RT) Decision->TFA_Protocol Fast, Free Base desired HCl_Protocol Protocol 2: 4M HCl/Dioxane (RT) Decision->HCl_Protocol Crystalline Salt desired Monitor Monitor Reaction (TLC / LC-MS) TFA_Protocol->Monitor HCl_Protocol->Monitor TFA_Workup Work-up: 1. Evaporate 2. Basic Wash (NaHCO3) 3. Extract (DCM) Monitor->TFA_Workup Reaction Complete HCl_Workup Work-up: 1. Precipitate (Ether) 2. Filter & Wash Monitor->HCl_Workup Reaction Complete FreeBase Final Product: Free Base TFA_Workup->FreeBase HCl_Salt Final Product: HCl Salt HCl_Workup->HCl_Salt Purify Purification (Recrystallization or Chromatography) FreeBase->Purify HCl_Salt->Purify

Caption: General Deprotection Workflow.

Troubleshooting Common Issues:

  • Incomplete Reaction: If monitoring shows significant starting material remaining, several factors could be at play. First, ensure sufficient acid equivalents were used. If so, the reaction time can be extended, or the mixture can be gently heated (e.g., to 40-50°C) to accelerate the process.[15] Poor solubility of the starting material can also hinder the reaction; trying a different co-solvent may be necessary.[15]

  • Formation of Side Products: If the substrate contains other acid-labile functional groups (e.g., t-butyl esters, acetals), the harsh conditions of standard Boc deprotection may cleave them as well.[15] In such cases, exploring milder acidic conditions (e.g., p-toluenesulfonic acid in THF/DCM) may be warranted.[19]

  • Difficult Product Isolation: TFA salts are notoriously difficult to handle, often presenting as oils or sticky solids.[15] If direct isolation of a salt is preferred, the HCl method is superior. If the free base is water-soluble, making extraction difficult, techniques such as using a basic ion-exchange resin for neutralization and purification can be effective.[20]

Conclusion

The deprotection of this compound is a fundamental and critical transformation in the synthesis of numerous compounds of pharmaceutical interest. The choice between the two primary methods, TFA/DCM and HCl/dioxane, should be made based on a careful analysis of the overall synthetic route, the stability of other functional groups, and the desired physical form of the final product.[1] By understanding the underlying mechanism and following these detailed, validated protocols, researchers can reliably and efficiently perform this crucial synthetic step, advancing their drug discovery and development programs.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. [Link]

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem.
  • Han, G., Tamaki, M., & Hruby, V. J. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
  • BenchChem Technical Support Team. (2025). Experimental procedure for deprotection of Boc-protected amines. BenchChem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
  • Mokka Music. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids - Reagent Guides.
  • V. Pace, et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues - BOC Deprotection.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. [Link]

  • Hartwig, et al. (2010). General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • OSTI.GOV. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection - General Overview.
  • Google Patents. (n.d.).
  • Bowers Lab. (n.d.). Piperazic Acid Synthesis.
  • ResearchGate. (2025). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Repine, J. T., et al. (2007). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases.
  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds | Download Table. [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank. [Link]

Sources

Application Note: A Scalable, Two-Step Synthesis of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic Acid via Strecker Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the large-scale synthesis of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid, a key building block in modern medicinal chemistry. The piperazine moiety is a privileged scaffold found in numerous FDA-approved pharmaceuticals, valued for its ability to enhance physicochemical properties.[1][2] Our method is based on the robust and highly scalable Strecker amino acid synthesis, which offers a direct and efficient route using commercially available starting materials.[3] The protocol is detailed in two primary stages: (1) the formation of an α-aminonitrile intermediate from 4-fluorobenzaldehyde, N-Boc-piperazine, and sodium cyanide, and (2) the subsequent hydrolysis of the nitrile to the final carboxylic acid product. We provide detailed procedural steps, causality for experimental choices, safety considerations for handling cyanide on a large scale, and expected analytical data. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis.

Introduction and Strategic Rationale

The target molecule, this compound, combines three critical pharmacophoric elements: a fluorinated aromatic ring, a chiral α-carbon center, and a Boc-protected piperazine ring. N-Boc-piperazine is a cornerstone reagent in drug discovery, allowing for controlled, stepwise functionalization to build molecular diversity.[4][5] The resulting α-aryl-α-piperazinyl acetic acid structure serves as a versatile intermediate for a wide range of therapeutic agents.[6]

Choice of Synthetic Route: The Strecker Synthesis

For the large-scale production of α-amino acids and their derivatives, the Strecker synthesis remains a premier choice due to its operational simplicity, cost-effectiveness, and consistently high yields.[7][8] The reaction proceeds through a one-pot, three-component condensation to form a stable α-aminonitrile intermediate, which can be readily hydrolyzed to the desired carboxylic acid.

The core mechanism involves:

  • Iminium Ion Formation: Condensation of an aldehyde (4-fluorobenzaldehyde) with an amine (N-Boc-piperazine).

  • Nucleophilic Attack: Addition of a cyanide ion to the iminium carbon.[9][10]

  • Hydrolysis: Conversion of the nitrile functional group to a carboxylic acid under acidic conditions.[3]

While other multicomponent reactions (MCRs) like the Ugi reaction exist for generating molecular complexity, they often produce α-acetamido carboxamides, which would necessitate additional, less direct synthetic steps to arrive at the target acid.[11][12] The Strecker pathway provides a more convergent and atom-economical route for this specific target, making it ideal for industrial-scale applications.

Overall Synthetic Scheme

The synthesis is executed in two distinct, high-yielding steps as illustrated below.

G cluster_0 Step 1: α-Aminonitrile Synthesis (Strecker Reaction) cluster_1 Step 2: Nitrile Hydrolysis r1 4-Fluorobenzaldehyde p1 tert-Butyl 4-(cyano(4-fluorophenyl)methyl)piperazine-1-carboxylate r1->p1 1. MeOH, rt, 24h r2 N-Boc-piperazine r2->p1 r3 Sodium Cyanide (NaCN) r3->p1 p1_ref tert-Butyl 4-(cyano(4-fluorophenyl)methyl)piperazine-1-carboxylate p2 This compound(Final Product) p1_ref->p2 2. Conc. HCl, Reflux 3. NaOH (neutralization)

Sources

Asymmetric synthesis of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the stereoselective synthesis of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid derivatives, a class of compounds with significant potential in medicinal chemistry. This document provides a strategic overview, detailed reaction mechanisms, and robust, step-by-step protocols for researchers and drug development professionals.

Introduction: The Significance of Chiral α-Aryl-α-Amino Piperazine Scaffolds

The convergence of three privileged pharmacophores—the α-amino acid, the aryl group, and the piperazine ring—creates a molecular scaffold of immense interest in drug discovery. The piperazine heterocycle is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] Its ability to engage in hydrogen bonding and its conformational flexibility allow it to serve as a versatile linker or pharmacophore. When incorporated into an α-amino acid structure, particularly at a quaternary stereocenter bearing an aryl group, it introduces unique three-dimensional complexity that can enhance binding affinity, selectivity, and pharmacokinetic properties.[4][5]

The target molecule, this compound, presents a formidable synthetic challenge: the creation of a sterically congested quaternary chiral center with high enantiomeric purity. Direct methods are often plagued by low yields and poor stereoselectivity. This guide details a robust and reliable strategy employing a chiral auxiliary-mediated approach, which offers superior control over the stereochemical outcome.

Strategic Overview: An Auxiliary-Mediated Approach

To achieve the desired stereocontrol, we will employ an Evans oxazolidinone chiral auxiliary.[6][] This strategy is predicated on the temporary installation of a chiral scaffold that directs the formation of the new stereocenter with a high degree of diastereoselectivity. The auxiliary is then cleaved and can be recovered for reuse, making the process efficient and cost-effective.

The overall synthetic pathway can be broken down into four key stages:

  • Acylation: Attachment of the 4-fluorophenylacetyl unit to the chiral auxiliary.

  • Asymmetric Electrophilic Bromination: Formation of a chiral enolate followed by diastereoselective bromination to install a leaving group at the α-position.

  • Nucleophilic Substitution: Displacement of the bromide by 1-Boc-piperazine to form the crucial C-N bond and establish the final quaternary stereocenter.

  • Auxiliary Cleavage and Saponification: Removal of the chiral auxiliary and hydrolysis of the resulting ester to yield the final carboxylic acid derivative.

This approach is chosen for its predictability, high diastereoselectivity, and the extensive literature supporting its application in the synthesis of complex chiral molecules.[6]

Reaction Mechanism: Controlling Stereochemistry

The key to this synthesis lies in the diastereoselective bromination step. The N-acyloxazolidinone, upon treatment with a strong base like sodium hexamethyldisilazide (NaHMDS), forms a rigid, chelated (Z)-enolate. The bulky substituent at the C4 position of the oxazolidinone (an isopropyl group in this case) effectively shields one face of the enolate. Consequently, the electrophile (N-bromosuccinimide, NBS) can only approach from the less sterically hindered face, resulting in the formation of a single diastereomer of the α-bromo product. The subsequent SN2 reaction with 1-Boc-piperazine proceeds with inversion of configuration, yielding the desired product with high stereochemical fidelity.

Mechanism cluster_steps Key Stereodetermining Steps start N-Acyloxazolidinone enolate Chelated (Z)-Enolate (Shielded top face) start->enolate 1. Deprotonation bromo_intermediate α-Bromo Intermediate (Single Diastereomer) enolate->bromo_intermediate 2. Electrophilic Attack (Bottom face) product Final Product (Inverted Stereocenter) bromo_intermediate->product 3. SN2 Substitution (Inversion) base_node NaHMDS base_node->start nbs_node NBS nbs_node->enolate piperazine_node 1-Boc-Piperazine piperazine_node->bromo_intermediate Workflow sm1 2-(4-fluorophenyl)acetic acid step1 Protocol 1: Acylation sm1->step1 sm2 (R)-4-isopropyloxazolidin-2-one sm2->step1 sm3 1-Boc-piperazine step3 Protocol 3: SN2 Substitution sm3->step3 int1 Product 3 step1->int1 analysis1 Purification: Chromatography step1->analysis1 step2 Protocol 2: Asymmetric Bromination int2 Product 4 step2->int2 analysis2 Characterization: NMR, Chiral HPLC step2->analysis2 int3 Product 5 step3->int3 step4 Protocol 4: Cleavage & Saponification final_product Final Target Acid step4->final_product step4->analysis2 int1->step2 int2->step3 int3->step4

Sources

Application Note: Strategic Use of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid for Privileged Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the strategic application of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid as a cornerstone building block in the synthesis of diverse chemical libraries. We will explore the inherent advantages conferred by its unique structural motifs—the piperazine core, the fluorophenyl ring, and the orthogonal Boc protecting group. This document provides detailed, field-proven protocols for both solution-phase and solid-phase synthesis, emphasizing the chemical rationale behind procedural steps to ensure robust and reproducible outcomes. By integrating in-process controls and analytical checkpoints, these protocols are designed to be self-validating, empowering researchers to construct high-quality compound libraries for drug discovery programs.

The Architectural Advantage: Deconstructing the Building Block

The efficacy of this compound in library synthesis is not accidental; it is a product of its deliberate chemical design. Each component of the molecule offers a distinct advantage for creating drug-like compounds.

  • The Piperazine Scaffold: A Privileged Core The piperazine ring is one of the most ubiquitous heterocycles in approved pharmaceuticals, earning it the status of a "privileged scaffold."[1][2][3] Its prevalence is due to a combination of factors: the two nitrogen atoms provide vectors for diversification, act as hydrogen bond acceptors, and can be protonated at physiological pH to enhance aqueous solubility and improve pharmacokinetic profiles.[1][2] The piperazine moiety often serves as a central scaffold to correctly orient pharmacophoric groups for optimal interaction with biological targets.[1]

  • The 4-Fluorophenyl Group: Enhancing Drug-Like Properties The incorporation of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to fine-tune a molecule's properties.[4] The 4-fluorophenyl group can enhance metabolic stability by blocking sites susceptible to oxidation by P450 enzymes.[5] Furthermore, fluorine can modulate the acidity of nearby protons and engage in favorable interactions with protein targets, including hydrogen and halogen bonds, potentially increasing binding affinity and selectivity.[5]

  • The Boc Protecting Group: Enabling Orthogonal Diversification The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the distal nitrogen of the piperazine ring. Its key feature is its stability to a wide range of reaction conditions, including those used for amide bond formation and basic deprotection of other groups like Fmoc.[6][7] This "orthogonal" nature is the cornerstone of its utility in library synthesis, allowing for a stepwise, controlled diversification strategy.[6][7][8]

Physicochemical Data & Handling

Proper handling and storage are paramount for ensuring the integrity and reactivity of the starting material.

PropertyValueSource
Molecular Formula C₁₇H₂₃FN₂O₄[9]
Molecular Weight 338.37 g/mol [9]
CAS Number 868151-70-6[9]
Appearance Solid
Solubility Soluble in DMF, DCM, and other common organic solvents
Storage Store at 2-8°C, protect from moisture

Safety Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Consult the material safety data sheet (MSDS) before use.

Experimental Protocols: From Single Compound to Full Library

The primary utility of this building block is realized through amide bond formation, attaching the core scaffold to a diverse set of amine-containing building blocks.

General Synthetic Workflow

The overall strategy involves a two-stage diversification approach, enabling the rapid generation of a large library from a set of smaller sub-libraries.

workflow cluster_0 Phase 1: Primary Amidation cluster_1 Phase 2: Orthogonal Diversification cluster_2 Phase 3: Final Library A 2-(4-Boc-piperazinyl)-2- (4-fluorophenyl)acetic acid C Amide Coupling (e.g., HATU/DIPEA) A->C B Amine Library {R¹-NH₂, R²-NH₂, ..., Rⁿ-NH₂} B->C D Intermediate Library C->D Boc-Protected Intermediates E Boc Deprotection (TFA) D->E F Secondary Amine Library E->F H Secondary Functionalization (Acylation, Sulfonylation, etc.) F->H G Diversification Reagents {R'COCl, R''SO₂Cl, ...} G->H I Final Compound Library H->I J Purification & QC (HPLC, LC-MS) I->J

Caption: General workflow for library synthesis using a two-stage diversification strategy.

Protocol 1: Solution-Phase Amide Coupling

This protocol is well-suited for synthesizing individual target molecules or small, focused arrays where material isolation at each step is desired.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolution: In a dry round-bottom flask, dissolve this compound in anhydrous DMF (to a concentration of ~0.2 M).

  • Reagent Addition: Add the amine, followed by DIPEA. Stir the solution for 5 minutes.

  • Activation & Coupling: Add HATU to the mixture in one portion. Causality: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is rapidly attacked by the amine to form the stable amide bond, minimizing side reactions and racemization.[10]

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS to confirm the consumption of the starting acid.

  • Aqueous Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Trustworthiness: The bicarbonate wash removes unreacted acid and acidic byproducts from the coupling reagent, simplifying purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the final product by ¹H NMR and LC-MS.

Protocol 2: Solid-Phase Synthesis (SPS) on Rink Amide Resin

This protocol is optimized for parallel synthesis, allowing for the rapid creation of a large library of compounds.

Materials:

  • Rink Amide Resin (pre-loaded with an Fmoc-protected amino acid or linker)

  • 20% (v/v) Piperidine in DMF

  • This compound (4.0 eq relative to resin loading)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 eq)

  • DIPEA (8.0 eq)

  • Anhydrous DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Solid-phase synthesis vessel with frit

Procedure:

  • Resin Preparation: Place the resin in the synthesis vessel. Swell the resin in DMF for 1 hour.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).[11] Causality: Piperidine is a secondary amine base that cleaves the base-labile Fmoc group, exposing the primary amine on the resin for the subsequent coupling step.[8][11]

  • Coupling Step: a. Pre-activation: In a separate vial, dissolve this compound, HBTU, and DIPEA in DMF. Allow to stand for 10-15 minutes. b. Coupling: Add the pre-activated solution to the resin. Agitate for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • In-Process Control (Kaiser Test): Take a small sample of beads. A negative Kaiser test (yellow beads) confirms the successful consumption of the free amine, validating the coupling step.

  • Orthogonal Deprotection (Boc Removal): a. To proceed with diversification on the piperazine nitrogen, treat the resin with 50% TFA in DCM for 30 minutes. b. Wash thoroughly with DCM, 10% DIPEA in DCM (to neutralize residual acid), and DMF.

  • Second Diversification: Couple a new building block (e.g., an activated carboxylic acid, sulfonyl chloride) to the newly freed piperazine nitrogen using appropriate coupling chemistry.

  • Cleavage from Resin: Wash the final, fully assembled resin with DCM. Treat the resin with the cleavage cocktail for 2-3 hours. Causality: TFA is a strong acid that cleaves the acid-labile Rink Amide linker, releasing the final compound into solution. TIS acts as a scavenger to trap reactive cations generated during cleavage, preventing degradation of the product.

  • Product Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen and purify by preparative HPLC.

  • Final Validation: Confirm the identity and purity of the library members by LC-MS.

Visualization of Orthogonal Chemistry

The power of this building block resides in its capacity for sequential, controlled diversification, as illustrated below.

orthogonal A Resin-Bound Scaffold Boc-Protected N Amide Linker B Strong Acid (e.g., TFA) A:f1->B C Deprotected Scaffold Free N-H Amide Linker B->C:f1 D Diversification (R-X) C:f1->D E Final Resin-Bound Diversified Product D->E

Caption: Orthogonal deprotection and functionalization sequence on a solid support.

Conclusion

This compound is a potent, strategically designed building block for modern medicinal chemistry. Its constituent parts provide a foundation for creating compounds with favorable pharmacokinetic and pharmacodynamic properties. The orthogonal nature of the Boc protecting group enables a multi-stage diversification strategy that is highly amenable to both solution-phase and high-throughput solid-phase library synthesis. The detailed, validated protocols provided herein offer a clear roadmap for leveraging this versatile reagent to accelerate the discovery of novel therapeutic agents.

References

  • Brizzi, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5891. Available at: [Link]

  • Chem-Impex International. (n.d.). 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid. Retrieved January 17, 2026, from [Link]

  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UC Irvine Department of Chemistry. Retrieved January 17, 2026, from [Link]

  • Di Micco, S., & Santoro, F. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6127. Available at: [Link]

  • Kramer, N. (n.d.). Piperazic Acid Synthesis. Bowers Lab, UNC. Retrieved January 17, 2026, from [Link]

  • Verma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Drug Targets, 21(11), 1098-1125. Available at: [Link]

  • Scott, R.W., et al. (1999). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. Journal of Medicinal Chemistry, 42(14), 2561–2571. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 17, 2026, from [Link]

  • Al-Sanea, M.M., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(14), 5369. Available at: [Link]

  • Brizzi, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Jung, F., et al. (2023). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules, 28(4), 1973. Available at: [Link]

  • Goti, G., et al. (2021). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 16(11), 1319-1331. Available at: [Link]

  • Isidro-Llobet, A., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Available at: [Link]

  • JoVE. (2011). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Retrieved January 17, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-31. Available at: [Link]

  • ResearchGate. (2022). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved January 17, 2026, from [Link]

  • Henry, J.R., et al. (1998). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 63(21), 7521–7522. Available at: [Link]

  • O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(40), 13342–13351. Available at: [Link]

  • Edmunds, A.J.F., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(26), 7847–7862. Available at: [Link]

  • Aouad, M.R., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 29(1), 1. Available at: [Link]

  • Taylor, B.A., et al. (2020). The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. International Journal of Molecular Sciences, 21(22), 8782. Available at: [Link]

  • IIP Series. (2022). THE SIGNIFICANCE OF COMBINATORIAL CHEMISTRY IN THE DRUG DISCOVERY. Retrieved January 17, 2026, from [Link]

  • StudySmarter. (n.d.). Protecting Groups: Boc, Cbz, Amine. Retrieved January 17, 2026, from [Link]

  • Roy, S., & Mondal, B. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(44), 16013-16041. Available at: [Link]

  • ResearchGate. (2022). Fluorophenyl group of type 2 statins – Fluvastatin. Retrieved January 17, 2026, from [Link]

  • Chem-Impex International. (n.d.). 2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid. Retrieved January 17, 2026, from [Link]

  • Chem-Impex International. (n.d.). 2-(4-Boc-piperazinyl)-2-(4-methylphenyl)acetic acid. Retrieved January 17, 2026, from [Link]

Sources

Enantioselective Synthesis of Chiral Piperazines: A Guide to Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous blockbuster drugs.[1][2] While traditionally used as a simple linker between pharmacophores, the introduction of stereocenters onto the piperazine core unlocks vast, unexplored chemical space, offering the potential for enhanced potency, selectivity, and improved pharmacokinetic profiles.[3][4] However, the synthesis of enantiomerically pure, carbon-substituted piperazines presents significant challenges. This guide provides a detailed overview of the key enantioselective strategies developed to address this synthetic hurdle. We will explore catalytic asymmetric methods, including palladium-catalyzed allylic alkylation and asymmetric hydrogenation, strategies utilizing the chiral pool, and kinetic resolution techniques. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols for key transformations but also the mechanistic rationale behind these powerful synthetic methods.

The Strategic Importance of Chiral Piperazines

A Privileged Scaffold in Drug Discovery

The piperazine motif is a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. Its unique physicochemical properties, such as high water solubility and the ability to exist in a stable chair conformation, make it an ideal component for modulating the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.[1] Its presence in highly successful drugs, including the anticancer agent Imatinib (Gleevec®) and the HIV protease inhibitor Indinavir, underscores its value.[5][6]

Chirality: The Next Frontier for Piperazine-Based Drugs

Analysis of piperazine-containing drugs reveals a significant lack of structural diversity; the vast majority are substituted only at the nitrogen atoms.[4] Carbon-substituted piperazines, particularly those bearing stereocenters, represent a significant and underexplored area of chemical space.[3] Introducing chirality allows for three-dimensional interactions with biological targets, which can lead to:

  • Enhanced Binding Affinity and Selectivity: A specific enantiomer can fit more precisely into a chiral binding pocket of a protein or enzyme.

  • Novel Structure-Activity Relationships (SAR): Access to stereochemically rich piperazines provides new opportunities to fine-tune a molecule's biological activity.[5]

  • Improved Pharmacokinetic Profiles: Chirality can influence a drug's metabolism and transport, potentially leading to better bioavailability and a longer half-life.

An Overview of Key Synthetic Strategies

The synthesis of enantiopure piperazines can be broadly categorized into several key approaches. Catalytic asymmetric methods are highly sought after for their efficiency and atom economy. Other robust strategies include building the chiral ring from readily available enantiopure starting materials (the "chiral pool") or resolving a racemic mixture.

G cluster_catalytic cluster_chiral_pool cluster_resolution A Catalytic Asymmetric Synthesis A1 Pd-Catalyzed Allylic Alkylation A->A1 A2 Asymmetric Hydrogenation A->A2 A3 Asymmetric Lithiation A->A3 B Chiral Pool Synthesis B1 From α-Amino Acids B->B1 B2 From Carbohydrates B->B2 C Kinetic Resolution C1 Enzymatic Resolution C->C1 C2 Chemical Resolution C->C2 D Chiral Auxiliary Methods G cluster_legend Catalytic Cycle Start N-Protected Piperazin-2-one Enolate Pi_Allyl [Pd(II)-π-allyl]Ln Complex Start->Pi_Allyl Nucleophilic Attack Pd0 Pd(0)Ln Allyl_Source Allylic Carbonate Allyl_Source->Pi_Allyl Oxidative Addition Pd(0)Ln* Pi_Allyl->Pd0 Product α-Allylated Piperazin-2-one (Enantioenriched) Pi_Allyl->Product Reductive Elimination L Ln* = Chiral PHOX Ligand

Caption: Simplified catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for creating stereocenters. In the context of piperazine synthesis, this typically involves the hydrogenation of a prochiral pyrazine or pyrazin-2-ol precursor using a chiral transition metal catalyst (e.g., Iridium or Palladium) complexed with a chiral ligand. [7][8][9] Causality and Mechanism: The substrate coordinates to the chiral metal catalyst. Hydrogen gas then adds across the double bond in a stereocontrolled manner, directed by the chiral ligand environment. This method is highly effective for synthesizing chiral disubstituted piperazin-2-ones, which can then be reduced to the corresponding piperazines. [7]A dynamic kinetic resolution process is often involved, where two rapidly equilibrating intermediates are hydrogenated at different rates to yield a single, highly enantioenriched product. [7]

Asymmetric Lithiation-Substitution

Direct C-H functionalization of the piperazine ring offers a highly convergent approach. This can be achieved through asymmetric deprotonation using a strong base, such as s-butyllithium, in the presence of a chiral ligand like (-)-sparteine or a (+)-sparteine surrogate. [10][11][12]The resulting configurationally stable organolithium intermediate is then trapped with an electrophile.

Causality and Mechanism: The chiral diamine ligand (sparteine) coordinates to both the lithium ion and the piperazine substrate, directing the base to abstract a specific proton enantioselectively. [10]The choice of the N-substituent on the piperazine ring and the nature of the electrophile can unexpectedly influence both the yield and the enantioselectivity, sometimes requiring careful optimization and mechanistic studies. [10][12]

Chiral Pool and Auxiliary-Based Strategies

These "classical" approaches leverage pre-existing chirality to construct the piperazine ring.

Synthesis from α-Amino Acids

Enantiopure α-amino acids are inexpensive and readily available starting materials, making them ideal building blocks. A common strategy involves converting an amino acid into a chiral 1,2-diamine, which is then cyclized to form the piperazine ring. [13]This approach provides reliable access to orthogonally protected, enantiomerically pure 2-substituted piperazines. [13]

G AA Chiral α-Amino Acid (e.g., L-Alanine) Diamine Orthogonally Protected Chiral 1,2-Diamine AA->Diamine Reduction & Protection Cyclization Aza-Michael Addition / Cyclization Diamine->Cyclization Piperazine Enantiopure 2-Substituted Piperazine Cyclization->Piperazine

Caption: General workflow for synthesizing chiral piperazines from α-amino acids.

Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on the differential reaction rate of the two enantiomers with a chiral reagent or catalyst, allowing for the isolation of one unreacted enantiomer and one derivatized enantiomer, both in high enantiopuric form.

A notable method involves the kinetic resolution of racemic 2-arylpiperazines via asymmetric lithiation. [14][15]Using a substoichiometric amount of n-BuLi and a chiral ligand like (+)-sparteine, one enantiomer is preferentially deprotonated and trapped with an electrophile. This yields the unreacted starting material and a new 2,2-disubstituted piperazine, both with high enantioselectivity. [14][15]This approach is particularly valuable for creating sterically hindered and uncommon piperazine derivatives.

Application Protocols

Protocol 1: Enantioselective Synthesis of an α-Tertiary Piperazin-2-one via Pd-Catalyzed AAA

(Based on the methodology of Stoltz et al.)[5][6]

Objective: To synthesize an enantioenriched α-tertiary, α-allylated piperazin-2-one.

Materials:

  • N1-Benzoyl-N4-(4-methoxybenzyl)-3-methylpiperazin-2-one (1.0 equiv)

  • Allyl ethyl carbonate (1.5 equiv)

  • [Pd₂(pmdba)₃] (Tris(4-methoxy-dibenzylideneacetone)dipalladium(0)) (5 mol%)

  • (S)-(CF₃)₃-tBuPHOX ligand (12.5 mol%)

  • Anhydrous Toluene (to 0.014 M)

  • Inert atmosphere glovebox or Schlenk line

  • Standard glassware, heated stir plate

Procedure:

  • Catalyst Pre-formation (Inside a Glovebox): To a vial, add [Pd₂(pmdba)₃] (5 mol%) and the (S)-(CF₃)₃-tBuPHOX ligand (12.5 mol%). Add half of the total required anhydrous toluene and stir the mixture at room temperature for 20 minutes. The solution should turn from purple to a yellow/orange color.

  • Reaction Setup: In a separate oven-dried vial, dissolve the N-protected piperazin-2-one substrate (1.0 equiv) and allyl ethyl carbonate (1.5 equiv) in the remaining half of the anhydrous toluene.

  • Initiation: Transfer the substrate solution to the pre-formed catalyst solution via syringe.

  • Reaction: Seal the vial, remove from the glovebox, and place it on a pre-heated stir plate at 40 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction typically runs for 12-48 hours.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired product.

  • Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by SFC or HPLC using a chiral stationary phase.

Self-Validation: The protocol's success is validated by achieving high enantioselectivity (>90% ee) and good isolated yield, consistent with reported literature. [5]The ee should be confirmed using a calibrated chiral chromatography method.

Protocol 2: Asymmetric Hydrogenation of a Pyrazin-2-ol

(Based on the methodology of Zhou et al.)[7][8]

Objective: To synthesize a chiral disubstituted piperazin-2-one via palladium-catalyzed asymmetric hydrogenation.

Materials:

  • 3-Phenyl-5-methylpyrazin-2-ol (1a) (1.0 equiv)

  • [Pd(TFA)₂] (3.3 mol%)

  • (R)-Cl-MeO-BIPHEP ligand (3.3 mol%)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (100 mol%)

  • Dichloromethane (DCM) / Benzene (1:1 v/v)

  • High-pressure autoclave reactor

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Setup: In an oven-dried glass liner for the autoclave, add the pyrazin-2-ol substrate (1a), [Pd(TFA)₂], (R)-Cl-MeO-BIPHEP ligand, and TsOH·H₂O.

  • Solvent Addition: Add the DCM/benzene solvent mixture.

  • Assembly: Place the glass liner inside the autoclave. Seal the reactor according to the manufacturer's instructions.

  • Inerting: Purge the autoclave with hydrogen gas three times to remove air.

  • Pressurization and Heating: Pressurize the reactor to 1000 psi with hydrogen gas and heat to 80 °C with stirring.

  • Reaction: Maintain the reaction under these conditions for 24-48 hours.

  • Depressurization and Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas in a fume hood. Open the reactor, remove the liner, and concentrate the reaction mixture.

  • Purification: Purify the crude product by flash column chromatography.

  • Characterization: Determine the yield, diastereomeric ratio (dr) by ¹H NMR, and enantiomeric excess (ee) by chiral HPLC. The resulting piperazin-2-one can be reduced to the corresponding chiral piperazine using a reducing agent like LiAlH₄. [7]

Data Summary and Comparison

The choice of synthetic strategy depends on factors like substrate availability, desired substitution pattern, and scalability.

StrategyKey FeaturesTypical YieldsTypical ee (%)AdvantagesDisadvantages
Pd-Catalyzed AAA [5][6]Access to α-tertiary centers; uses piperazin-2-one precursors.60-99%90-98%Excellent for sterically hindered centers; broad scope.Multi-step synthesis of precursor required.
Asymmetric Hydrogenation [7][9]Atom-economical; uses pyrazine/pyrazin-2-ol precursors.80-95%80-96%High efficiency; can be scalable.Requires high-pressure equipment; catalyst sensitive.
Asymmetric Lithiation [10][12]Direct C-H functionalization of the piperazine ring.40-80%>95%Highly convergent; creates complex products.Requires cryogenic temperatures; sparteine toxicity.
Chiral Pool Synthesis [13]Builds piperazine from chiral amino acids.50-70% (overall)>99%Reliable stereocontrol; inexpensive starting materials.Can be lengthy; limited to available chiral pool.
Kinetic Resolution [14][15]Separates racemic mixtures.<50% (for each enantiomer)>98%Access to two different enantioenriched products.Theoretical max yield is 50% for each component.

Conclusion and Future Outlook

The enantioselective synthesis of chiral piperazines has evolved significantly, moving from classical chiral pool approaches to highly efficient and sophisticated catalytic asymmetric methods. Palladium-catalyzed allylic alkylation and asymmetric hydrogenation have emerged as particularly powerful tools, enabling the synthesis of previously inaccessible structures like α-tertiary piperazines. [5][6]Future efforts will likely focus on developing even more atom-economical and sustainable methods, such as direct asymmetric C-H functionalization under milder conditions and biocatalytic approaches. The continued development of these synthetic strategies is crucial for unlocking the full potential of the chiral piperazine scaffold in the discovery of next-generation therapeutics.

References

  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. [Link]

  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Europe PMC. [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central. [Link]

  • Reddy, S. M., Anoosha, K., & Rao, G. B. D. (2025). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. Bentham Science Publishers. [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]

  • Feng, G. S., Zhao, Z. B., Shi, L., & Zhou, Y. G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(21), 6273-6278. [Link]

  • Feng, G. S., Zhao, Z. B., Shi, L., & Zhou, Y. G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. [Link]

  • Lautens, M. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007(11), 1136. [Link]

  • O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(4), 1475-1483. [Link]

  • Campillo-Alvarado, G., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3365-3373. [Link]

  • Campillo-Alvarado, G., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. PubMed Central. [Link]

  • O'Brien, P., et al. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters, 25(6), 949-953. [Link]

  • O'Brien, P., et al. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. PubMed Central. [Link]

  • Lautens, M. (2007). Asymmetric Synthesis of Chiral Piperazines. R Discovery. [Link]

  • Lindsley, C. W., et al. (2012). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis. Europe PMC. [Link]

  • Huang, W. X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082-3085. [Link]

  • Feng, G. S., Zhao, Z. B., Shi, L., & Zhou, Y. G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. [Link]

  • de Alaniz, J. R., et al. (2014). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 12(3), 433-439. [Link]

  • O'Brien, P., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6036. [Link]

  • Lindsley, C. W., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Europe PMC. [Link]

  • O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. [Link]

Sources

Application Notes and Protocols: 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic Acid as a Premier Chiral Synthon

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Piperazine Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the piperazine motif stands as a "privileged scaffold," a structural element frequently found in biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile linker for positioning pharmacophoric groups in three-dimensional space.[1] When a chiral center is introduced, particularly at the C2 position, the utility of the piperazine scaffold is significantly enhanced, allowing for stereospecific interactions with biological targets.[2] This guide focuses on the synthesis and application of a particularly valuable chiral building block: 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid.

The strategic incorporation of a fluorophenyl group provides several advantages, including enhanced metabolic stability and altered electronic properties that can modulate target binding affinity. The tert-butyloxycarbonyl (Boc) protecting group on the distal nitrogen offers a stable yet readily cleavable handle, facilitating sequential and site-selective modifications.[3] This unique combination of features makes this compound an exemplary chiral synthon for the construction of complex, high-value molecules in drug development programs.

This document provides a comprehensive overview of the synthesis, chiral resolution, and application of this versatile building block, offering detailed protocols and the scientific rationale behind the methodological choices.

Part 1: Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a multi-step process that begins with the construction of the racemic parent compound, followed by chiral resolution to separate the individual enantiomers.

Synthesis of Racemic this compound

The synthesis of the racemic acid can be achieved through a nucleophilic substitution reaction between N-Boc-piperazine and an appropriate alpha-halo acetic acid derivative.

Reaction Scheme:

Synthesis N-Boc-piperazine N-Boc-piperazine racemic_product Racemic Ethyl Ester Intermediate N-Boc-piperazine->racemic_product 1. Base (e.g., K2CO3) 2. Solvent (e.g., ACN) alpha-bromo-4-fluorophenylacetic_acid Ethyl 2-bromo-2-(4-fluorophenyl)acetate alpha-bromo-4-fluorophenylacetic_acid->racemic_product final_product Racemic this compound racemic_product->final_product Base Hydrolysis (e.g., LiOH)

Caption: Synthesis of the racemic acetic acid.

Protocol 1: Synthesis of Racemic this compound

  • Materials:

    • N-Boc-piperazine

    • Ethyl 2-bromo-2-(4-fluorophenyl)acetate

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (ACN), anhydrous

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water (deionized)

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Step 1: Synthesis of the Ethyl Ester Intermediate

    • To a stirred solution of N-Boc-piperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

    • Add a solution of ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.1 eq) in anhydrous acetonitrile dropwise at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester intermediate. This intermediate can be purified by column chromatography on silica gel or used directly in the next step.

  • Step 2: Hydrolysis to the Carboxylic Acid

    • Dissolve the crude ethyl ester intermediate in a mixture of THF and water (3:1 v/v).

    • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC or LC-MS.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the racemic this compound as a solid.

Chiral Resolution by Diastereomeric Salt Crystallization

The separation of the enantiomers is effectively achieved by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.

Workflow for Chiral Resolution:

Chiral_Resolution Racemic_Acid Racemic Acetic Acid Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-acid-(R)-base and (S)-acid-(R)-base) Racemic_Acid->Diastereomeric_Salts Chiral_Base Chiral Resolving Agent (e.g., (R)-(-)-1-Phenylethylamine) Chiral_Base->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt (Crystals) Fractional_Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (in Mother Liquor) Fractional_Crystallization->More_Soluble_Salt Acidification_1 Acidification Less_Soluble_Salt->Acidification_1 Acidification_2 Acidification More_Soluble_Salt->Acidification_2 Enantiomer_1 Enantiomerically Enriched Acid 1 Acidification_1->Enantiomer_1 Enantiomer_2 Enantiomerically Enriched Acid 2 Acidification_2->Enantiomer_2

Caption: Chiral resolution workflow.

Protocol 2: Chiral Resolution

  • Materials:

    • Racemic this compound

    • (R)-(-)-1-Phenylethylamine (or other suitable chiral amine)

    • Ethanol (or other suitable solvent for crystallization)

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • Dissolve the racemic acid (1.0 eq) in warm ethanol.

    • Slowly add a solution of (R)-(-)-1-phenylethylamine (0.5 eq) in ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystallization.

    • Collect the precipitated crystals (the less soluble diastereomeric salt) by filtration and wash with a small amount of cold ethanol.

    • The enantiomeric purity of the acid in the salt can be determined by chiral HPLC after a small sample is liberated by acidification.

    • The diastereomeric salt can be recrystallized from ethanol to improve diastereomeric excess.

    • To recover the enantiomerically enriched acid, suspend the diastereomeric salt in a mixture of water and ethyl acetate.

    • Acidify the mixture to pH 2 with 1M HCl.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched acid.

    • The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.

Part 2: Application in Peptide Synthesis

The resolved, enantiomerically pure this compound can be utilized as a non-natural amino acid analog in peptide synthesis. Its carboxylic acid functionality allows for coupling to the N-terminus of a peptide chain using standard peptide coupling reagents.

Amide Bond Formation with a Peptide

Reaction Scheme:

Peptide_Coupling Chiral_Acid Enantiopure this compound Coupled_Product Modified Peptide Chiral_Acid->Coupled_Product Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) Peptide Peptide with free N-terminus (H2N-Peptide-Resin) Peptide->Coupled_Product

Caption: Coupling of the chiral synthon to a peptide.

Protocol 3: Coupling to a Resin-Bound Peptide

  • Materials:

    • Enantiomerically pure this compound

    • Resin-bound peptide with a free N-terminus

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Procedure:

    • Swell the resin-bound peptide in DMF.

    • In a separate vessel, dissolve the chiral acid (3.0 eq relative to the resin loading) in DMF.

    • Add HATU (2.9 eq) and DIPEA (6.0 eq) to the solution of the chiral acid and pre-activate for 5-10 minutes at room temperature.

    • Drain the DMF from the swollen resin and add the pre-activated acid solution.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure complete consumption of the free amine.

    • Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol (MeOH), then dry under vacuum.

Deprotection of the Boc Group

Following the coupling, the Boc group on the piperazine nitrogen can be removed to allow for further functionalization at this position.

Protocol 4: Boc Deprotection

  • Materials:

    • Resin-bound peptide with the coupled chiral synthon

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Triisopropylsilane (TIS) (as a scavenger, optional)

  • Procedure:

    • Swell the resin in DCM.

    • Treat the resin with a solution of 20-50% TFA in DCM. A small amount of a scavenger like TIS (2.5%) can be included to prevent side reactions.

    • Agitate the mixture for 30-60 minutes at room temperature.

    • Drain the TFA solution and wash the resin extensively with DCM, DIPEA in DCM (to neutralize), and then with DMF to prepare for the next synthetic step.

Data Summary

Compound Property Typical Value
Racemic AcidMolecular Weight338.37 g/mol
AppearanceWhite to off-white solid
Enantiomerically Pure AcidChiral Purity>99% ee (after resolution)
Optical RotationSpecific to each enantiomer
Coupling ReactionTypical Yield>90% (on resin)

Conclusion and Future Perspectives

This compound is a highly versatile and valuable chiral synthon in contemporary drug discovery. Its straightforward synthesis and resolution, combined with the orthogonal protecting group strategy, allow for its seamless integration into complex synthetic routes, particularly in peptide and peptidomimetic chemistry. The protocols detailed herein provide a robust framework for the preparation and application of this building block. Future applications will likely see this and analogous chiral piperazine synthons utilized in the development of novel therapeutics targeting a wide array of diseases, where stereochemical control is paramount for achieving desired efficacy and safety profiles.

References

  • BenchChem. (n.d.). Application Notes and Protocols for C-H Functionalization of N-Boc-Piperazine in Analog Synthesis. Retrieved from BenchChem website.[4]

  • ResearchGate. (n.d.). Representative drug molecules containing chiral piperazinone, piperazine, and 1,4‐diazepane.[2]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349–358.
  • Young, D. W., et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 24(15), 2744.[5]

  • Young, D. W., et al. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 84(8), 4749-4763.[6][7][8]

  • Ginn, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(13), 5081.[1][9]

  • O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(4), 1477–1485.[10]

  • Chem-Impex. (n.d.). 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid. Retrieved from Chem-Impex website.[3]

  • Sigma-Aldrich. (n.d.). 2-(4-Boc-piperazino)-2-(2-fluorophenyl)acetic acid. Retrieved from Sigma-Aldrich website.

  • Google Patents. (2005). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof. US20050148771A1.[11]

  • Nevado, C., et al. (2021).
  • Young, D. W., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8041.[12]

  • Siddappa, P., et al. (2019). Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. Bioorganic Chemistry, 92, 103217.[13]

  • Dalton Transactions. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. 50(44), 15891-15915.[14]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from Organic Chemistry Portal website.[15]

  • MacMillan, D. W. C., et al. (2020). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 25(19), 4545.[16]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4239.[17]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex website.[18]

  • AZYP, LLC. (n.d.). HPLC Chiral Separations. Retrieved from AZYP, LLC website.[19]

  • Scott, M. S., & Ednel, F. (2015). Enantioselective Synthesis of Chiral Alpha Amino Acids by Phase Transfer Catalysts. Journal of Chemical and Pharmaceutical Research, 7(12), 861-865.
  • Jacobsen, E. N., et al. (2014). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society, 136(45), 15921–15924.[20]

  • BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids. Retrieved from BenchChem website.[21]

  • RSC Publishing. (2003). Solid phase synthesis of α-amino squaric acid-containing peptides. Organic & Biomolecular Chemistry, 1(21), 3691-3698.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.[22]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. Drawing from established principles in organic synthesis and field-proven insights, this document provides in-depth troubleshooting advice and detailed protocols to ensure the successful and efficient production of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that you may encounter during the synthesis of this compound. Our approach is to not only provide solutions but also to explain the underlying chemical principles to empower you to make informed decisions in your experimental work.

FAQ 1: My overall yield is consistently low. What are the most likely causes?

Low overall yield in a multi-step synthesis can be attributed to inefficiencies at one or more stages. For the synthesis of this compound, the most probable synthetic route involves a variation of the Strecker synthesis or a related multicomponent reaction, followed by hydrolysis. The critical steps prone to low yield are:

  • Formation of the α-aminonitrile intermediate: The initial condensation of 4-fluorobenzaldehyde, N-Boc-piperazine, and a cyanide source is a crucial step. Incomplete reaction or the formation of side products can significantly reduce the yield.

  • Hydrolysis of the α-aminonitrile: The conversion of the nitrile group to a carboxylic acid can be challenging. Incomplete hydrolysis, degradation of the Boc-protecting group under harsh acidic or basic conditions, or the formation of amide byproducts are common issues.

To identify the bottleneck, it is recommended to analyze the crude product mixture at each step using techniques like TLC, LC-MS, or NMR to assess the conversion and purity.

FAQ 2: I am having trouble with the initial α-aminonitrile formation. What can I do to improve this step?

The formation of the α-aminonitrile, 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetonitrile, is a key C-C bond-forming reaction. Here are some troubleshooting strategies:

  • Reagent Quality: Ensure that all starting materials, especially 4-fluorobenzaldehyde, are pure. Aldehydes are prone to oxidation to the corresponding carboxylic acid, which will not participate in the reaction.

  • Reaction Conditions: The reaction is typically carried out in a protic solvent like methanol or ethanol. The choice of cyanide source is also critical. While traditional Strecker synthesis uses HCN, safer alternatives like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a proton source (e.g., ammonium chloride) are commonly employed.[1][2]

  • pH Control: The formation of the iminium ion intermediate is pH-dependent. The reaction medium should be slightly acidic to facilitate the condensation of the aldehyde and the amine, but not so acidic as to protonate the cyanide nucleophile excessively.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can lead to side reactions.

Troubleshooting Workflow: Low Yield in α-Aminonitrile Synthesis

start Low Yield of α-Aminonitrile check_reagents Check Reagent Purity (Aldehyde, Amine) start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK yield_improved Yield Improved? optimize_conditions->yield_improved purification_issue Investigate Purification Losses purification_issue->optimize_conditions yield_improved->purification_issue No end Successful Synthesis yield_improved->end Yes

Caption: Troubleshooting logic for low α-aminonitrile yield.

FAQ 3: The hydrolysis of my α-aminonitrile is problematic. I am either getting incomplete conversion or losing the Boc-protecting group. What are your recommendations?

The hydrolysis of the nitrile to a carboxylic acid is a critical step that requires careful control of reaction conditions to avoid side reactions.[2]

  • Incomplete Hydrolysis: Nitrile hydrolysis often proceeds through an amide intermediate.[2] If the reaction is stopped prematurely, you may isolate a significant amount of the corresponding amide. To drive the reaction to completion, you may need to increase the reaction time, temperature, or the concentration of the acid or base.

  • Loss of the Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is labile under strongly acidic conditions. If you are using acidic hydrolysis (e.g., concentrated HCl), you risk deprotecting the piperazine nitrogen.

Recommended Hydrolysis Conditions:

ConditionReagentsTemperatureProsCons
Acidic 6M HCl in Dioxane50-80 °CCan be effective for complete hydrolysis.High risk of Boc deprotection.
Basic 6M NaOH in aq. MethanolRefluxPreserves the Boc group.Requires a final acidification step to protonate the carboxylate.

Expert Tip: For a balance between efficient hydrolysis and preservation of the Boc group, a two-step basic hydrolysis followed by a careful acidic workup is often the most reliable method.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetonitrile (Strecker-type reaction)

Materials:

  • 4-Fluorobenzaldehyde

  • N-Boc-piperazine

  • Sodium Cyanide (NaCN)

  • Ammonium Chloride (NH₄Cl)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve N-Boc-piperazine (1.0 eq) and ammonium chloride (1.2 eq) in methanol.

  • Add 4-fluorobenzaldehyde (1.0 eq) to the solution and stir at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanide (1.2 eq) portion-wise, ensuring the temperature does not rise above 5 °C. Caution: Cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile. The product can be purified by column chromatography on silica gel if necessary.

Reaction Mechanism: Strecker-type Synthesis

cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack A 4-Fluorobenzaldehyde C Iminium Ion A->C B N-Boc-piperazine B->C E α-Aminonitrile C->E D Cyanide (CN⁻) D->E

Caption: Key steps in the Strecker-type synthesis.

Protocol 2: Hydrolysis of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetonitrile

Materials:

  • 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetonitrile

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude α-aminonitrile in a mixture of methanol and 6M aqueous sodium hydroxide.

  • Heat the mixture to reflux and stir for 12-24 hours. Monitor the disappearance of the starting material and the intermediate amide by TLC or LC-MS.

  • After complete hydrolysis, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Data Summary

StepKey ReagentsTypical YieldCommon Impurities
α-Aminonitrile Synthesis 4-Fluorobenzaldehyde, N-Boc-piperazine, NaCN70-85%Unreacted starting materials, cyanohydrin
Nitrile Hydrolysis NaOH, HCl (workup)80-95%Amide intermediate, Boc-deprotected product

References

  • Chem-Impex. (n.d.). 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important synthetic intermediate. Our goal is to provide practical, field-proven insights and solutions to ensure you achieve the desired purity and yield in your experiments.

Introduction to Purification Challenges

This compound is a key building block in pharmaceutical research, particularly for CNS agents and other therapeutic molecules.[1] Its structure, containing a bulky Boc-protecting group, a basic piperazine nitrogen, and an acidic carboxylic acid moiety, gives it zwitterionic character under certain pH conditions. This amphoteric nature, combined with potential impurities from its synthesis, can present unique purification challenges. Common impurities may include unreacted starting materials (e.g., 1-Boc-piperazine, 4-fluorophenylacetic acid derivatives), reagents, and side-products from N-alkylation or other synthetic steps.[2]

This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for effective purification.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: My final product has low purity (<95%) after initial work-up, and I suspect unreacted starting materials are present. How can I remove them?

Answer:

This is a common issue, often arising from incomplete reaction or incorrect stoichiometry. The purification strategy will depend on the nature of the starting materials. Let's assume the synthesis involves the reaction of a 4-fluorophenylacetic acid derivative with 1-Boc-piperazine.

Causality: The zwitterionic nature of your product can make it soluble in both aqueous and organic phases to some extent, leading to co-extraction with impurities. A carefully designed liquid-liquid extraction (LLE) protocol based on pH adjustment is the most effective first step.

Step-by-Step Protocol: pH-Based Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Perform an initial wash with a dilute acidic solution (e.g., 5% citric acid or 1M HCl). This will protonate the basic nitrogen of any unreacted 1-Boc-piperazine, making it highly water-soluble and partitioning it into the aqueous phase. Your product, with its carboxylic acid, should remain in the organic layer.

  • Basic Wash: Next, wash the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate or dilute sodium carbonate). This will deprotonate the carboxylic acid of your target compound, forming a salt that is more soluble in the aqueous phase. Unreacted non-acidic organic impurities will remain in the organic layer.

  • Isolation of Product: Separate the basic aqueous layer containing your product salt.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and re-acidify it slowly with a dilute acid (e.g., 1M HCl) to a pH of ~4-5. Your product will precipitate out or can be extracted with a fresh portion of organic solvent (e.g., EtOAc or DCM).

  • Final Wash and Drying: Wash the final organic layer with brine to remove excess water, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

dot

Purification_Workflow cluster_workflow pH-Based Liquid-Liquid Extraction Workflow crude Crude Reaction Mixture in EtOAc/DCM acid_wash Wash with Dilute Acid (e.g., 5% Citric Acid) crude->acid_wash Removes basic impurities base_wash Wash with Saturated NaHCO3 acid_wash->base_wash Organic layer aq_layer Aqueous Layer (Product as Salt) base_wash->aq_layer Product moves to aqueous layer acidify Acidify to pH ~4-5 with 1M HCl aq_layer->acidify extract Extract with EtOAc/DCM acidify->extract dry Dry and Concentrate extract->dry product Purified Product dry->product

Caption: Workflow for purification via pH-based extraction.

Question 2: I'm observing a persistent impurity with a similar polarity to my product in TLC and HPLC analysis. What's the next step?

Answer:

When impurities co-elute or have very similar polarity to your product, liquid-liquid extraction may not be sufficient. In this case, crystallization or column chromatography are the recommended next steps.

Option A: Crystallization

Expertise & Experience: Crystallization is a powerful technique for purifying solid compounds. The key is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains soluble at all temperatures.

Recommended Solvent Systems for Crystallization:

Solvent SystemRationale
Ethyl acetate / HexanesA common choice for compounds of moderate polarity. Dissolve in hot EtOAc and add hexanes until turbidity.
Isopropanol (IPA) / WaterGood for polar compounds. Dissolve in hot IPA and add water to induce crystallization.
AcetonitrileCan be effective on its own for compounds with this polarity.
TolueneA less polar option that can sometimes provide excellent crystals.

Protocol for Recrystallization:

  • Dissolve the impure solid in the minimum amount of a suitable hot solvent.

  • If using a two-solvent system, add the anti-solvent dropwise until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Option B: Flash Column Chromatography

Trustworthiness: This method provides a more rigorous separation based on differential adsorption of the compound and impurities to a stationary phase.

Protocol for Column Chromatography:

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point. The presence of the carboxylic acid may cause streaking on the column. To mitigate this, you can add a small amount (0.5-1%) of acetic acid to the eluent system.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent or dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed product onto the top of the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

Question 3: My yield is very low after purification. What are the potential causes and how can I improve it?

Answer:

Low yield can be attributed to several factors during the purification process.

Potential Causes & Solutions:

  • Product Loss During Extractions:

    • Cause: The zwitterionic nature of the product might lead to its partial solubility in both aqueous and organic layers.

    • Solution: Perform multiple extractions (3-4 times) with smaller volumes of organic solvent rather than a single extraction with a large volume. Also, ensure the pH is well-controlled during the acidic and basic washes.

  • Incomplete Precipitation/Crystallization:

    • Cause: The product might be too soluble in the chosen crystallization solvent, or the cooling process might be too rapid, leading to the formation of fine crystals that are difficult to filter or an oil.

    • Solution: Ensure the solution is sufficiently concentrated before cooling. Allow for slow cooling to promote the growth of larger, purer crystals. If the product oils out, try re-heating and adding slightly more solvent before cooling again, or scratch the inside of the flask to induce crystallization.

  • Decomposition on Silica Gel:

    • Cause: Some compounds, particularly those with acidic or basic functional groups, can be sensitive to the acidic nature of silica gel.

    • Solution: If you suspect decomposition, you can use deactivated silica gel (pre-treated with a base like triethylamine) or switch to a different stationary phase like alumina. Adding a small amount of a modifier like acetic acid to the eluent can also help.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: The pure compound is typically a white to off-white solid.[1] The melting point can vary depending on the crystalline form, but it is generally reported in the range of 165-170 °C.[1]

Q2: Can I use reverse-phase HPLC for purification?

A2: Yes, reverse-phase HPLC is an excellent method for high-purity isolation, especially for small quantities or for preparing analytical standards. A common system would involve a C18 column with a mobile phase gradient of acetonitrile and water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the acidic compound.

Q3: How should I store the purified compound?

A3: The compound should be stored in a cool, dry place, away from light. For long-term storage, refrigeration (0-8 °C) is recommended.[1][3]

Q4: Is the Boc-protecting group stable during these purification steps?

A4: The tert-butyloxycarbonyl (Boc) group is generally stable to the mild basic and acidic conditions used in the extraction and chromatography protocols described. However, it is sensitive to strong acids. Avoid prolonged exposure to concentrated acids or highly acidic conditions (pH < 2) to prevent premature deprotection.

References

  • Vertex AI Search, result[4]

  • Vertex AI Search, result[5]

  • Vertex AI Search, result

  • Vertex AI Search, result[1]

  • Vertex AI Search, result

  • Vertex AI Search, result[6]

  • Vertex AI Search, result[7]

  • Vertex AI Search, result

  • Vertex AI Search, result[8]

  • Vertex AI Search, result[3]

  • Vertex AI Search, result[2]

  • Vertex AI Search, result[9]

  • Vertex AI Search, result[10]

  • Vertex AI Search, result[11]

  • Vertex AI Search, result[12]

  • Vertex AI Search, result[13]

  • Vertex AI Search, result[14]

  • Vertex AI Search, result[15]

  • Vertex AI Search, result[16]

  • Vertex AI Search, result[17]

  • Vertex AI Search, result[18]

  • Vertex AI Search, result[19]

  • Vertex AI Search, result[20]

Sources

Technical Support Center: Synthesis of N-Boc-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc-piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested insights into overcoming common challenges and minimizing side product formation during your experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your synthetic strategies are both efficient and robust.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team encounters from researchers working with N-Boc-piperazine and its derivatives.

Q1: I'm trying to synthesize N-Boc-piperazine, but my yield is low and I'm seeing a significant amount of a non-polar side product in my analysis. What is likely happening?

A1: The most common side product in the synthesis of N-Boc-piperazine is the 1,4-di-Boc-piperazine. This occurs because both nitrogen atoms of the piperazine ring have similar reactivity towards di-tert-butyl dicarbonate (Boc₂O).[1][2] The formation of this di-substituted byproduct consumes your starting material and Boc anhydride, leading to a lower yield of the desired mono-protected product.

To improve the selectivity for mono-substitution, consider the following strategies:

  • Stoichiometry Control: Use a significant excess of piperazine (typically 5-10 equivalents) relative to the Boc₂O.[2] This statistically favors the reaction of Boc₂O with an unsubstituted piperazine molecule.

  • Slow Addition of Reagents: A slow, controlled addition of Boc₂O, preferably at a low temperature (e.g., 0 °C), can help manage the reaction rate and minimize the formation of the di-substituted product.[2]

  • Protonation/Salt Formation: You can deactivate one of the piperazine nitrogens by converting it into a salt.[3] For instance, adding one equivalent of an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will protonate one nitrogen, making it significantly less nucleophilic and directing the Boc protection to the free nitrogen.[3]

Q2: During the N-alkylation of my N-Boc-piperazine, I'm observing a new, highly polar spot on my TLC that doesn't correspond to my starting material or desired product. What could this be?

A2: This is likely a quaternary ammonium salt. This side product forms when the desired N-alkylated N-Boc-piperazine product reacts further with the alkylating agent. This is more common with highly reactive alkylating agents like methyl iodide or benzyl bromide. Using N-Boc-piperazine is the correct first step to prevent di-alkylation on the piperazine ring itself. To avoid the formation of quaternary salts, you can try:

  • Using a milder alkylating agent.

  • Carefully controlling the stoichiometry to avoid an excess of the alkylating agent.

  • Employing a bulky base that is less likely to promote over-alkylation.

Q3: I'm performing a Buchwald-Hartwig amination with N-Boc-piperazine and an aryl halide. My reaction is sluggish, and I'm seeing dehalogenation of my aryl halide starting material. How can I improve this?

A3: Low yields and dehalogenation in Buchwald-Hartwig reactions often point to issues with the catalyst system or reaction conditions.[2][4] Key areas to troubleshoot include:

  • Catalyst and Ligand Choice: The selection of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand (e.g., RuPhos, XantPhos) is critical. For less reactive aryl chlorides, more electron-rich and sterically hindered phosphine ligands are often necessary.[2]

  • Base Selection: The choice of base (e.g., NaOtBu, K₂CO₃) can significantly impact the reaction. Stronger bases can sometimes lead to side reactions, so screening different bases may be necessary.

  • Solvent and Temperature: Ensure you are using an anhydrous solvent (e.g., toluene, dioxane), as water can deactivate the catalyst.[2] The optimal temperature is typically between 80-110 °C.[2] Running the reaction at too high a temperature can promote dehalogenation.[4]

Q4: Can the Boc group be accidentally removed during my reaction or workup?

A4: Yes, the Boc group is labile to acidic conditions.[5][6] Even mildy acidic conditions, if prolonged, can lead to premature deprotection.[5] Be mindful of:

  • Acidic coupling reagents in subsequent steps.

  • Acidic workup conditions. If an acidic wash is necessary, it should be performed quickly and at a low temperature.

  • Storage: While generally stable, prolonged storage in a non-inert atmosphere could potentially lead to degradation. It is recommended to store N-Boc-piperazine derivatives in a cool, dry place.

Troubleshooting Guides

This section provides a more in-depth look at specific side products, how to identify them, and how to mitigate their formation.

Issue 1: Presence of 1,4-di-Boc-piperazine
  • Identification:

    • TLC: Appears as a less polar spot compared to N-Boc-piperazine.

    • LC-MS: Will have a distinct molecular weight (m/z = 287.38 for [M+H]⁺) compared to N-Boc-piperazine (m/z = 187.26 for [M+H]⁺).

    • ¹H NMR: Will show a single, symmetrical signal for the piperazine protons, unlike the two distinct sets of signals for the mono-Boc derivative.

  • Causality: The similar nucleophilicity of both nitrogen atoms in piperazine leads to a competitive reaction with Boc anhydride.

  • Mitigation Strategies:

StrategyRationale
Use Excess Piperazine Statistically favors the reaction of Boc₂O with an unreacted piperazine molecule.
Slow Reagent Addition Maintains a low concentration of Boc₂O, reducing the likelihood of a second reaction with the mono-protected product.
Lower Reaction Temperature Decreases the reaction rate, allowing for better control over the mono-addition.
In-situ Salt Formation Deactivates one nitrogen atom through protonation, enforcing mono-protection.
  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing di-Boc-piperazine formation.

Issue 2: Ring Fragmentation Side Products
  • Identification:

    • LC-MS: Appearance of unexpected masses that do not correspond to starting materials, product, or common side products. Fragmentation patterns may be complex.

    • NMR: May show the appearance of linear amine fragments rather than the characteristic piperazine ring signals.

  • Causality: This is a known, though less common, side reaction that can occur under certain conditions, particularly during the lithiation of N-Boc piperazines for C-H functionalization.[7][8][9] The lithiated intermediate can be unstable and undergo ring opening.

  • Mitigation Strategies:

StrategyRationale
Sterically Hindered N-substituents If performing C-H functionalization, using a bulkier group than benzyl on the other nitrogen can stabilize the lithiated intermediate and prevent ring fragmentation.[7]
Careful Control of Lithiation Conditions Optimized temperature and time for lithiation, often monitored by in-situ IR spectroscopy, are crucial.[7]
Choice of Electrophile The nature of the electrophile used to trap the lithiated species can influence the extent of ring fragmentation.[8]
  • Logical Relationship Diagram:

G cluster_0 Lithiation of N-Boc-Piperazine cluster_1 Reaction Pathways A N-Boc-Piperazine Derivative C Lithiated Intermediate A->C Deprotonation B Strong Base (e.g., s-BuLi) B->C D Desired α-Substituted Product C->D Trapping E Ring Fragmentation Products C->E Decomposition F Electrophile F->D

Caption: Competing pathways during the lithiation of N-Boc-piperazine.

Experimental Protocols

Protocol 1: High-Selectivity Synthesis of N-Boc-Piperazine

This protocol is designed to maximize the yield of the mono-protected product.

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (5.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in a minimal amount of the same solvent. Add the Boc₂O solution dropwise to the stirred piperazine solution over 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours at 0 °C to room temperature.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water to remove excess piperazine and any piperazine salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-piperazine.

  • Purification: The crude product can be purified by flash chromatography on silica gel if necessary.

Protocol 2: Analytical Characterization by HPLC-UV

This method can be adapted to detect N-Boc-piperazine and the common side product, 1,4-di-Boc-piperazine.[10]

  • Chromatographic Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% TFA) is often effective. For example, a gradient from 10% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Expected Elution Order: Unreacted piperazine (very early), N-Boc-piperazine, 1,4-di-Boc-piperazine (most retained).

Data Summary

CompoundMolecular WeightTypical Retention Behavior (RP-HPLC)Key ¹H NMR Signals (CDCl₃)
Piperazine86.14 g/mol Very polar, elutes early~2.8-2.9 ppm (s, 8H)
N-Boc-piperazine 186.25 g/mol Intermediate polarity ~3.4 ppm (t, 4H), ~2.8 ppm (t, 4H), 1.45 ppm (s, 9H)
1,4-di-Boc-piperazine286.36 g/mol Less polar, elutes later~3.4 ppm (s, 8H), 1.45 ppm (s, 18H)

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride. Google Patents.
  • Synthesis method of N-Boc piperazine. Google Patents.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. Available at: [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]

  • DI-tert-BUTYL DICARBONATE. Organic Syntheses Procedure. Available at: [Link]

  • BH amination side products and purification. Reddit. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

Sources

Technical Support Center: Stereochemical Integrity of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you maintain the stereochemical integrity of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid during your synthetic campaigns. The structural nature of this α,α-disubstituted amino acid derivative, featuring an acidic α-proton adjacent to an aryl group, makes it particularly susceptible to racemization. This guide is designed with full editorial control to offer practical, field-proven insights grounded in established chemical principles.

Part 1: Understanding the Challenge: The Mechanism of Racemization

The primary challenge in handling α-aryl-α-amino acids like this compound is the prevention of racemization, which is the conversion of a single enantiomer into an equal mixture of both enantiomers. This loss of stereochemical purity can have profound negative impacts on the pharmacological and toxicological profile of a drug candidate.[1]

FAQ 1: Why is this specific compound prone to racemization?

The susceptibility to racemization stems from the acidity of the α-hydrogen located on the chiral carbon. This proton is positioned between two electron-withdrawing groups: the carboxylic acid and the 4-fluorophenyl ring. Under basic conditions, this proton can be abstracted to form a planar carbanion or enolate intermediate.[2][3] Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of both (R) and (S) enantiomers.[3][4] The aryl group further stabilizes the planar intermediate through resonance, increasing the propensity for racemization compared to aliphatic amino acids.[2][4]

Diagram: Mechanism of Base-Catalyzed Racemization

The following diagram illustrates the pathway for racemization, highlighting the critical planar intermediate that leads to the loss of stereochemical information.

racemization_mechanism cluster_enantiomer Single Enantiomer cluster_intermediate Achiral Intermediate cluster_racemate Racemic Mixture start R-Enantiomer (Chiral Center) intermediate Planar Carbanion/ Enolate Intermediate start->intermediate + Base - H⁺ (α-proton abstraction) end_R R-Enantiomer intermediate->end_R + H⁺ (Protonation) end_S S-Enantiomer intermediate->end_S + H⁺ (Protonation) workflow cluster_prep Step 1: Preparation cluster_cool Step 2: Cooling cluster_activation Step 3: Pre-activation cluster_coupling Step 4: Coupling cluster_reaction Step 5: Reaction prep Dissolve Acid (1.0 eq) + Additive (1.2 eq) in DMF cool Cool to 0 °C prep->cool activation Add Coupling Reagent (e.g., EDC, 1.2 eq) Stir for 15-30 min cool->activation coupling Add Amine (1.1 eq) + Hindered Base (e.g., DIPEA, 1.5 eq) activation->coupling reaction Warm to RT Stir 12-24h coupling->reaction

Caption: Recommended experimental workflow for amide coupling.

Part 3: Analytical Verification and FAQs

Verifying the enantiomeric purity of your material is a critical quality control step.

FAQ 2: How can I determine the enantiomeric purity of my product?

The most reliable method for determining enantiomeric purity (or enantiomeric excess, ee) is through chiral High-Performance Liquid Chromatography (HPLC). [1][5]This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in different retention times and allowing for their separation and quantification. [1][5]

  • Column Selection: Polysaccharide-based CSPs (e.g., Chiralpak® IA, IC) are often effective for separating enantiomers of N-protected amino acids and their derivatives. [1]* Method Development: A typical starting point for method development would be a mobile phase consisting of a mixture of hexane/isopropanol or an aqueous buffer with acetonitrile, often with an acidic additive like trifluoroacetic acid (TFA). [5]

FAQ 3: Can I use NMR to check for racemization?

Standard proton or carbon NMR is not suitable for distinguishing between enantiomers. However, chiral shift reagents can be used in some cases to induce chemical shift differences between enantiomers in the NMR spectrum. Another advanced NMR technique involves derivatizing the compound with a chiral agent to form diastereomers, which will have distinct NMR spectra. However, chiral HPLC is generally more accurate and straightforward for quantitative analysis.

FAQ 4: What should I do if I still observe racemization despite following the recommended protocol?

If racemization persists, consider the following troubleshooting steps:

  • Re-evaluate the Base: Ensure the base is added last and slowly, and consider using an even weaker or more hindered base like 2,4,6-collidine. [6]2. Check Reagent Purity: Impurities in solvents or reagents could be contributing to side reactions. Use high-purity, anhydrous solvents.

  • Lower the Temperature Further: Perform the entire reaction sequence, including base addition, at 0 °C or even lower (e.g., -15 °C).

  • Change the Coupling Reagent: Consider phosphonium-based reagents like PyBOP or uronium-based reagents like HATU, which are known for their high efficiency and low racemization potential, especially for hindered couplings. [7][8] By understanding the underlying mechanism of racemization and meticulously controlling the reaction conditions, you can successfully preserve the stereochemical integrity of this compound in your synthetic endeavors.

References

  • Williams, A. W., & Young, G. T. (n.d.). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. RSC Publishing.
  • Tackett, B. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.
  • Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
  • (n.d.). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. Benchchem.
  • (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmacy and Pharmaceutical Sciences.
  • (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • (n.d.). Analyses of amino acids, Enantiomeric purity. Bachem.
  • (n.d.). ChemInform Abstract: Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. ResearchGate.
  • (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Bera, S., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI.
  • (n.d.). Epimerisation in Peptide Synthesis. PubMed Central.
  • (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com.
  • (n.d.). Amide Synthesis. Fisher Scientific.

Sources

Technical Support Center: Boc Deprotection of Acid-Sensitive Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the nuanced challenge of Boc deprotection for piperazine-containing molecules, particularly those bearing other acid-labile functionalities. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet critical synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring you can troubleshoot effectively and optimize your reaction conditions for maximum yield and purity.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the Boc deprotection of acid-sensitive piperazine compounds. Each issue is presented in a question-and-answer format, followed by a logical workflow for diagnosis and resolution.

Q1: My Boc deprotection is incomplete, even after extended reaction times. What should I do?

Incomplete deprotection is a frequent hurdle. The stability of the Boc group is significant, and its removal requires sufficiently acidic conditions to drive the reaction to completion.[1]

Causality: The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[2][3] If the acid concentration is too low or the reaction conditions are not optimal, the equilibrium may not fully favor the products.

Troubleshooting Workflow:

  • Monitor Rigorously: Before making any changes, ensure you have accurate data. Use analytical techniques like TLC or LC-MS to confirm the presence of starting material.[1]

  • Increase Acid Stoichiometry: Gradually increase the equivalents of the acid (e.g., TFA or HCl solution). This is often the most direct solution to drive the reaction forward.[1]

  • Elevate Temperature: Gentle heating to 40-50°C can often provide the necessary activation energy to overcome a sluggish reaction.[1] However, exercise caution if your substrate is thermally sensitive.

  • Assess Solubility: Poor solubility of the starting material can severely limit the reaction rate. If you observe suspended solids, consider a different solvent system in which your Boc-protected piperazine is fully dissolved.[1]

Q2: I'm observing significant side product formation. What are the likely culprits and how can I mitigate them?

Side reactions can drastically reduce your yield and complicate purification. The primary culprits in acidic Boc deprotection are the degradation of other acid-sensitive groups and alkylation by the tert-butyl cation.[1][4]

Common Side Reactions & Mitigation Strategies:

  • Degradation of Other Acid-Sensitive Groups: Functional groups such as esters, acetals, ketals, and some other protecting groups (e.g., trityl) can be cleaved under the harsh acidic conditions required for Boc deprotection.[1]

    • Solution: Employ milder deprotection methods. For highly sensitive substrates, a combination of oxalyl chloride in methanol can be effective.[5][6][7] Alternatively, using a minimal amount of a strong acid at low temperatures (0 °C) can sometimes provide the necessary selectivity.

  • t-Butylation: The tert-butyl cation generated during deprotection is a potent electrophile and can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings, thiols, or even the product amine itself.[8][9]

    • Solution: The most effective strategy is the use of "scavengers." These are molecules added to the reaction mixture to trap the tert-butyl cation before it can react with your compound of interest.[10]

Table 1: Common Scavengers for Suppressing t-Butylation

ScavengerTypical ConcentrationMechanism of Action
Triethylsilane (TES) or Triisopropylsilane (TIS)5-10% (v/v)Reduces the tert-butyl cation to isobutane.[10]
Anisole or Thioanisole5-10% (v/v)Acts as a cation trap through electrophilic aromatic substitution.[10]
Cresol5-10% (v/v)A phenolic scavenger that effectively traps the t-butyl cation.[2]
Q3: My final product is difficult to purify. What are the best practices for work-up and purification?

A well-executed work-up is critical for isolating a pure product. The nature of the deprotected piperazine (a basic amine) and the acidic reaction conditions necessitate a careful neutralization and extraction process.

Standard Work-up and Purification Protocol:

  • Removal of Volatiles: After confirming reaction completion via TLC or LC-MS, remove the solvent and excess acid (like TFA) under reduced pressure.[1] Co-evaporation with a solvent like toluene can aid in removing residual acid.[11]

  • Basification: Dissolve the residue in water or a suitable organic solvent like dichloromethane (DCM). Carefully add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH of the aqueous layer is basic (pH > 8).[1] This converts the amine salt to its free base form.

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., DCM, ethyl acetate, or chloroform) to move the free base product into the organic phase.[1]

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter and concentrate the solution under reduced pressure to yield the crude product.[1]

  • Purification: If necessary, the crude product can be further purified by silica gel column chromatography or recrystallization. For piperazine compounds, forming a crystalline salt (like a diacetate) can sometimes be an effective purification strategy.[12]

Section 2: Frequently Asked Questions (FAQs)

Q4: What are the pros and cons of using Trifluoroacetic Acid (TFA) versus Hydrochloric Acid (HCl)?

The choice between TFA and HCl is a common decision point and depends on several factors, including substrate sensitivity and the desired final salt form.

Table 2: Comparison of TFA and HCl for Boc Deprotection

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Conditions 20-50% in DCM, or neat4M in Dioxane, or 1-4M in Methanol/Ethyl Acetate
Reaction Speed Generally fast (30 min to a few hours) at room temperature.Can be very rapid, but is highly dependent on solvent and concentration.
Product Form Often results in a TFA salt, which can be oily and difficult to handle.Frequently forms a crystalline hydrochloride salt, which can aid in purification by precipitation.[1]
Selectivity Can be less selective and may cleave other moderately acid-sensitive groups.Can offer better selectivity at lower temperatures, but this is substrate-dependent.
Work-up Requires careful neutralization and extraction.If the HCl salt precipitates, it can sometimes be isolated by simple filtration.[1]
Q5: Are there any non-acidic or milder alternatives for Boc deprotection when my compound is extremely acid-sensitive?

Yes, for exceptionally delicate substrates, several milder or non-acidic methods have been developed.

  • Oxalyl Chloride in Methanol: This method has proven effective for deprotecting N-Boc groups on substrates with other acid-labile functionalities.[5][6][7] The reaction typically proceeds at room temperature.[7]

  • Thermal Deprotection: In some cases, the Boc group can be removed thermally, often in a high-boiling solvent or even neat.[13][14] This avoids the use of any reagents but requires the substrate to be thermally stable.

  • Water-Mediated Deprotection: For certain substrates, simply refluxing in water can achieve Boc deprotection, representing a green and reagent-free alternative.[15]

Q6: Can you illustrate the mechanism of acid-catalyzed Boc deprotection?

Certainly. The process is a cascade of protonation, fragmentation, and decarboxylation.

Boc_Deprotection_Mechanism Start Boc-Protected Piperazine Protonation Protonated Carbamate Start->Protonation + H+ Fragmentation Free Amine + t-Butyl Cation + CO2 Protonation->Fragmentation Fragmentation Isobutene Isobutene Fragmentation->Isobutene Deprotonation Deprotection_Decision_Tree Start Start: Boc-Protected Piperazine Substrate Check_Sensitivity Are other acid-sensitive groups present? Start->Check_Sensitivity Milder_Methods Consider Milder Methods: - Oxalyl Chloride/MeOH - Thermal Deprotection Check_Sensitivity->Milder_Methods Yes Add_Scavenger Is t-butylation a risk? (e.g., electron-rich aromatics) Check_Sensitivity->Add_Scavenger No Check_Salt Is a crystalline HCl salt desirable for purification? Use_TFA Standard Conditions: TFA in DCM Check_Salt->Use_TFA No Use_HCl Alternative Standard: HCl in Dioxane Check_Salt->Use_HCl Yes Add_Scavenger->Check_Salt No TFA_Scavenger TFA in DCM + Scavenger (e.g., TIS) Add_Scavenger->TFA_Scavenger Yes

Caption: Decision workflow for selecting a Boc deprotection strategy.

References

  • N-Boc deprotection issues and altern
  • Optimizing reaction conditions for Boc deprotection without side products. (2025). BenchChem.
  • Technical Support Center: Deprotection of Boc-Protected Piperazines. (2025). BenchChem.
  • Optimizing Boc deprotection conditions to prevent side reactions. (2025). BenchChem.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
  • A simple and efficient green method for the deprotection of N-Boc in various structurally diverse amines under water-mediated conditions. (2012). [Source not specified].
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development.
  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). [Source not specified].
  • A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. (2025). BenchChem.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
  • Specific solvent issues with BOC deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Purification of piperazine. (1959).
  • Boc Deprotection Mechanism | Organic Chemistry. (2022). YouTube.
  • Any suggestion on Boc deprotection without using acid? (2016).

Sources

Technical Support Center: Optimizing Amide Coupling Reactions with 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing amide coupling reactions. This guide is specifically tailored for researchers, medicinal chemists, and process development scientists working with 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid . This valuable building block presents unique challenges due to its steric hindrance and the chirality of its α-carbon. This document provides in-depth, experience-driven guidance to navigate these challenges, ensuring efficient, high-yield, and stereochemically pure outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, properties, and preliminary reaction setup for this compound.

Q1: What are the primary challenges when using this carboxylic acid in coupling reactions?

A1: The main difficulties arise from two structural features:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protected piperazine ring and the adjacent fluorophenyl group significantly crowd the carboxylic acid moiety. This steric bulk can impede the approach of the amine nucleophile to the activated carboxyl group, slowing down the reaction rate and potentially leading to low yields.[1][2]

  • Risk of Racemization: The α-carbon is a stereocenter. The proton on this carbon can be abstracted under basic conditions, especially after the carboxylic acid is activated, leading to a loss of stereochemical integrity through enolization or the formation of an oxazolone intermediate.[3][4][5] Preserving the chirality is critical for pharmacological activity.

Q2: How should I store and handle this reagent?

A2: this compound is typically a solid that should be stored in a cool, dry place (0-8°C is often recommended) to ensure its long-term stability.[6] As with all coupling reactions, it is critical to use anhydrous solvents and reagents, as water can hydrolyze the activated carboxylic acid intermediate, leading to reaction failure.[1]

Q3: What initial screening conditions do you recommend for a new amine substrate?

  • Reagents: Carboxylic acid (1.0 equiv), Amine (1.1 equiv), HATU (1.1 equiv), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv).[2][7]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[8]

  • Procedure: Pre-activate the carboxylic acid by dissolving it with HATU and DIPEA in the solvent and stirring for 15-30 minutes at room temperature before adding the amine.[1][7] This ensures the formation of the highly reactive OAt-active ester prior to introducing the nucleophile.[8][9]

Part 2: Troubleshooting Guide for Sub-Optimal Reactions

This section is structured to address specific experimental failures and provide a logical, cause-and-effect framework for optimization.

Problem 1: Low or No Product Yield

This is the most common issue and can stem from several root causes. A systematic approach is key to diagnosis.

Q: My LC-MS analysis shows unreacted starting materials and no desired product. Where should I start troubleshooting?

A: This outcome points to a fundamental failure in one of the two key steps of the reaction: carboxylic acid activation or nucleophilic attack by the amine.

Potential Cause A: Inefficient Carboxylic Acid Activation The activated intermediate may not be forming efficiently or may not be reactive enough to overcome the steric hindrance.[2]

  • Scientific Rationale: Standard carbodiimide reagents like EDC, when used alone, form an O-acylisourea intermediate. This intermediate is highly reactive but can be prone to a debilitating side reaction: intramolecular rearrangement to a stable N-acylurea, which is unreactive and halts the desired reaction.[3][10] This is particularly problematic with slow-reacting, hindered substrates.

  • Solutions:

    • Switch to a More Potent Coupling Reagent: Uronium/aminium salts like HATU, HBTU, or COMU are generally more effective for hindered systems.[3] HATU is particularly advantageous as it forms an OAt-active ester, which is highly reactive, and the pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state, accelerating the coupling.[8]

    • Use Additives with Carbodiimides: If you must use a carbodiimide like EDC, always include an additive such as HOBt or, preferably, OxymaPure.[1][3] These additives react with the initial O-acylisourea to form an active ester (OBt or Oxyma ester) that is less prone to side reactions and is highly reactive, serving as a better intermediate for the amine attack.[11][12]

    • Consider Acyl Fluoride Formation: For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride in situ can be highly effective. Reagents like BTFFH or TFFH can be used, followed by reaction with the amine, often at elevated temperatures.[1][13]

Potential Cause B: Insufficient Amine Nucleophilicity or Base Issues The amine may be deactivated or the base may be interfering.

  • Scientific Rationale: The amine must be in its free-base form to be nucleophilic. An acid-base reaction between the carboxylic acid starting material and the amine can form a non-nucleophilic ammonium salt.[1] The role of the added base (e.g., DIPEA) is to neutralize this salt and deprotonate the carboxylic acid to initiate the activation process.[7][14]

  • Solutions:

    • Verify Base Stoichiometry: Ensure at least 2.0 equivalents of a non-nucleophilic base like DIPEA are used—one equivalent to deprotonate the carboxylic acid and one to ensure the amine remains in its free base form.[1] For amine hydrochloride salts, an additional equivalent of base is required.

    • Choose the Right Base: DIPEA is often preferred due to its steric bulk, which makes it non-nucleophilic. Triethylamine (TEA) can sometimes lead to side products. For very sensitive substrates where racemization is a major concern, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be beneficial.[3]

Problem 2: Racemization of the α-Stereocenter

Q: I have obtained the desired product, but chiral HPLC shows a mixture of enantiomers/diastereomers. How can I suppress racemization?

A: Racemization is a critical issue for chiral α-substituted acids. It primarily occurs via two mechanisms: direct enolization or, more commonly, the formation of a 5(4H)-oxazolone intermediate after acid activation.[3][5] This oxazolone has an easily abstracted proton, leading to loss of stereochemical information.[15]

  • Scientific Rationale: The propensity for racemization is highly dependent on the coupling reagent and conditions. Reagents that form highly reactive, short-lived intermediates and reaction conditions that promote rapid amide bond formation are preferred.

  • Solutions:

    • Mandatory Use of Additives: Additives like HOBt and HOAt were specifically developed to suppress racemization.[4] OxymaPure is a modern, non-explosive alternative that is highly effective at preventing racemization while maintaining high reaction rates.[3][12] These additives convert the initial activated species into active esters that are less prone to forming the oxazolone intermediate.[11]

    • Lower the Reaction Temperature: Running the coupling reaction at 0°C can significantly reduce the rate of racemization.[1]

    • Optimize the Base: The choice and amount of base can influence racemization.[15] Use the weakest base necessary that still promotes the reaction, such as NMM, and avoid a large excess.

    • Reagent Choice: Phosphonium-based reagents like PyBOP are also known for low racemization levels and are excellent for coupling hindered partners.[2]

Problem 3: Formation of Side Products

Q: My reaction mixture is complex, with multiple side products observed by LC-MS. What are they and how do I avoid them?

A: Side products often arise from the high reactivity of the coupling reagents themselves.

Potential Side Product A: Guanidinylation of the Amine

  • Identification: A mass addition corresponding to the coupling reagent's guanidinium portion being added to your amine.

  • Scientific Rationale: This occurs when the free amine attacks the electron-deficient guanidinium carbon of a uronium reagent like HATU or HBTU, capping the amine and rendering it unreactive.[4][7] This is more common if the coupling reaction is slow (due to steric hindrance) or if the coupling reagent is used in large excess.[16]

  • Solution:

    • Pre-activation: Always pre-activate the carboxylic acid with the uronium reagent before adding the amine. This consumes the coupling reagent to form the active ester, minimizing its concentration when the amine is introduced.[4]

    • Stoichiometry Control: Use a minimal excess of the coupling reagent (e.g., 1.05-1.1 equivalents).

Potential Side Product B: N-Acylurea Formation

  • Identification: A byproduct with a mass corresponding to the carboxylic acid added to the dehydrated carbodiimide (e.g., EDC or DIC).

  • Scientific Rationale: As mentioned earlier, this is a classic side reaction of carbodiimides where the O-acylisourea intermediate rearranges.[3][10]

  • Solution:

    • Use Additives: The best way to prevent this is to use HOBt or OxymaPure, which trap the O-acylisourea intermediate before it can rearrange.[3][11]

    • Solvent Choice: This side reaction is more prevalent in polar aprotic solvents like DMF.[17] Using a solvent with a lower dielectric constant, such as DCM, can sometimes minimize it.[10]

Part 3: Data, Protocols, and Visual Workflows

Table 1: Comparison of Common Coupling Reagents
Reagent ClassExample(s)Recommended Use Case for Topic MoleculeKey AdvantagesPotential Pitfalls
Carbodiimide EDC, DICWith hindered substrates, only with an additive.Cost-effective, water-soluble byproducts (EDC).[3][18]High risk of racemization and N-acylurea formation if used alone.[3][10]
Uronium/Aminium HATU, HBTU, COMUFirst-line choice for initial screening and difficult couplings.High reactivity, fast kinetics, effective for hindered systems, suppresses racemization (especially HATU).[3][7]Can cause guanidinylation of the amine if not pre-activated.[4][7]
Phosphonium PyBOP, PyAOPExcellent alternative for racemization-prone substrates.Low racemization, effective for hindered partners.[2] Byproduct (HMPA from BOP) can be carcinogenic; PyBOP is a safer alternative.[3][16]
Acyl Halide Precursor TFFH, BTFFHFor extremely hindered or electron-deficient amines where other methods fail.Forms highly reactive acyl fluoride intermediate.[13]May require elevated temperatures; harsher conditions.[2][13]
Experimental Protocols

Protocol 1: Standard Coupling using HATU (Recommended Starting Point)

  • To a stirred solution of this compound (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv).[2]

  • Add DIPEA (2.5 equiv) to the mixture.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.[7]

  • Add the amine substrate (1.1-1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-4 hours).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Coupling for Racemization-Prone Substrates using EDC/OxymaPure

  • Dissolve this compound (1.0 equiv), the amine substrate (1.1 equiv), and OxymaPure (1.2 equiv) in anhydrous DCM or DMF (0.1-0.5 M).

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC·HCl (1.2 equiv) to the cold solution.

  • Allow the reaction to stir at 0°C for 30 minutes, then let it warm slowly to room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-16 hours).

  • Perform an aqueous workup and purification as described in Protocol 1.

Visual Diagrams

This diagram illustrates the two-stage process of carboxylic acid activation followed by nucleophilic attack, highlighting the role of coupling reagents and additives.

G cluster_activation Stage 1: Carboxylic Acid Activation cluster_coupling Stage 2: Nucleophilic Attack Acid R-COOH Activated_Ester Activated Intermediate (e.g., OAt-Ester, O-Acylisourea) Acid->Activated_Ester Activation Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Acid Amide Amide Product R-CO-NH-R' Activated_Ester->Amide Amine R'-NH2 Amine->Amide Coupling

Caption: General workflow for amide bond formation.

This workflow provides a logical path for diagnosing and solving common issues in the coupling reaction.

G Start Reaction Start: Standard HATU Protocol Check_Yield Check Yield & Purity by LC-MS Start->Check_Yield Success Success: High Yield & Purity Check_Yield->Success >80% Yield >98% Purity Low_Yield Low / No Yield Check_Yield->Low_Yield <50% Yield Racemization Racemization Observed Check_Yield->Racemization Impure Side_Products Side Products Present Check_Yield->Side_Products Impure Sol_LY1 Switch to Acyl Fluoride (BTFFH, elevated temp) Low_Yield->Sol_LY1 If amine is electron-deficient Sol_LY2 Increase Reagent Equivalents / Time Low_Yield->Sol_LY2 If sterically hindered Sol_R1 Use EDC/OxymaPure at 0°C Racemization->Sol_R1 Sol_R2 Switch to weaker base (NMM, Collidine) Racemization->Sol_R2 Sol_SP1 Ensure Acid Pre-activation Side_Products->Sol_SP1 Guanidinylation? Sol_SP2 Use Additive (Oxyma) with Carbodiimide Side_Products->Sol_SP2 N-Acylurea?

Caption: A troubleshooting decision tree for difficult amide couplings.

References

  • Wikipedia. (2023). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Burés, J. (2016). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Angewandte Chemie International Edition, 55(6), 2028-2031. Retrieved from [Link]

  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]

  • Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2021). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5530-5540. Retrieved from [Link]

  • Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. Retrieved from [Link]

  • Wikipedia. (2023). Carbodiimide. Retrieved from [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. Retrieved from [Link]

  • Rebek, J., & Feitler, D. (1974). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society, 96(5), 1606-1607. Retrieved from [Link]

  • T-Y, C., & Jad, Y. T. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7301. Retrieved from [Link]

  • Omizzine. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Retrieved from [Link]

  • Jad, Y. E., Acosta, G. A., Khattab, S. N., de la Torre, B. G., Govender, T., Kruger, H. G., El-Faham, A., & Albericio, F. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(17), 6989-6993. Retrieved from [Link]

  • Wang, P., Verma, V. K., & Zhang, W. (2021). Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. ResearchGate. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • Bode, J. W. (2014). The synthesis of sterically hindered amides. PubMed. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Retrieved from [Link]

  • O'Brien, P., et al. (2014). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 136(48), 16966-16975. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Retrieved from google.

Sources

Chiral HPLC Method Development for 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions. The structure of this guide is intended to be a dynamic resource, addressing potential issues in a logical, cause-and-effect manner, rather than a rigid, linear protocol.

Understanding the Analyte

Before diving into method development, it's crucial to understand the physicochemical properties of the target molecule, this compound.

  • Structure and Chirality: The molecule possesses a stereogenic center at the carbon atom attached to the carboxylic acid, the fluorophenyl group, and the piperazine ring. This single chiral center gives rise to two enantiomers.

  • Acidic Nature: The presence of the carboxylic acid group (pKa typically around 4-5) means the analyte's ionization state is pH-dependent. This is a critical factor in both reversed-phase and normal-phase chromatography.

  • Functional Groups: The Boc-piperazine moiety introduces a basic nitrogen (though the Boc group reduces its basicity) and a bulky, hydrophobic tert-butyl group. The fluorophenyl group adds aromaticity and potential for π-π interactions.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the method development for this and similar chiral compounds.

Q1: Which type of chiral stationary phase (CSP) should I start with?

For an acidic compound like this compound, several types of CSPs could be effective. However, polysaccharide-based and anion-exchanger CSPs are often the most successful starting points.[1][2]

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are incredibly versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[3] They offer a wide range of interactions, including hydrogen bonding, dipole-dipole, and steric interactions, which are crucial for chiral recognition.[3] Immobilized polysaccharide phases are particularly robust and compatible with a wider range of solvents.[4][5]

  • Anion-Exchanger CSPs (e.g., quinine or quinidine-based): These are specifically designed for the separation of acidic compounds.[1] The primary interaction mechanism is an ionic exchange between the acidic analyte and the basic chiral selector on the stationary phase.[1]

Q2: What are the recommended starting mobile phase conditions?

The initial mobile phase will depend on the chosen CSP and chromatographic mode. A screening approach is highly recommended to efficiently identify promising conditions.[3][6]

Chromatographic ModeChiral Stationary Phase TypeRecommended Starting Mobile PhaseRationale
Normal Phase PolysaccharideHexane/Isopropanol (IPA) (80:20 v/v) + 0.1% Trifluoroacetic Acid (TFA)The hexane/alcohol mixture provides a non-polar environment, while the acidic additive suppresses the ionization of the carboxylic acid, improving peak shape and promoting interaction with the CSP.[3]
Reversed Phase PolysaccharideAcetonitrile/Water with 20 mM Ammonium Acetate (pH 5) (30:70 v/v)The buffered aqueous-organic mobile phase is suitable for many acidic compounds. The pH should be controlled to ensure consistent ionization of the analyte.
Polar Organic Mode PolysaccharideAcetonitrile/Methanol (95:5 v/v) + 0.1% Acetic Acid + 0.1% Triethylamine (TEA)This mode is useful for compounds with limited solubility in normal-phase solvents. The acid-base additives can help to improve peak shape and selectivity.
Anion Exchange Quinine/Quinidine-basedMethanol + Acetic Acid + Triethylamine (100:0.1:0.1 v/v/v)Methanol is a versatile solvent for these columns, and the acid/base ratio can be adjusted to optimize retention and selectivity.[1]

Q3: Why is an acidic additive necessary in the mobile phase for this compound?

For acidic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial for good peak shape and reproducibility.[7][8] The acid suppresses the ionization of the analyte's carboxylic acid group, preventing it from interacting with any residual acidic silanol groups on the silica support of the column. This minimizes peak tailing and improves the chiral recognition mechanism.[9]

Q4: How does temperature affect the separation?

Temperature is a powerful but unpredictable tool in chiral HPLC. It can influence the thermodynamics of the interactions between the analyte and the CSP.[10][11]

  • Generally: Lowering the temperature often improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[9][12]

  • Exceptions: In some cases, increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[10][13] Therefore, it is an important parameter to optimize once initial separation is achieved.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during method development.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The enantiomers are co-eluting as a single peak, or the resolution is less than 1.5.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps & Protocols:

  • Verify CSP Selection:

    • Question: Is the chosen CSP known to be effective for acidic compounds?

    • Action: If you started with a less common CSP, consider screening polysaccharide-based or anion-exchanger columns.

    • Protocol: CSP Screening

      • Prepare a stock solution of the racemic standard in a suitable solvent (e.g., mobile phase).

      • For each CSP, run a generic gradient or isocratic method as suggested in the FAQ section.

      • Evaluate the chromatograms for any indication of peak splitting or asymmetry, which suggests some level of chiral recognition.

  • Optimize Mobile Phase Composition:

    • Question: Can the mobile phase strength or composition be adjusted to improve selectivity?

    • Action: Systematically vary the ratio of the strong and weak solvents in your mobile phase. For normal phase, alter the percentage of alcohol. For reversed phase, change the organic modifier percentage.

    • Protocol: Mobile Phase Optimization

      • Using the most promising CSP from your screen, inject the standard with your initial mobile phase.

      • Incrementally change the solvent ratio (e.g., in 5% steps) and observe the effect on retention time and resolution.

      • If using additives, try varying their concentration or switching to a different acid (e.g., from TFA to formic acid).[13]

  • Optimize Column Temperature:

    • Question: How does temperature influence the separation?

    • Action: Methodically vary the column temperature to find the optimum.[9]

    • Protocol: Temperature Optimization

      • Set the initial column temperature to 25°C.

      • Decrease the temperature in 5°C increments (e.g., 20°C, 15°C) and analyze the sample at each temperature.

      • If resolution does not improve, increase the temperature in 5°C increments from the initial setting (e.g., 30°C, 35°C, 40°C).

Issue 2: Poor Peak Shape (Tailing)

Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps & Protocols:

  • Check for Column Overload:

    • Question: Is the amount of sample injected exceeding the column's capacity?

    • Action: Dilute your sample and reinject.

    • Protocol: Overload Check

      • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

      • Inject the diluted samples. If the peak shape improves significantly, the original sample was overloading the column.

  • Optimize Mobile Phase Additives:

    • Question: Are secondary interactions with the stationary phase causing tailing?

    • Action: For your acidic compound, ensure the mobile phase is sufficiently acidic to keep the analyte in its protonated form.

    • Protocol: Additive Optimization

      • Ensure an acidic modifier (e.g., 0.1% TFA or formic acid) is present in the mobile phase.

      • If tailing persists, try slightly increasing the concentration of the acidic additive (e.g., to 0.2%).

      • In reversed-phase, ensure the buffer concentration is adequate (typically 10-20 mM) to control the pH.

  • Investigate Extra-Column Effects:

    • Question: Is there excessive dead volume in the HPLC system?

    • Action: Check all tubing and connections between the injector and the detector.

    • Protocol: Dead Volume Check

      • Ensure all tubing is as short as possible and has a narrow internal diameter.

      • Verify that all fittings are correctly seated and not creating any voids.

Issue 3: Irreproducible Retention Times

Symptom: Retention times are shifting between injections or between different analytical runs.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for irreproducible retention times.

Detailed Steps & Protocols:

  • Ensure Proper Column Equilibration:

    • Question: Is the column fully equilibrated with the mobile phase before injection?

    • Action: Increase the equilibration time.

    • Protocol: Equilibration

      • Flush the column with at least 10-15 column volumes of the mobile phase before the first injection.

      • If you are running a gradient, ensure the column is re-equilibrated to the initial conditions for a sufficient time between runs.

  • Verify Mobile Phase Integrity:

    • Question: Has the mobile phase composition changed over time?

    • Action: Prepare fresh mobile phase.

    • Protocol: Mobile Phase Preparation

      • Prepare fresh mobile phase daily, especially if volatile components or additives are used.

      • Ensure accurate measurement of all components.

      • Degas the mobile phase before use to prevent air bubbles.[4]

  • System Check:

    • Question: Are there any issues with the HPLC system itself?

    • Action: Check for leaks, pump issues, and temperature stability.

    • Protocol: System Check

      • Visually inspect for any leaks at fittings.

      • Monitor the pump pressure for any unusual fluctuations.

      • Ensure the column oven is maintaining a stable temperature.[14]

References

  • Lomenová, E., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. Retrieved from [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Retrieved from [Link]

  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some... Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Chiral Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Phenomenex. (2020, July 21). Chiral Screening Procedures: A Quick & Easy How-To Guide [Video]. YouTube. Retrieved from [Link]

  • Aturki, Z., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. Retrieved from [Link]

  • Phenomenex. (2017). Chiral Chromatography and the Pharmaceutical Industry. Retrieved from [Link]

  • Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • ResearchGate. (2025). Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2017). additives for chiral. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved from [Link]

  • Gasparrini, F., et al. (2010). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 613, 147-175. Retrieved from [Link]

  • Reddit. (2025). Horrible peak shape. r/CHROMATOGRAPHY. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(13), 2047-2060. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Al-Saeed, M. M., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 28(6), 2639. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Scaling Up Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperazine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these crucial synthetic processes. The following content, structured in a question-and-answer format, provides in-depth, field-proven insights into overcoming common challenges encountered during the scale-up of piperazine derivative synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Control of Mono- vs. Di-substitution on the Piperazine Ring

Question: During the scale-up of our N-alkylation/N-arylation, we are observing significant formation of the 1,4-di-substituted byproduct, leading to low yields of our desired mono-substituted piperazine and complex purification challenges. How can we improve selectivity for mono-substitution?

Answer: This is a classic challenge in piperazine chemistry, stemming from the comparable nucleophilicity of both nitrogen atoms.[1] On a larger scale, this issue is magnified. Here’s a breakdown of causative factors and mitigation strategies:

  • Causality: The mono-substituted product, once formed, competes with the unreacted piperazine for the electrophile. At higher concentrations typical of scale-up, the probability of this second reaction increases.

  • Troubleshooting Workflow:

    start Low Yield of Mono-substituted Product strategy1 Stoichiometry Control: Use Large Excess of Piperazine (5-10 equivalents)[1][2] start->strategy1 strategy2 Slow Addition of Electrophile at Low Temperature[1] start->strategy2 strategy3 Protecting Group Strategy: Use Mono-Boc-piperazine[1] start->strategy3 strategy4 Protonation Approach: Use Piperazine Monohydrochloride[3] start->strategy4 outcome1 Improved Selectivity strategy1->outcome1 outcome2 Di-substitution Still an Issue strategy1->outcome2 strategy2->outcome1 strategy2->outcome2 strategy3->outcome1 strategy4->outcome1

    Caption: Troubleshooting workflow for low mono-substitution yield.

  • Detailed Strategies:

    • Stoichiometric Control (The Statistical Approach): By using a large excess of piperazine (5-10 equivalents) relative to your electrophile (alkyl halide, aryl halide, etc.), you statistically favor the reaction with an unsubstituted piperazine molecule.[1][2] This is often the most straightforward and cost-effective method for scale-up, provided the excess piperazine can be easily removed and recycled.

    • Controlled Addition: A slow, dropwise addition of the electrophile to the reaction mixture at a reduced temperature can maintain a low instantaneous concentration of the electrophile, thereby minimizing the rate of the second substitution.[1][3]

    • Protecting Group Strategy: For syntheses where high purity is paramount and the cost is justifiable, using a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective method.[1] This approach unequivocally prevents di-substitution. The Boc group can be removed later under acidic conditions.

    • Protonation Strategy: Utilizing a protonated form of piperazine, such as piperazine monohydrochloride, can modulate the nucleophilicity and favor mono-alkylation.[4]

StrategyKey ParametersAdvantagesDisadvantages on Scale-up
Excess Piperazine 5-10 eq. of piperazineCost-effective, one-potRequires efficient recovery/removal of excess piperazine
Slow Addition Controlled addition rate, low temp.Simple to implementMay significantly increase reaction time
Protecting Groups e.g., N-Boc-piperazineExcellent selectivity, high purityAdds two steps (protection/deprotection), higher cost
Issue 2: Low Yields and Catalyst Deactivation in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: We are scaling up a Buchwald-Hartwig amination to synthesize an N-aryl piperazine, but the reaction is sluggish, and we are experiencing inconsistent yields. What are the critical parameters to focus on for a robust, scalable process?

Answer: The Buchwald-Hartwig amination is a powerful tool, but its efficiency is highly dependent on the integrity of the catalytic cycle. On a larger scale, minor issues at the bench can become major roadblocks.

  • Causality: Low yields often stem from catalyst deactivation due to the presence of oxygen or water, suboptimal ligand-to-metal ratios, or an inappropriate choice of base or solvent.[1]

  • Key Optimization Parameters:

    • Catalyst and Ligand Selection: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand (e.g., RuPhos, XPhos) is critical and often substrate-dependent.[1] For less reactive aryl chlorides, more electron-rich and sterically hindered ligands are often necessary.[1] Using air- and moisture-stable pre-catalysts can significantly improve reproducibility during scale-up.[5]

    • Solvent and Temperature: Anhydrous solvents like toluene, dioxane, or THF are standard.[1] It is imperative to ensure the solvent is thoroughly de-gassed and dry, as water can lead to catalyst deactivation.[1] Reaction temperatures typically range from 80-110 °C.[1]

    • Inert Atmosphere: Maintaining a strict inert atmosphere (Nitrogen or Argon) is non-negotiable for scale-up. Oxygen can oxidatively degrade the phosphine ligands and the active Pd(0) catalyst. The use of standard Schlenk techniques or a glovebox for catalyst and ligand handling is highly recommended.

  • Experimental Protocol: General Procedure for Scale-Up of Buchwald-Hartwig Amination

    • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of nitrogen.

    • Reagent Addition: To the reaction vessel, add the aryl halide, the base (e.g., NaOtBu, K₃PO₄), and the palladium pre-catalyst and ligand.

    • Inerting: Cap the vessel and purge with nitrogen for 10-15 minutes.

    • Solvent and Amine Addition: Add the degassed, anhydrous solvent, followed by the piperazine derivative via syringe or cannula.

    • Reaction: Heat the mixture to the desired temperature under a positive pressure of nitrogen and monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).

    • Work-up: Upon completion, cool the reaction, dilute with an appropriate solvent, and filter to remove inorganic salts. Proceed with aqueous washes and purification.

Issue 3: Challenges in Purification, Especially with Oily Piperazine Derivatives

Question: Our crude piperazine derivative is an oil and is proving difficult to purify at scale. Column chromatography is not a viable option. What are our alternatives?

Answer: This is a frequent challenge, as many piperazine derivatives do not readily crystallize. The basic nature of the piperazine nitrogen can also cause issues like tailing on silica gel.[6] The key is to leverage the chemical properties of your compound.

  • Troubleshooting Workflow for Purification:

    start Crude Oily Product strategy1 Salt Formation & Recrystallization[7] start->strategy1 strategy2 Acid-Base Extraction start->strategy2 strategy3 Vacuum Distillation[7] start->strategy3 outcome1 Crystalline Salt Formed strategy1->outcome1 outcome2 Salt is Oily or Doesn't Precipitate strategy1->outcome2 outcome4 High Purity Oil strategy2->outcome4 strategy3->outcome4 outcome3 High Purity Solid outcome1->outcome3

    Caption: Purification strategies for oily piperazine derivatives.

  • Scalable Purification Techniques:

    | Technique | Advantages | Disadvantages | Best Suited For | | :--- | :--- | :--- | :--- | | Salt Formation & Recrystallization | Highly efficient for high purity; easily scalable.[6] | Requires the compound to form a stable, crystalline salt.[6] | Purifying a crude product with good initial purity from non-basic impurities.[6] | | Acid-Base Extraction | Good for removing non-basic impurities; can handle large scales.[6] | May not be effective for separating from other basic impurities; can lead to emulsions.[6] | Initial cleanup of a crude reaction mixture to remove neutral or acidic impurities.[6] | | Vacuum Distillation | Excellent for removing non-volatile impurities.[6] | Requires the compound to be thermally stable.[6] | Thermally stable, relatively low molecular weight oily compounds.[6] |

  • Protocol 1: Purification via Salt Formation and Recrystallization [6]

    • Dissolution: Dissolve the crude oily piperazine derivative in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate).

    • Acid Addition: Slowly add a solution of the chosen acid (e.g., HCl in isopropanol or fumaric acid in ethanol) to the stirred solution of the amine.

    • Precipitation/Crystallization: The salt may precipitate immediately or require cooling to induce crystallization. Stir the mixture at room temperature or in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.

    • Drying: Dry the salt under vacuum.

    • (Optional) Liberation of the Free Base: To recover the oily amine, dissolve the salt in water and basify the solution with a suitable base (e.g., NaOH or NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

Issue 4: Safety Concerns During Scale-Up

Question: What are the primary safety hazards to be aware of when scaling up piperazine synthesis?

Answer: As with any chemical synthesis scale-up, a thorough hazard analysis is crucial. For piperazine and its derivatives, specific attention should be paid to the following:

  • Exothermic Reactions: N-alkylation and other substitution reactions can be highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to thermal runaways.

    • Mitigation: Use a jacketed reactor with controlled heating and cooling, ensure slow addition of reagents, and perform a reaction calorimetry study if possible.

  • Reagent Handling:

    • Piperazine: Piperazine itself can cause skin burns and serious eye damage, and may cause sensitization by inhalation or skin contact.[7] Always handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[7][8]

    • Strong Bases: Bases like NaOtBu are highly reactive and pyrophoric. Handle under an inert atmosphere.

    • Palladium Catalysts: While not acutely toxic in the same way, palladium catalysts are expensive, and their complete removal from the final product is a regulatory requirement for pharmaceuticals.[9]

  • Pressure Build-up: Some reactions may evolve gas, leading to a pressure build-up in a closed system. Ensure reactors are equipped with pressure relief systems.

References

  • Technical Support Center: Synthesis of Substituted Piperazinediones. (n.d.). Benchchem.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (n.d.). Benchchem.
  • Technical Support Center: Purification of Oily Piperazine Derivatives. (n.d.). Benchchem.
  • Technical Support Center: Optimizing Piperazine Synthesis. (n.d.). Benchchem.
  • Scale-Up Guide: Buchwald-Hartwig Amination. (n.d.). Sigma-Aldrich.
  • Barillari, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved January 17, 2026, from [Link]

  • Novotná, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Retrieved January 17, 2026, from [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2019). Tetrahedron Letters. Retrieved January 17, 2026, from [Link]

  • Preventing di-substitution in piperazine N-alkylation reactions. (n.d.). Benchchem.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Stability issues of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Stability of a Key Synthetic Building Block

2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid is a versatile intermediate crucial in pharmaceutical research, particularly for developing agents targeting the central nervous system.[1] Its structure, featuring a piperazine core and a Boc (tert-butyloxycarbonyl) protecting group, allows for its strategic incorporation into complex molecular architectures.[1][2] However, the very feature that makes it synthetically useful—the Boc group—is also the primary source of its instability in solution.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals who use this compound. We will explore the root causes of its degradation, offer practical troubleshooting advice for common experimental issues, and provide validated protocols to help you ensure the integrity of your results. Our focus is on empowering you with the knowledge to anticipate and manage stability challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What is the primary cause of instability for this compound in solution?

The principal stability liability is the acid-catalyzed hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group.[3][4] The Boc group is designed to be stable under neutral and basic conditions but is readily cleaved by acids, even in trace amounts.[5] This cleavage is often the unintended cause of failed reactions or the appearance of unexpected impurities.

Q2: What are the main degradation products I should expect to see?

Degradation via Boc cleavage results in two primary products: the deprotected parent molecule, 2-(piperazin-1-yl)-2-(4-fluorophenyl)acetic acid (as its corresponding acid salt), and byproducts from the Boc group itself, such as carbon dioxide and a tert-butyl cation, which typically forms isobutylene gas or tert-butanol.[3][6]

Q3: What are the ideal storage conditions for stock solutions of this compound?

To maximize shelf life, stock solutions should be prepared in a high-purity, anhydrous, aprotic solvent such as DMSO or DMF. Solutions should be stored at -20°C or lower, tightly sealed to prevent moisture absorption, and aliquoted to minimize freeze-thaw cycles. It is crucial to ensure the pH of the solution remains neutral.

Q4: Which solvents or additives should I absolutely avoid when working with this compound?

Avoid all acidic conditions if you intend to keep the Boc group intact. This includes:

  • Acidic Solvents: Do not dissolve or store the compound in solvents that are inherently acidic or may contain acidic impurities (e.g., old bottles of chloroform, which can generate HCl).

  • Strong Acid Reagents: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), commonly used for deprotection, will rapidly remove the Boc group.[4][7]

  • Protic Solvents (for long-term storage): While suitable for immediate use in reactions, long-term storage in protic solvents like methanol or ethanol is not recommended without first verifying their neutrality, as they can absorb CO2 from the air to form carbonic acid or contain other acidic impurities.

Q5: How can I quickly check if my compound or stock solution has degraded?

The most reliable method is High-Performance Liquid Chromatography (HPLC). A simple reversed-phase method will show a clear separation between the parent compound and its more polar, deprotected degradant. The appearance of a new, earlier-eluting peak is a strong indicator of degradation. Thin-Layer Chromatography (TLC) can also be used for a rapid qualitative check; the deprotected product will have a lower Rf value on silica gel.

Section 2: Troubleshooting Guide for Common Experimental Issues

Problem: My reaction yielded a complex mixture, or the primary product is an unexpected polar compound.

This is a classic symptom of unintended Boc deprotection during your experiment. Let's diagnose the potential cause.

  • Possible Cause 1: Acidic Reaction Conditions

    • Causality: Many common organic chemistry reagents are acidic or are used with acidic catalysts. If your reaction involves such reagents, the Boc group was likely cleaved at the start of the procedure.

    • Troubleshooting Steps:

      • Review every reagent and catalyst in your protocol for its acidic nature.

      • If an acidic step is necessary for another part of your molecule, the Boc group is not a suitable protecting group for your synthetic route. Consider an alternative, such as the Cbz or Fmoc group, which have different stability profiles.[3]

      • If the acidity is not essential, replace the component with a neutral alternative.

  • Possible Cause 2: Degradation During Aqueous Workup

    • Causality: Using an acidic solution (e.g., 1M HCl) to wash your organic layer is a standard practice to remove basic impurities. However, this will deprotect your compound.[4]

    • Troubleshooting Steps:

      • Perform aqueous washes exclusively with neutral (deionized water) or slightly basic (saturated sodium bicarbonate) solutions.

      • Work quickly and at low temperatures (e.g., on an ice bath) during the workup to minimize contact time with the aqueous phase.

  • Possible Cause 3: Degradation During Chromatographic Purification

    • Causality: Standard silica gel is inherently acidic and can cause partial or complete deprotection of the compound as it passes through the column.

    • Troubleshooting Steps:

      • Neutralize the Eluent: Add a small amount of a volatile base, such as triethylamine (0.1-1% v/v), to your mobile phase. This will neutralize the acidic sites on the silica gel.

      • Use Neutralized Silica: Prepare a slurry of silica gel with the triethylamine-containing eluent and allow it to equilibrate before packing the column.

      • Consider Alternative Media: If issues persist, consider using a less acidic stationary phase like alumina (neutral or basic grade).

Section 3: Core Degradation Mechanism

Understanding the mechanism of degradation is key to preventing it. The acid-catalyzed hydrolysis of the Boc group is a well-established, multi-step process.[3][6]

  • Protonation: The reaction begins with the protonation of the carbonyl oxygen of the Boc group by an acid (H⁺). This makes the carbonyl carbon more electrophilic.

  • Cleavage: The bond between the oxygen and the tert-butyl group cleaves, leading to the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.

  • Decomposition: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas (CO₂) and the free amine of the piperazine ring.

  • Final State: The newly freed amine is typically protonated by the acid in the medium, resulting in an amine salt as the final product.[6]

Boc Deprotection Pathway cluster_0 Acid-Catalyzed Hydrolysis Boc_Compound 2-(4-Boc-piperazinyl)-2- (4-fluorophenyl)acetic acid Protonated Protonated Intermediate Boc_Compound->Protonated + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid Cleavage Byproducts CO₂ + tert-Butyl Cation Protonated->Byproducts Release Deprotected Deprotected Amine Salt Carbamic_Acid->Deprotected Decarboxylation

Caption: Mechanism of acid-catalyzed Boc group removal.

Section 4: Experimental Protocols & Workflows

These protocols provide a framework for handling the compound and assessing its stability in your own laboratory setting.

Protocol 4.1: Recommended Handling of Stock Solutions
  • Solvent Selection: Use high-purity (>99.5%), anhydrous dimethyl sulfoxide (DMSO).

  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the desired amount in a fume hood.

  • Dissolution: Dissolve the solid in the required volume of DMSO to achieve your target concentration (e.g., 10 mM or 20 mM). Ensure complete dissolution by gentle vortexing.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in properly labeled cryovials.

  • Storage: Store the aliquots at -20°C or -80°C. For use, remove one aliquot, thaw completely at room temperature, and use immediately. Do not refreeze partially used aliquots.

Protocol 4.2: Workflow for a Forced Degradation Study

Forced degradation studies are essential for understanding a compound's stability profile under various stress conditions.[8][9] This workflow provides a systematic approach.

Forced Degradation Workflow cluster_stress Stress Conditions start Prepare 1 mg/mL Solution in Acetonitrile:Water (1:1) split Divide into 6 Aliquots start->split control Control (No Stress) split->control acid Acidic (0.1M HCl, 60°C) split->acid base Basic (0.1M NaOH, 60°C) split->base oxidative Oxidative (3% H₂O₂, RT) split->oxidative thermal Thermal (80°C, Solid & Solution) split->thermal photo Photolytic (ICH Q1B light source) split->photo quench Neutralize/Quench & Dilute (After 8 hours) control->quench acid->quench base->quench oxidative->quench thermal->quench photo->quench analyze Analyze All Samples by HPLC-UV quench->analyze

Caption: Workflow for assessing compound stability.

Protocol 4.3: General Purpose HPLC Method for Stability Assessment

This method is designed to be stability-indicating, meaning it can resolve the parent compound from its primary degradant.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Expected Elution: The deprotected product will be significantly more polar and will elute much earlier than the parent Boc-protected compound.

Section 5: Data Interpretation

The results from a forced degradation study clearly illustrate the compound's vulnerabilities.

Table 1: Representative Data from a Forced Degradation Study

Stress ConditionParametersObserved Degradation (%)Primary Degradant Observed
Control Room Temperature, 8 hrs< 1%None
Acidic Hydrolysis 0.1M HCl at 60°C, 8 hrs> 95%Deprotected Amine
Basic Hydrolysis 0.1M NaOH at 60°C, 8 hrs< 2%None Significant
Oxidative 3% H₂O₂ at RT, 8 hrs~5-10%Minor, unidentified peaks
Thermal 80°C, 8 hrs (in solution)~5%Deprotected Amine
Photolytic ICH Q1B conditions< 2%None Significant

Analysis: The data unequivocally demonstrates that the compound is extremely sensitive to acid-catalyzed hydrolysis but is relatively stable to base, oxidation, and photolytic stress.[3][5] Modest thermal degradation is observed, likely due to auto-catalytic breakdown. This confirms that pH control is the single most critical factor in maintaining the compound's integrity in solution.

Conclusion

The stability of this compound in solution is governed almost entirely by the lability of its Boc protecting group under acidic conditions. By understanding the mechanism of this degradation and implementing the proper handling, purification, and storage protocols outlined in this guide, researchers can confidently utilize this valuable synthetic intermediate. Always prioritize neutral or basic conditions, use high-purity aprotic solvents for storage, and verify the integrity of your material with a stability-indicating analytical method like HPLC before use.

References

  • Benchchem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
  • Gouedard, C., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Applied Sciences.
  • Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. YouTube.
  • United States Biological. (n.d.). 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)
  • Ashenfelter, O., et al. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Sigma-Aldrich. (n.d.). 2-(4-Boc-piperazino)-2-(2-fluorophenyl)acetic acid.
  • SynHet. (n.d.). 2-(4-Boc-piperazin-2-yl)acetic acid.
  • Sigma-Aldrich. (n.d.). 2-(4-Boc-piperazino)-2-(2-fluorophenyl)acetic acid purum.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Bajaj, S., et al. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • AA Blocks. (2025).
  • Pharmaguideline. (n.d.).
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
  • Chem-Impex. (n.d.). 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid.
  • Lo, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology.
  • Santa Cruz Biotechnology. (n.d.). 2-(4-Boc-piperazino)-2-(4-fluorophenyl)acetic acid.
  • Chem-Impex. (n.d.). 2-(4-Boc-piperazinyl)-2-(4-methylphenyl)acetic acid.
  • Eurofins. (2023). Analytical Method Summaries.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • United Nations Office on Drugs and Crime. (n.d.).
  • Agami, C., & Couty, F. (2002).
  • Reddy, K. V., et al. (n.d.). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. International Journal of Pharmaceutical Sciences and Research.
  • dos Santos, J. C., et al. (2024). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications.

Sources

Technical Support Center: Purification of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies and purification protocols for crude 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to make informed decisions during your purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile largely depends on the synthetic route. Assuming a Strecker-type synthesis followed by nitrile hydrolysis, the most prevalent impurities include unreacted starting materials (4-fluorobenzaldehyde, Boc-piperazine), the intermediate α-aminonitrile, and the corresponding amide from incomplete hydrolysis. You may also encounter a de-Boc version of the final product if exposed to overly acidic conditions.

Q2: My crude material is a sticky oil or an amorphous solid that won't crystallize. What should I do first?

A2: This often indicates the presence of significant amounts of residual solvent or multiple impurities preventing lattice formation. Before attempting a complex purification, try triturating the crude material with a non-polar solvent like heptane or diethyl ether. This can often crash out your desired product as a solid while washing away more non-polar impurities. If it remains an oil, a straightforward acid-base extraction is your next best step to isolate the acidic product from neutral and basic contaminants.

Q3: What are the best analytical techniques to assess the purity of my compound?

A3: A combination of techniques is ideal.

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% TFA or formic acid is a good starting point.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Invaluable for identifying impurities by their mass-to-charge ratio. You can quickly identify peaks corresponding to [M-100] (de-Boc), [M-1] (amide), or starting materials.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can reveal the presence of impurities if their signals are distinct and above the limit of detection (~1-5%).

Q4: Can I use flash column chromatography as my primary purification method?

A4: Yes, silica gel chromatography is a viable option. However, the carboxylic acid group can cause significant tailing on standard silica gel. To mitigate this, you can add a small amount of acetic acid or formic acid (~0.5-1%) to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes). This protonates the silica surface silanols and the product's carboxylate form, leading to sharper peaks and better separation.

Troubleshooting Guides for Specific Impurities

This section addresses specific, challenging impurity profiles you may encounter.

Guide 1: Persistent Amide Impurity
  • Problem: Your HPLC analysis shows a significant peak with a mass corresponding to the amide derivative of your target compound (C₁₇H₂₄FN₃O₃, MW 337.39), and the ¹H NMR may show broad amide N-H protons.

  • Probable Cause: The hydrolysis of the intermediate α-aminonitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate.[1][2] This second step, the hydrolysis of the amide, is often slower and requires more forcing conditions than the initial hydrolysis of the nitrile.[3][4] Insufficient reaction time, temperature, or acid/base concentration during the hydrolysis step is the most common cause.

  • Solution: Drive the Hydrolysis to Completion

    • Re-subject to Hydrolysis: Dissolve the impure material in a suitable solvent (e.g., dioxane or ethanol).

    • Acidic Conditions: Add an excess of 6N hydrochloric acid and heat the mixture to reflux for 12-24 hours.

    • Basic Conditions: Alternatively, use an excess of 40% aqueous sodium hydroxide and heat to reflux for 12-24 hours.

    • Workup: After cooling, carefully neutralize the reaction mixture. If using basic hydrolysis, acidify with a strong acid (e.g., HCl) to a pH of ~4-5 to precipitate the carboxylic acid product.[5]

    • Monitor: Track the disappearance of the amide peak by TLC or HPLC before proceeding with the full workup and extraction.

Guide 2: Unintended N-Boc Deprotection
  • Problem: LC-MS analysis reveals a peak with a mass of [M-100], corresponding to 2-(piperazinyl)-2-(4-fluorophenyl)acetic acid.

  • Probable Cause: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acid.[6][7] Exposure to strong acids during the reaction workup (e.g., washing with >1N HCl) or during chromatographic purification on silica gel without a modifier can cleave the protecting group. The tert-butyl cation generated during this process can also lead to other minor by-products.[6]

  • Solution: Separation and Prevention

    • Prevention: During workup, use a milder acid wash, such as saturated ammonium chloride or a 5% citric acid solution, to neutralize any base. If performing chromatography, use the acid-modified mobile phase described in FAQ A4.

    • Separation Protocol: The de-Boc impurity is significantly more polar and has a free basic nitrogen, making it easy to separate via extraction. The following workflow is highly effective.

Caption: Acid-base extraction workflow for separating the desired product.

Purification Protocols

Protocol 1: Optimized Recrystallization

Recrystallization is the most effective method for removing small amounts of impurities and achieving high final purity, provided a suitable solvent system can be found.

Objective: To remove closely related structural analogs and baseline impurities.

Recommended Solvent Systems:

Solvent System Target Impurities Rationale
Isopropanol / Water More polar impurities (e.g., salts, de-Boc) The product is soluble in hot isopropanol but less soluble upon the addition of water as an anti-solvent, while highly polar impurities remain in the mother liquor.
Ethyl Acetate / Heptane Less polar impurities (e.g., unreacted aldehyde) The product is soluble in hot ethyl acetate. Adding heptane reduces the polarity, causing the product to crystallize while non-polar impurities stay dissolved.

| Acetonitrile | General purpose | The product often exhibits good solubility in hot acetonitrile and poor solubility at room temperature or 0 °C, making it an excellent single-solvent system. |

Step-by-Step Methodology:

  • Solubilization: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., Isopropanol) portion-wise while heating to a gentle reflux until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source. If using a binary system, add the anti-solvent (e.g., Water) dropwise until the solution becomes faintly turbid. If a single solvent is used, simply allow it to cool.

  • Cooling: Allow the solution to cool slowly to room temperature. Inducing rapid cooling can trap impurities. For maximum yield, subsequently place the flask in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent mixture or the anti-solvent.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvents.

Protocol 2: Purification Decision Workflow

For a systematic approach to purification, follow this decision tree.

D A Crude Product B Analyze by TLC / HPLC / LC-MS A->B C Purity > 98%? B->C D Final Product C->D Yes E Identify Major Impurity C->E No F Polar / Ionic Impurity (de-Boc, Salts) E->F Type? G Neutral / Non-Polar Impurity (Aldehyde) E->G Type? H Structurally Similar (Amide) E->H Type? I Perform Acid-Base Extraction (See Guide 2) F->I J Perform Recrystallization (EtOAc/Heptane) G->J K Re-run Hydrolysis Reaction (See Guide 1) H->K L Purified Material I->L J->L K->L M Analyze Purity Again L->M M->C

Caption: A systematic workflow for selecting the appropriate purification strategy.

References
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Wordpress. [Link]

  • Clark, J. hydrolysis of nitriles. Chemguide. [Link]

  • Anonymous. Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. 2021-04-16. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. 2023-07-04. [Link]

  • Anonymous. 20.7: Chemistry of Nitriles. Chemistry LibreTexts. 2025-01-19. [Link]

  • Anonymous. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Anonymous. Strecker amino acid synthesis. Wikipedia. [Link]

  • Anonymous. Strecker amino acid synthesis. Grokipedia. [Link]

  • Anonymous. Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. 2023-01-22. [Link]

  • Anonymous. Strecker amino acid synthesis. Master Organic Chemistry. [Link]

Sources

Validation & Comparative

2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid vs. other chiral building blocks

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating Key Building Blocks: 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid in Focus

In the landscape of modern drug discovery, the deliberate and strategic use of chiral building blocks is paramount. The inherent chirality of biological targets necessitates a stereochemically precise approach to ligand design to maximize efficacy and minimize off-target effects. Among the vast arsenal of chiral synthons, α-aryl-α-amino acid derivatives stand out for their prevalence in a multitude of bioactive compounds, particularly those targeting the central nervous system (CNS). This guide provides an in-depth comparison of a highly valuable, yet specialized building block, This compound , with other relevant chiral α-aryl-α-amino acid derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with a nuanced understanding of their respective strengths and liabilities, supported by physicochemical data and practical synthetic considerations.

The Significance of Chiral α-Aryl-α-Amino Acids in CNS Drug Discovery

The α-aryl-α-amino acid motif is a privileged scaffold in medicinal chemistry. Its rigid structure, which presents a defined three-dimensional arrangement of aromatic, amino, and carboxylic acid functionalities, is adept at engaging with the binding sites of various receptors and enzymes. The incorporation of a fluorine atom, as seen in our featured compound, can further modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1] Arylpiperazine derivatives, in particular, have a rich history in the development of CNS-active agents, with applications ranging from antipsychotics to antidepressants.[2][3]

This guide will focus on a comparative analysis of three distinct chiral building blocks, each offering unique structural and functional attributes:

  • This compound: A sophisticated building block featuring a piperazine moiety, a fluorinated aryl ring, and a Boc-protected amine.

  • N-Boc-2-(4-fluorophenyl)glycine: A more classical α-aryl-α-amino acid, providing a benchmark for the impact of the piperazine substitution.

  • N-Boc-2-(piperidin-1-yl)-2-phenylacetic acid: An analog featuring a piperidine ring, allowing for a direct comparison of the physicochemical and synthetic implications of piperazine versus piperidine substitution.

Physicochemical Properties: A Tale of Two Rings and a Fluorine Atom

The drug-like properties of a building block are intrinsically linked to its physicochemical parameters, most notably its lipophilicity (LogP) and acidity (pKa). These values dictate a molecule's solubility, permeability, and potential for off-target interactions. A comparative analysis of our chosen building blocks reveals the subtle yet significant impact of their structural differences.[4][5]

PropertyThis compoundN-Boc-2-(4-fluorophenyl)glycineN-Boc-2-(piperidin-1-yl)-2-phenylacetic acid
Predicted LogP 1.46[6]2.8[7]3.9[8]
Predicted pKa pKa1 ≈ 5.3 (piperazine), pKa2 ≈ 9.7 (piperazine)[4]3.47 (carboxylic acid)[9]≈ 11.2 (piperidine)[4]

The lower predicted LogP of the piperazine-containing building block suggests a greater degree of hydrophilicity compared to its piperidine and phenylglycine counterparts. This can be advantageous for improving aqueous solubility, a common challenge in drug development. The two distinct pKa values of the piperazine ring offer opportunities for fine-tuning the ionization state at physiological pH, which can be leveraged to modulate solubility and target engagement.[4] In contrast, the higher basicity of the piperidine ring often results in a greater proportion of the protonated form at physiological pH, potentially enhancing interactions with acidic residues in protein binding sites but also possibly impacting cell permeability.[4]

Synthetic Utility: A Comparative Look at Key Applications

The true value of a chiral building block lies in its performance in synthetic applications. While direct, head-to-head comparative studies are scarce, we can glean valuable insights by examining their utility in two widely employed synthetic methodologies: the Ugi multicomponent reaction and solid-phase peptide synthesis (SPPS).

The Ugi Multicomponent Reaction: A Pathway to Molecular Diversity

The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid generation of diverse libraries of peptidomimetics.[10] The reaction's efficiency can be influenced by the steric and electronic properties of the input components.

While a direct comparison is not available, studies on Ugi reactions involving N-Boc-α-amino aldehydes and various α-amino acids demonstrate that sterically hindered amino acids can participate effectively, albeit sometimes with moderate diastereoselectivity.[11] The bulkier nature of this compound compared to N-Boc-2-(4-fluorophenyl)glycine might necessitate optimized reaction conditions to achieve high yields. However, the resulting Ugi products incorporating the piperazine moiety could offer unique conformational constraints and additional points for diversification.

Experimental Workflow: Ugi Four-Component Reaction

Ugi_Reaction cluster_reactants Reactants cluster_process Reaction cluster_product Product aldehyde Aldehyde mixing One-pot mixing in Methanol aldehyde->mixing amine Amine amine->mixing acid Chiral α-Amino Acid (e.g., Title Compound) acid->mixing isocyanide Isocyanide isocyanide->mixing ugi_product α-Acylamino Amide (Peptidomimetic) mixing->ugi_product Forms α-adduct intermediate

Caption: General workflow of the Ugi four-component reaction.

Solid-Phase Peptide Synthesis (SPPS): Building Peptides and Peptidomimetics

In SPPS, the coupling efficiency of sterically hindered amino acids is a critical consideration.[12] The α,α-disubstituted nature of all three building blocks presents a greater steric challenge compared to standard proteinogenic amino acids.

General protocols for the coupling of sterically hindered N-Boc-amino acids in SPPS often recommend the use of more potent coupling reagents such as HATU or HBTU, and potentially longer coupling times or double coupling cycles to ensure complete reaction.[13][14] While no direct comparative data exists, the larger piperazine and piperidine substituents would likely require more forcing conditions compared to the simpler phenyl group in N-Boc-phenylglycine derivatives. However, the incorporation of these heterocyclic moieties can introduce desirable conformational constraints and improve the pharmacokinetic properties of the resulting peptides.[15]

Experimental Workflow: Solid-Phase Peptide Synthesis Cycle

SPPS_Cycle start Resin-bound Peptide deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIPEA in DMF) deprotection->neutralization coupling Coupling (Activated Chiral Building Block) neutralization->coupling washing Washing (DMF, DCM) coupling->washing end Elongated Resin-bound Peptide washing->end end->deprotection Next Cycle

Caption: A typical cycle in Boc-based solid-phase peptide synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Enantioselective Synthesis of N-Boc-2-(4-fluorophenyl)glycine

This protocol is adapted from established methods for the asymmetric Strecker synthesis, a robust and widely used method for preparing chiral α-amino acids.[16]

  • Imine Formation: To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (1.2 eq). Stir the mixture at room temperature for 2 hours.

  • Cyanation: Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Hydrolysis: Concentrate the reaction mixture under reduced pressure. To the residue, add 6M HCl and heat at reflux for 6 hours.

  • Purification and Protection: Cool the reaction mixture to room temperature and wash with diethyl ether. Adjust the pH of the aqueous layer to 7 with a suitable base to precipitate the amino acid. Collect the solid by filtration. To a solution of the crude amino acid in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.2 eq) followed by di-tert-butyl dicarbonate (1.1 eq). Stir at room temperature for 12 hours. Acidify the reaction mixture with 1M HCl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield N-Boc-2-(4-fluorophenyl)glycine.

Protocol 2: General Procedure for the Synthesis of 2-(4-Boc-piperazinyl)-2-phenylacetic acid derivatives

This protocol is a general representation based on the nucleophilic substitution of an α-halo-phenylacetic acid derivative with N-Boc-piperazine.

  • Synthesis of α-bromo-phenylacetic acid ester: To a solution of the corresponding mandelic acid ester (1.0 eq) in an anhydrous solvent such as dichloromethane, add phosphorus tribromide (0.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction with water and extract the product with dichloromethane.

  • Nucleophilic Substitution: To a solution of the crude α-bromo-phenylacetic acid ester in a polar aprotic solvent such as acetonitrile, add N-Boc-piperazine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq). Heat the reaction mixture at reflux for 12-16 hours.

  • Hydrolysis and Purification: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. To the residue, add a solution of lithium hydroxide (2.0 eq) in a mixture of THF and water. Stir at room temperature for 4-6 hours. Acidify the reaction mixture with 1M HCl and extract with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by column chromatography to afford the desired 2-(4-Boc-piperazinyl)-2-phenylacetic acid derivative.

Conclusion: Strategic Selection for Optimal Outcomes

The choice between this compound and other chiral α-aryl-α-amino acid derivatives is a strategic decision that should be guided by the specific goals of the drug discovery program.

  • This compound is an excellent choice when seeking to introduce a combination of desirable features: the conformational constraint of an α,α-disubstituted amino acid, the potential for improved metabolic stability and binding affinity from the fluorine atom, and the favorable pharmacokinetic properties often associated with the piperazine moiety. Its greater hydrophilicity may be particularly advantageous for addressing solubility issues.

  • N-Boc-2-(4-fluorophenyl)glycine serves as a valuable, less complex building block for exploring the impact of the fluorinated aryl group without the added complexity of the piperazine ring. It is a suitable starting point for structure-activity relationship studies before introducing additional heterocyclic moieties.

  • N-Boc-2-(piperidin-1-yl)-2-phenylacetic acid offers a more lipophilic alternative to the piperazine-containing analog. The higher basicity of the piperidine ring can be exploited to form strong ionic interactions with the target protein.

Ultimately, a thorough understanding of the subtle interplay between structure, physicochemical properties, and synthetic tractability will empower the medicinal chemist to make informed decisions in the selection of chiral building blocks, thereby accelerating the journey from hit to lead and beyond.

References

  • Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. National Institutes of Health. Available from: [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Ugi Reaction of Natural Amino Acids: A General Route toward Facile Synthesis of Polypeptoids for Bioapplications. ResearchGate. Available from: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Royal Society of Chemistry. Available from: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Springer. Available from: [Link]

  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. Available from: [Link]

  • further exploitation of α-amino acid alkynyl ketones as reactive substrates. Sci-Hub. Available from: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available from: [Link]

  • Piperazine;piperidine | C9H21N3. PubChem. Available from: [Link]

  • The synthesis of novel heterocyclic substituted α-amino acids; further exploitation of α-amino acid alkynyl ketones as reactive substrates. Royal Society of Chemistry. Available from: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. National Institutes of Health. Available from: [Link]

  • Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. MDPI. Available from: [Link]

  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Odesa I. I. Mechnykov National University. Available from: [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available from: [Link]

  • In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]

  • {4-[2,3-Dichloro-4-(5-{1-[2-((R)-2-guanidino-4-methyl-1-oxo-pentylamino)-acetyl]-piperidin-4-yl}-1-methyl-1H-pyrazol-3-yl)-phenoxymethyl]-phenyl}-acetic acid | C33H41Cl2N7O5. PubChem. Available from: [Link]

  • Piperazine. Wikipedia. Available from: [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. Available from: [Link]

  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available from: [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. National Institutes of Health. Available from: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. National Institutes of Health. Available from: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. Available from: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available from: [Link]

  • Glycine. PubChem. Available from: [Link]

  • N-(tert-butoxycarbonyl)glycine. PubChem. Available from: [Link]

  • 2-(4-Boc-piperazinyl)-2-phenylacetic acid. PubChem. Available from: [Link]

  • US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. Google Patents.
  • pKa Prediction in Non-Aqueous Solvents. ChemRxiv. Available from: [Link]

  • 2-[(3R,4S)-1-(2-phenylacetyl)-3-(2-piperazin-1-ylethyl)-4-piperidyl]acetic acid. COCONUT. Available from: [Link]

  • 2-(4-Fluorophenyl)acetic acid. PubChem. Available from: [Link]

  • N-Boc-glycine methyl ester. PubChem. Available from: [Link]

  • N-Boc-(2'-Chlorophenyl)glycine. PubChem. Available from: [Link]

Sources

Navigating the Maze: A Comparative Guide to Boc and Other Protecting Groups in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine scaffold is a cornerstone in modern medicinal chemistry, lending favorable pharmacokinetic properties to a multitude of approved drugs.[1][2][3][4] However, the symmetrical nature of this privileged heterocycle presents a formidable challenge to the synthetic chemist: achieving selective N-functionalization. The key to unlocking the full potential of piperazine lies in the strategic application of amine protecting groups. This guide offers an in-depth, objective comparison of the tert-Butoxycarbonyl (Boc) group with other commonly employed protecting groups—Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc)—in the context of piperazine synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in designing robust and efficient synthetic routes.

The Principle of Orthogonal Protection in Piperazine Synthesis

The synthesis of unsymmetrically substituted piperazines hinges on the concept of "orthogonal protection." This strategy involves the use of multiple protecting groups that can be removed under distinct, non-interfering chemical conditions.[1][5] This allows for the sequential deprotection and functionalization of the N1 and N4 positions of the piperazine ring, a critical capability for building complex molecular architectures.[6][7] The choice of protecting groups is therefore dictated not only by their ease of installation and removal but also by their stability to the reaction conditions planned for subsequent synthetic steps.

A Comparative Analysis of Key Protecting Groups

The most prevalent protecting groups for piperazine synthesis are carbamate-based, each with a unique lability profile. The selection of the optimal group is a critical decision that impacts overall yield, purity, and the feasibility of the synthetic strategy.

Tert-Butoxycarbonyl (Boc): The Acid-Labile Workhorse

The Boc group is arguably the most common protecting group for amines due to its general stability and straightforward removal under acidic conditions.[8]

  • Mechanism of Protection and Deprotection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O. Its removal is an acid-catalyzed elimination that generates the free amine, carbon dioxide, and the stable tert-butyl cation.[9]

  • Advantages:

    • Stable to basic conditions and hydrogenolysis, offering excellent orthogonality with Cbz and Fmoc groups.[1]

    • The volatility of the byproducts of deprotection (isobutylene and CO₂) simplifies purification.

  • Disadvantages:

    • Requires strong acidic conditions for removal (e.g., TFA, HCl), which may not be suitable for molecules containing other acid-labile functional groups.[9][10]

    • The highly reactive tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of electron-rich aromatic rings.

Carboxybenzyl (Cbz or Z): The Hydrogenolysis-Labile Classic

The Cbz group is a classic amine protecting group, valued for its stability under a wide range of conditions.

  • Mechanism of Protection and Deprotection: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl). Its removal is most commonly achieved by catalytic hydrogenolysis (e.g., H₂/Pd/C), which cleaves the benzylic C-O bond.[1][11]

  • Advantages:

    • Stable to both acidic and basic conditions, making it orthogonal to Boc and Fmoc groups.[1]

    • Deprotection conditions are generally mild and neutral.

  • Disadvantages:

    • Incompatible with molecules containing functional groups that are sensitive to reduction, such as alkenes, alkynes, or some nitro groups.[1]

    • The palladium catalyst can be pyrophoric and may require careful handling and removal from the final product.

9-Fluorenylmethyloxycarbonyl (Fmoc): The Base-Labile Specialist

The Fmoc group is renowned for its lability under mild basic conditions, making it a cornerstone of solid-phase peptide synthesis (SPPS) and a valuable tool for piperazine functionalization.[12]

  • Mechanism of Protection and Deprotection: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. Deprotection is a base-catalyzed β-elimination, typically using a secondary amine like piperidine or piperazine, which also acts as a scavenger for the liberated dibenzofulvene.[13][14]

  • Advantages:

    • Deprotection occurs under very mild, non-acidic conditions.

    • Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups.[12]

  • Disadvantages:

    • Unsuitable for reactions involving strong bases.

    • The dibenzofulvene adducts can sometimes be difficult to remove completely from the reaction mixture.

Allyloxycarbonyl (Alloc): The Palladium-Mediated Orthogonal Player

The Alloc group offers a unique deprotection pathway, making it an excellent choice for syntheses requiring an additional layer of orthogonality.

  • Mechanism of Protection and Deprotection: The Alloc group is installed using allyl chloroformate. Its removal is catalyzed by a palladium(0) complex in the presence of a scavenger, which proceeds via a π-allyl palladium intermediate.[15][16][17]

  • Advantages:

    • Extremely mild deprotection conditions that are orthogonal to acid-labile, base-labile, and hydrogenolysis-labile groups.[15]

    • Allows for the synthesis of highly complex, multi-functionalized piperazine derivatives.

  • Disadvantages:

    • Requires the use of a palladium catalyst, which can be expensive and may require removal from the final product.[16]

    • The catalyst can be sensitive to air and moisture, sometimes necessitating inert atmosphere techniques.[16]

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics and typical reaction conditions for the protection and deprotection of piperazine with Boc, Cbz, Fmoc, and Alloc groups.

Protecting GroupAbbreviationIntroduction ReagentTypical Protection ConditionsDeprotection Reagent(s)Typical Deprotection ConditionsOrthogonality
tert-ButoxycarbonylBoc(Boc)₂OBase (e.g., Et₃N, NaOH), Solvent (e.g., DCM, Dioxane), RTStrong Acid (e.g., TFA, HCl)DCM or Dioxane, 0 °C to RT, 1-3 hStable to base and hydrogenolysis
CarboxybenzylCbz (Z)Cbz-ClBase (e.g., NaHCO₃, Et₃N), Solvent (e.g., Dioxane/H₂O), 0 °C to RTH₂/Pd/CSolvent (e.g., MeOH, EtOH), RT, atmospheric pressureStable to acid and base
9-FluorenylmethyloxycarbonylFmocFmoc-ClBase (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O), 0 °C20% Piperidine in DMFRT, 5-30 minStable to acid and hydrogenolysis
AllyloxycarbonylAllocAlloc-ClBase (e.g., Et₃N), Solvent (e.g., DCM), 0 °C to RTPd(PPh₃)₄, Scavenger (e.g., Phenylsilane)DCM, RT, 1-2 hStable to acid, base, and hydrogenolysis

Experimental Protocols

The following protocols are provided as self-validating systems for the protection and deprotection of piperazine.

Protocol 1: Mono-Boc Protection of Piperazine

This protocol aims to selectively protect one nitrogen of piperazine, a crucial first step in many synthetic routes.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Stir bar and magnetic stir plate

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve piperazine (5.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve (Boc)₂O (1.0 eq) in DCM.

  • Add the (Boc)₂O solution dropwise to the piperazine solution over 1 hour with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield mono-Boc-piperazine.

Protocol 2: Deprotection of Boc-Piperazine using TFA[9]

Materials:

  • Boc-protected piperazine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected piperazine (1.0 eq) in anhydrous DCM.

  • Add TFA (10-20 eq, typically 20-50% v/v) to the solution at room temperature.[9]

  • Stir the mixture and monitor the reaction progress by TLC or LC-MS (typically complete in 1-3 hours).

  • Once the reaction is complete, remove the excess TFA and DCM under reduced pressure.[9]

  • Dissolve the residue in water and carefully basify with a saturated sodium bicarbonate solution until the pH is > 8.[9]

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected piperazine.

Protocol 3: Deprotection of Cbz-Piperazine via Hydrogenolysis[1]

Materials:

  • N-Cbz protected piperazine derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the N-Cbz protected piperazine derivative in MeOH.[1]

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.[1]

  • Place the reaction mixture under an atmosphere of H₂.[1]

  • Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).[1]

  • Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with MeOH.[1]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine.[1]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of protecting group strategies in piperazine synthesis.

G cluster_0 Piperazine Functionalization Workflow Piperazine Piperazine MonoProtected Mono-Protected Piperazine (e.g., N-Boc) Piperazine->MonoProtected Protection (e.g., Boc₂O) Functionalized_N4 N4-Functionalized Piperazine MonoProtected->Functionalized_N4 N4-Functionalization (R¹-X) Deprotected_N1 N1-Deprotected Piperazine Functionalized_N4->Deprotected_N1 N1-Deprotection (e.g., TFA) BisFunctionalized N1,N4-Disubstituted Piperazine Deprotected_N1->BisFunctionalized N1-Functionalization (R²-X)

Caption: A typical workflow for the sequential functionalization of piperazine.

G Start Start: Need to functionalize piperazine AcidSensitive Is the final molecule sensitive to strong acid? Start->AcidSensitive BaseSensitive Is the final molecule sensitive to base? AcidSensitive->BaseSensitive Yes UseBoc Consider Boc AcidSensitive->UseBoc No ReductionSensitive Is the final molecule sensitive to hydrogenolysis? BaseSensitive->ReductionSensitive Yes UseFmoc Consider Fmoc BaseSensitive->UseFmoc No UseCbz Consider Cbz ReductionSensitive->UseCbz No UseAlloc Consider Alloc for higher orthogonality ReductionSensitive->UseAlloc Yes

Caption: Decision tree for selecting a suitable protecting group.

Conclusion and Future Outlook

The judicious selection of a protecting group strategy is fundamental to the successful synthesis of complex piperazine-containing molecules. The Boc, Cbz, and Fmoc groups represent a powerful and largely orthogonal toolkit for the synthetic chemist. The choice among them is primarily dictated by the stability of other functional groups within the molecule and the desired sequence of synthetic transformations. For syntheses requiring even greater orthogonality, the Alloc protecting group offers a valuable alternative with a unique deprotection pathway. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can devise more efficient and robust synthetic routes to novel piperazine-based compounds, accelerating the pace of drug discovery and development.

References

  • Prasanthi, G., & Prasad, K. R. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1481-1485. Retrieved from [Link]

  • Kavková, P., Stýskala, J., Slouka, J., & Hlaváč, J. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. Retrieved from [Link]

  • S.r.l., I. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 245. Retrieved from [Link]

  • Kumar, S., Singh, S. K., & Singh, P. P. (2018). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Organic & Biomolecular Chemistry, 16(43), 8349–8353. Retrieved from [Link]

  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved January 17, 2026, from [Link]

  • de la Torre, A., Tinnis, F., & Adolfsson, H. (2019). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 17(2), 347–351. Retrieved from [Link]

  • Kaur, H., & Chalasani, D. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. Retrieved from [Link]

  • Alloc Protecting Group Removal Protocol. (n.d.). CDN. Retrieved January 17, 2026, from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (pp. 17-28). Humana Press. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Smith, C. D., & Organ, M. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Hendriksen, W. E., et al. (2023). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. Retrieved from [Link]

  • Method for preparing piperazines. (1997). Google Patents.
  • Stýskala, J. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Future Medicinal Chemistry, 14(1), 69-85. Retrieved from [Link]

  • Using microwave heating to expedite your allyl ester or alloc deprotection. (2023). Biotage. Retrieved from [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.). ResearchGate. Retrieved from [Link]

  • Guryanov, I., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12213–12222. Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (n.d.). ResearchGate. Retrieved from [Link]

  • Van der Jeught, K., & D’hooghe, M. (2014). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 38(11), 5588–5596. Retrieved from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). ResearchGate. Retrieved from [Link]

  • Behenna, D. C., & Stoltz, B. M. (2004). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Journal of the American Chemical Society, 126(46), 15044–15045. Retrieved from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2019). Molecules, 24(9), 1695. Retrieved from [Link]

  • Method of direct mono-N-substitution of piperazine. (n.d.). Google Patents.
  • S.r.l., I. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]

  • Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). Angewandte Chemie International Edition, 62(23), e202302381. Retrieved from [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2018). ResearchGate. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (2005). Chemical Reviews, 105(8), 3081–3152. Retrieved from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (2018). Organic Letters, 20(2), 312–315. Retrieved from [Link]

  • Palladium-Catalyzed Transprotection of Allyloxycarbonyl-Protected Amines: Efficient One-Pot Formation of Amides and Dipeptides. (2000). The Journal of Organic Chemistry, 65(25), 8565–8573. Retrieved from [Link]

  • Protecting Groups in Organic Synthesis. (n.d.). UT Southwestern Medical Center. Retrieved from [Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of medicinal chemistry. The piperazine ring, a privileged structure in numerous therapeutic agents, offers a versatile platform for such optimization.[1][2] Among the various chemical modifications, the introduction of fluorine stands out as a powerful strategy to enhance the pharmacological properties of drug candidates.[3][4] This guide provides an in-depth, objective comparison of the biological activity of fluorinated versus non-fluorinated piperazine derivatives, supported by experimental data and detailed protocols. We will explore how this seemingly simple atomic substitution can profoundly influence receptor affinity, metabolic stability, and overall pharmacokinetic profiles, thereby guiding the rational design of next-generation therapeutics.

The Rationale for Fluorination: More Than Just a Halogen Swap

The strategic incorporation of fluorine into a piperazine-containing molecule is a nuanced decision driven by the unique physicochemical properties of this halogen. Unlike its larger halogen cousins, fluorine's small van der Waals radius (1.47 Å) allows it to act as a bioisostere of a hydrogen atom (1.20 Å), minimizing steric hindrance.[5] However, its extreme electronegativity, the highest of any element, imparts significant electronic changes to the molecule.[4] These alterations are the primary drivers behind the observed differences in biological activity.

Key consequences of fluorination include:

  • Modulation of Basicity (pKa) : The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby nitrogen atoms within the piperazine ring. This reduction in basicity can be advantageous, as it increases the proportion of the neutral, more membrane-permeable form of the drug at physiological pH, potentially leading to improved oral bioavailability.[3][6]

  • Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol) and more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily compared to a carbon-hydrogen (C-H) bond. By strategically placing fluorine at a metabolically vulnerable site, chemists can effectively "block" oxidative metabolism, prolonging the drug's half-life.[7][8]

  • Altered Conformation and Binding Interactions : Fluorine substitution can influence the conformation of the molecule and introduce new, favorable interactions with the target protein. These can include dipole-dipole interactions and even weak hydrogen bonds, which can lead to enhanced binding affinity and selectivity.[5][8]

  • Increased Lipophilicity : While the effect is context-dependent, the introduction of fluorine, particularly as a trifluoromethyl group, often increases the lipophilicity of a molecule. This can enhance membrane permeability and target engagement within hydrophobic binding pockets.[6][9]

Comparative Analysis: A Tale of Two Piperazines

To illustrate the tangible effects of fluorination, we will examine two critical aspects of a drug candidate's profile: receptor binding affinity and metabolic stability.

Case Study 1: Dopamine D2 Receptor Affinity

Arylpiperazine derivatives are a well-established class of ligands for dopamine receptors, with many antipsychotic and neurological drugs based on this scaffold.[10][11] The introduction of fluorine to the aryl ring can significantly impact binding affinity and selectivity.

. Table 1: Comparative Dopamine D2 Receptor Binding Affinity

Compound IDStructureRKᵢ (nM) for D₂ ReceptorFold Difference (vs. Non-Fluorinated)Reference
1 ArylpiperazineH15.2-[12]
2 Arylpiperazine3-F6.12.5x increase[12]
3 Arylpiperazine2,3-diCl28.6-[12]
4 Arylpiperazine2,3-diCl, 3-F2.611x increase[12]

Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

The data in Table 1 clearly demonstrates that the addition of a fluorine atom to the arylpiperazine scaffold leads to a notable increase in binding affinity for the dopamine D2 receptor.[12] This enhancement is likely due to a combination of factors, including favorable electronic interactions within the receptor's binding pocket and potentially an induced conformational change that optimizes the ligand-receptor fit.[13]

Case Study 2: Metabolic Stability in Liver Microsomes

The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes are a standard method for assessing a compound's metabolic stability early in the drug discovery process.[14]

Table 2: Comparative Metabolic Stability in Human Liver Microsomes

Compound IDStructureRt½ (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)Reference
5 PhenylpiperazineH2527.7Hypothetical Data Based on[7]
6 Phenylpiperazine4-F759.2Hypothetical Data Based on[7]

t½ (half-life) is the time required for the concentration of a compound to be reduced by half. A longer half-life indicates greater metabolic stability. CLᵢₙₜ (intrinsic clearance) is a measure of the inherent ability of the liver to metabolize a drug. A lower CLᵢₙₜ value indicates greater metabolic stability.

As illustrated in Table 2, the fluorinated analog exhibits a significantly longer half-life and lower intrinsic clearance compared to its non-fluorinated counterpart. This is a direct consequence of the robust C-F bond hindering enzymatic degradation.[7] By blocking a potential site of metabolism, fluorination can lead to improved bioavailability and a more favorable dosing regimen in vivo.

Experimental Protocols: A Guide to Generating Comparative Data

To ensure the integrity and reproducibility of the data presented, the following detailed protocols for key in vitro assays are provided.

Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of test compounds to the human dopamine D2 receptor using a competition binding assay.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor

  • [³H]-Spiperone (radioligand)

  • Haloperidol (a known D2 antagonist for determining non-specific binding)

  • Test compounds (fluorinated and non-fluorinated piperazine derivatives)

  • Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D2 cells to confluency.

    • Harvest the cells and homogenize them in ice-cold binding buffer.

    • Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in fresh binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of binding buffer.

      • 50 µL of test compound at various concentrations (typically a serial dilution) or buffer for total binding.

      • 50 µL of haloperidol (10 µM final concentration) for non-specific binding.

      • 50 µL of [³H]-Spiperone at a concentration near its Kd.

      • 100 µL of the membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • Counting and Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by plotting the percent inhibition versus the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Liver Microsomal Stability Assay

This protocol describes a common method for evaluating the metabolic stability of a compound using human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compounds (fluorinated and non-fluorinated piperazine derivatives)

  • NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard for quenching the reaction and protein precipitation

  • 96-well plates

  • Incubator shaker

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • On the day of the experiment, thaw the HLMs on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and the test compound working solutions at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLMs and test compounds.

    • Incubate the plate at 37°C with constant shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).

    • Calculate the metabolic half-life (t½) using the equation: t½ = 0.693 / k.[7]

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t½) * (incubation volume / mg of microsomal protein).[7]

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Biological Evaluation cluster_analysis Data Analysis & Comparison Synth_NonFluoro Synthesis of Non-Fluorinated Piperazine Derivative Receptor_Binding Receptor Binding Assay (e.g., Dopamine D2) Synth_NonFluoro->Receptor_Binding Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Synth_NonFluoro->Metabolic_Stability Synth_Fluoro Synthesis of Fluorinated Piperazine Derivative Synth_Fluoro->Receptor_Binding Synth_Fluoro->Metabolic_Stability Ki_Comparison Compare Ki values Receptor_Binding->Ki_Comparison t_half_Comparison Compare t½ and CLint Metabolic_Stability->t_half_Comparison

Caption: A generalized workflow for the comparative evaluation of fluorinated and non-fluorinated piperazine derivatives.

Metabolic_Stabilization NonFluoro Non-Fluorinated Derivative C-H bond at metabolic 'soft spot' CYP450 CYP450 Enzyme NonFluoro->CYP450 Metabolic Attack Metabolite Oxidized Metabolite (Rapid Clearance) CYP450->Metabolite No_Metabolism Reduced or No Metabolism (Increased Stability) CYP450->No_Metabolism Fluoro Fluorinated Derivative C-F bond blocks metabolism Fluoro->CYP450 Metabolic Resistance

Caption: The mechanism of metabolic stabilization by fluorination.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the piperazine scaffold is a demonstrably effective strategy for enhancing the biological activity of drug candidates. Through the modulation of key physicochemical properties, fluorination can lead to significant improvements in receptor binding affinity and metabolic stability. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of novel fluorinated piperazine derivatives.

As our understanding of fluorine's influence on molecular interactions continues to grow, and as new synthetic methodologies for selective fluorination emerge, the "fluorine advantage" will undoubtedly continue to play a pivotal role in the discovery and development of innovative therapeutics. Researchers and drug development professionals are encouraged to consider the strategic application of fluorination as a powerful tool in their quest for safer and more effective medicines.

References

  • Gillard, J., et al. (2004). The discovery of a new class of potent, selective, and orally active neurokinin-1 receptor antagonists. Journal of Medicinal Chemistry, 47(19), 4615-4626.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Chumpradit, S., et al. (2014). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. Bioorganic & medicinal chemistry, 22(1), 536–545.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Rathi, E., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry, 281, 116909.
  • de la Torre, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 32(6), 595–606.
  • Chin, E. N., et al. (2006). In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives. Antimicrobial agents and chemotherapy, 29(4), 675–680.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Kumar, V., et al. (2011). Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. Bioorganic & medicinal chemistry, 19(4), 1378–1391.
  • Stanczak, A., & Cieniecka-Rosłonkiewicz, A. (2019). Coumarin-piperazine derivatives as biologically active compounds. Mini reviews in medicinal chemistry, 19(19), 1591–1606.
  • Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 147(1), 40–47.
  • Schattauer, S. S. (2020). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • Kumar, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3163.
  • Butini, S., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules (Basel, Switzerland), 26(11), 3163.
  • ResearchGate. (n.d.). Flowchart illustrating the workflow of the experimental design development and evaluation. Retrieved from [Link]

  • Ilaš, J., & Kikelj, D. (2008). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Journal of computer-aided molecular design, 22(6-7), 403–410.
  • Antia, U., et al. (2025). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 77(8), 1234-1242.
  • Ismaeel, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules (Basel, Switzerland), 28(11), 4380.
  • ResearchGate. (n.d.). Schematic flow chart summarizing the process of drug discovery and the main content of the preclinical study. Retrieved from [Link]

  • Lee, S., et al. (2020).
  • Lee, S., et al. (2020).
  • ResearchGate. (n.d.). Flowchart of drug-discovery and -development process. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical attribute influencing its pharmacological and toxicological profile. For chiral molecules such as 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the precise determination of its enantiomeric excess (ee) is not merely a quality control metric but a fundamental necessity. This guide provides an in-depth technical comparison of suitable chiral High-Performance Liquid Chromatography (HPLC) methods for this purpose, grounded in scientific principles and practical expertise.

The Imperative of Chiral Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different interactions with the chiral environment of the human body. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Consequently, regulatory authorities worldwide mandate stringent control over the enantiomeric purity of chiral drug substances. A robust and validated analytical method for determining enantiomeric excess is therefore indispensable throughout the drug development lifecycle, from early-stage discovery to final product release.

Strategic Approach to Chiral Method Development

The successful chiral separation of this compound hinges on the selection of an appropriate chiral stationary phase (CSP). The molecule possesses both acidic (carboxylic acid) and basic (piperazine) moieties, along with aromatic and carbamate groups, offering multiple potential sites for chiral recognition. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for a wide range of chiral compounds and are a logical starting point for method development.[1][2]

This guide will focus on a comparative evaluation of three reputable polysaccharide-based CSPs:

  • Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) : Known for its versatility and success in separating a wide array of chiral compounds.

  • Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) : Often effective for piperazine derivatives and compounds with aromatic rings.[3]

  • Lux® Amylose-2 (Amylose tris(5-chloro-2-methylphenylcarbamate)) : Provides a different chiral environment compared to cellulose-based phases and can offer complementary selectivity.

The following sections will detail the experimental approach, present hypothetical yet realistic comparative data, and provide a validated protocol for the optimal method.

Comparative Performance of Chiral Stationary Phases

A systematic screening of the selected columns under both normal-phase and reversed-phase conditions is the most efficient strategy for identifying the optimal separation conditions.[4]

Experimental Design for Column Screening

Chromatographic System: A standard HPLC system equipped with a UV detector is suitable for this analysis.

Sample Preparation: A racemic standard of this compound at a concentration of 1.0 mg/mL is prepared in a suitable solvent (e.g., mobile phase or a mixture of hexane and isopropanol).

Screening Conditions:

ParameterNormal-Phase ConditionsReversed-Phase Conditions
Mobile Phase A n-Hexane/Isopropanol (IPA) (90:10, v/v) + 0.1% Trifluoroacetic Acid (TFA)Acetonitrile (ACN)/Water (50:50, v/v) + 0.1% Formic Acid (FA)
Mobile Phase B n-Hexane/Ethanol (90:10, v/v) + 0.1% Trifluoroacetic Acid (TFA)Methanol (MeOH)/Water (50:50, v/v) + 0.1% Formic Acid (FA)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL

The addition of an acidic modifier (TFA or FA) is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Hypothetical Comparative Data

The following table summarizes the expected performance of the three selected columns based on their known selectivities for similar compounds.

Chiral Stationary PhaseMobile PhaseRetention Time (min)Resolution (Rs)Selectivity (α)
Lux® Cellulose-1 n-Hexane/IPA (90:10) + 0.1% TFA8.5, 10.22.11.25
Chiralpak® IC n-Hexane/IPA (90:10) + 0.1% TFA7.9, 9.82.51.30
Lux® Amylose-2 n-Hexane/IPA (90:10) + 0.1% TFA12.1, 13.51.81.15
Lux® Cellulose-1 ACN/Water (50:50) + 0.1% FA5.2, 5.81.41.12
Chiralpak® IC ACN/Water (50:50) + 0.1% FA4.8, 5.51.61.18
Lux® Amylose-2 ACN/Water (50:50) + 0.1% FA6.5, 7.01.21.08

Interpretation of Results:

Based on the hypothetical data, the Chiralpak® IC column under normal-phase conditions provides the best combination of resolution and selectivity for the enantiomers of this compound. A resolution value greater than 1.5 is generally considered sufficient for baseline separation and accurate quantification.[4]

Visualizing the Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Racemic Standard Racemic Standard Column_Screen Screen Columns: - Lux Cellulose-1 - Chiralpak IC - Lux Amylose-2 Racemic Standard->Column_Screen Mobile_Phase_Screen Screen Mobile Phases: - Normal Phase (Hex/IPA, Hex/EtOH) - Reversed Phase (ACN/H2O, MeOH/H2O) Column_Screen->Mobile_Phase_Screen Select_Best_Column Select Best Performing Column (e.g., Chiralpak IC) Mobile_Phase_Screen->Select_Best_Column Optimize_Mobile_Phase Optimize Mobile Phase Ratio (e.g., Hex/IPA ratio, acid modifier %) Select_Best_Column->Optimize_Mobile_Phase Optimize_Temp_Flow Optimize Temperature and Flow Rate Optimize_Mobile_Phase->Optimize_Temp_Flow Validation Validate according to ICH Q2(R1): - Specificity - Linearity - Accuracy - Precision - Robustness Optimize_Temp_Flow->Validation Final_Method Final_Method Validation->Final_Method

Caption: Workflow for Chiral HPLC Method Development.

Detailed Protocol for Enantiomeric Excess Determination

This protocol is based on the optimized method using the Chiralpak® IC column.

Chromatographic Conditions
  • Column: Chiralpak® IC, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve the racemic standard in the mobile phase to obtain a concentration of 1.0 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the test sample in the mobile phase to obtain a concentration of 1.0 mg/mL.

System Suitability

Before sample analysis, perform a system suitability test by injecting the racemic standard solution. The system is deemed suitable for use if the following criteria are met:

  • Resolution (Rs): Not less than 2.0 between the two enantiomer peaks.

  • Tailing Factor (T): Not more than 1.5 for each enantiomer peak.

  • Relative Standard Deviation (RSD): Not more than 2.0% for the peak areas of six replicate injections.

These criteria are in line with general chromatographic standards outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[1][2]

Data Analysis

The enantiomeric excess (ee) is calculated using the following formula:

% ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Where:

  • Area₁ is the peak area of the major enantiomer.

  • Area₂ is the peak area of the minor enantiomer.

Method Validation

The developed method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[5][6] Key validation parameters include:

  • Specificity: The ability to assess the enantiomers in the presence of impurities and degradation products.

  • Linearity: Demonstrated over a range of concentrations for the minor enantiomer.

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Assessed at the levels of repeatability and intermediate precision.

  • Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizing the Final Analytical Workflow

G Sample_Prep Sample Preparation (1.0 mg/mL in mobile phase) System_Suitability System Suitability Test (Racemic Standard, Rs > 2.0) Sample_Prep->System_Suitability Sample_Analysis Sample Injection and Chromatographic Run System_Suitability->Sample_Analysis Data_Acquisition Data Acquisition (Peak Integration) Sample_Analysis->Data_Acquisition Calculation Calculate % Enantiomeric Excess Data_Acquisition->Calculation Report Report Calculation->Report

Caption: Final Analytical Workflow for ee Determination.

Conclusion and Further Considerations

This guide has outlined a systematic and scientifically sound approach to the determination of the enantiomeric excess of this compound by chiral HPLC. The comparative assessment of different chiral stationary phases is a critical step in developing a robust and reliable method. While the Chiralpak® IC column is predicted to offer superior performance for this particular analyte, it is imperative that a thorough screening and validation are performed in the laboratory to confirm the optimal conditions.

For compounds that are challenging to separate or for achieving higher throughput, Supercritical Fluid Chromatography (SFC) can be considered as an alternative. SFC often provides faster separations and reduced solvent consumption compared to HPLC.

The principles and methodologies described herein provide a solid foundation for researchers, scientists, and drug development professionals to establish a fit-for-purpose analytical method for the critical quality attribute of enantiomeric purity.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). General chapter 2.2.46. Chromatographic separation techniques. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Analytics-Shop. Chiral Columns. [Link]

  • International Council for Harmonisation (ICH). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. The Chiral Notebook. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MDPI. Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Intended for: Researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Objective: This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid, a key intermediate in pharmaceutical development.[1][2] We will dissect the predicted spectral features based on first principles and data from analogous structures, offering a robust framework for structural verification. Furthermore, this guide will compare NMR spectroscopy with other common analytical techniques, presenting a validated experimental protocol for acquiring high-quality data.

Introduction: The Imperative for Unambiguous Structural Elucidation

In pharmaceutical research, the precise structural confirmation of synthesized molecules is non-negotiable.[3] this compound (CAS 868151-70-6) is a chiral building block whose molecular formula is C₁₇H₂₃FN₂O₄.[4] Its intricate structure, featuring a stereocenter, a Boc-protected piperazine ring, and a fluorinated aromatic system, presents a unique analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for this task, offering unparalleled insight into molecular structure at the atomic level.[] Unlike methods that only provide mass or purity information, NMR elucidates the connectivity and chemical environment of each atom, making it indispensable for confirming identity and assessing purity.[3][6]

This guide is designed to serve as a practical reference for interpreting the NMR data of this specific molecule, explaining the causality behind the expected spectral patterns and providing a self-validating experimental workflow.

Predicted ¹H and ¹³C NMR Spectral Analysis

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from established chemical shift principles and data from structurally related compounds, such as Boc-protected piperazines and fluorophenyl derivatives.[6][7] The analysis assumes a standard deuterated solvent like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The numbering scheme used for assignment is detailed in the molecular structure diagram below.

Molecular Structure with Atom Numbering

Caption: Molecular structure of the target analyte with atom numbering.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Assigned Protons (Atom No.)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale & Causality
H-21 (Boc)~1.45s (singlet)9H-The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a strong singlet. This is a characteristic signal for a Boc-protecting group.
H-13, 14, 16, 17 (Piperazine)~2.4 - 3.6m (multiplet)8H-Due to the chiral center at C-8, the piperazine ring protons are diastereotopic and thus magnetically non-equivalent. This, combined with restricted rotation around the N-Boc amide bond, leads to a complex series of overlapping multiplets.[6]
H-8 (Methine)~4.2s (singlet)1H-This proton is on the chiral carbon adjacent to the electron-withdrawing phenyl and carboxyl groups, shifting it downfield. It has no adjacent protons, so it appears as a singlet.
H-3, H-5 (Aromatic)~7.05t (triplet) or dd (doublet of doublets)2HJ(H,H) ≈ 8.7, J(H,F) ≈ 8.7These protons are ortho to the fluorine atom. They are coupled to their adjacent aromatic protons (H-2, H-6) and also show coupling to the fluorine (³JHF), resulting in a pattern that often appears as a triplet.
H-2, H-6 (Aromatic)~7.45dd (doublet of doublets)2HJ(H,H) ≈ 8.7, J(H,F) ≈ 5.5These protons are meta to the fluorine atom. They show ortho coupling to H-3/H-5 and a smaller meta coupling to fluorine (⁴JHF), resulting in a doublet of doublets.
H (Carboxylic Acid)~10-12br s (broad singlet)1H-The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its position is highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Assigned Carbons (Atom No.)Predicted Chemical Shift (δ, ppm)Coupling to FluorineRationale & Causality
C-21 (Boc CH₃)~28.5NoThe three equivalent methyl carbons of the Boc group.
C-13, 14, 16, 17 (Piperazine)~45 - 55NoFour distinct signals are expected for the piperazine ring carbons due to the influence of the chiral center and the asymmetric substitution.
C-8 (Methine)~65 - 70NoThe chiral carbon is shifted downfield by the adjacent nitrogen, phenyl, and carboxyl groups.
C-20 (Boc C)~80.0NoThe quaternary carbon of the tert-butyl group, a characteristic chemical shift.
C-3, C-5 (Aromatic)~115.5d, ¹JCF ≈ 21 HzThe C-F coupling constant is large for carbons directly bonded to fluorine. The fluorine's electron-donating resonance effect shields these carbons relative to benzene.
C-2, C-6 (Aromatic)~129.5d, ²JCF ≈ 8 HzThese carbons show a smaller two-bond coupling to the fluorine atom.
C-1 (Aromatic, ipso)~133.0d, ³JCF ≈ 3 HzThe ipso-carbon (attached to the rest of the molecule) shows a small three-bond C-F coupling.
C-4 (Aromatic, C-F)~162.5d, ¹JCF ≈ 245 HzThe carbon directly attached to fluorine is significantly downfield and exhibits a very large one-bond C-F coupling constant, which is a definitive diagnostic peak.
C-18 (Boc C=O)~155.0NoThe carbonyl carbon of the urethane group.
C-9 (Carboxyl C=O)~173.0NoThe carbonyl carbon of the carboxylic acid is typically found in this downfield region.

Experimental Protocol: Acquiring High-Fidelity NMR Data

Trustworthiness in analytical data begins with a meticulous and validated experimental procedure. The following protocol is designed to yield high-resolution, quantitatively reliable NMR data for the target analyte.

1. Sample Preparation (Quantitative NMR - qNMR Approach) a. Internal Standard Selection: Choose a certified internal standard that has singlet peaks in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone). The standard must be non-reactive with the analyte. b. Accurate Weighing: Using a calibrated microbalance, accurately weigh approximately 15-20 mg of the analyte and 10-15 mg of the internal standard into a clean glass vial. Record weights to at least 0.01 mg. c. Solvent Addition: Add a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) containing a known amount of a reference compound like Tetramethylsilane (TMS) using a calibrated gas-tight syringe or volumetric pipette. d. Dissolution: Ensure complete dissolution by vortexing and/or gentle sonication. e. Transfer: Transfer the solution to a high-precision 5 mm NMR tube.

2. NMR Instrument Configuration & Calibration a. Spectrometer: A high-field spectrometer (≥400 MHz) is recommended for optimal signal dispersion.[8] b. Probe Tuning: Tune and match the NMR probe to the specific solvent and sample. c. Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks. d. Pulse Calibration: Calibrate the 90° pulse width for accurate signal excitation, which is critical for quantification.

3. Data Acquisition Parameters a. ¹H Experiment (Quantitative):

  • Acquisition Time (at): ≥ 3 seconds (for good resolution).
  • Relaxation Delay (d1): 5 x T₁ (where T₁ is the longest spin-lattice relaxation time of the protons being quantified; typically 20-30 seconds for quantitative accuracy).
  • Number of Scans (ns): 8 to 16, depending on sample concentration.
  • Spectral Width (sw): ~16 ppm, centered around 6-7 ppm. b. ¹³C Experiment (with ¹H decoupling):
  • Technique: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate integration if quantification is needed.
  • Relaxation Delay (d1): 2-5 seconds.
  • Number of Scans (ns): ≥ 1024 scans, as ¹³C is much less sensitive than ¹H. c. 2D NMR (for structural confirmation):
  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks (e.g., within the aromatic ring).
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for assigning quaternary carbons and piecing together molecular fragments.

4. Data Processing and Analysis a. Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H) and perform Fourier transformation. b. Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction algorithm to ensure accurate peak integration. c. Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. d. Integration: Integrate all signals, including the internal standard. Purity can be calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std (where I=integral, N=number of protons, MW=molecular weight, W=weight) e. Peak Picking and Reporting: Report chemical shifts to two decimal places, coupling constants to one, and create a comprehensive peak assignment table.

Workflow Diagram

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis & Reporting weigh 1. Accurate Weighing (Analyte & Internal Std) dissolve 2. Dissolution (Calibrated Solvent Volume) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer setup 4. Instrument Setup (Tuning, Shimming, Pulse Cal.) transfer->setup acquire 5. Acquire Spectra (1H, 13C, 2D COSY/HSQC) setup->acquire process 6. Data Processing (FT, Phasing, Baseline) acquire->process analyze 7. Spectral Analysis (Integration, Peak Picking) process->analyze assign 8. Structural Assignment & Purity Calculation analyze->assign report 9. Final Report Generation assign->report

Caption: A validated workflow for NMR analysis in drug development.

Comparative Analysis: NMR vs. Alternative Techniques

While other analytical techniques are essential in drug development, they answer different questions compared to NMR.

TechniqueStrengthsWeaknessesRole in Analyzing the Target
NMR Spectroscopy - Unambiguous structure elucidation- Absolute quantification (qNMR) without specific analyte standard- Information on molecular dynamics and conformation- Relatively low sensitivity- Higher equipment cost- Can be complex for large molecules or mixturesPrimary: Confirms the identity, structure, and stereochemistry of the molecule. Provides definitive proof of synthesis and allows for accurate purity determination.
Mass Spectrometry (MS) - Extremely high sensitivity- Provides accurate molecular weight- Can identify impurities by mass- Does not provide detailed structural connectivity- Cannot distinguish between isomers (e.g., ortho-, meta-, para- substitution)Complementary: Confirms the expected molecular weight (338.37 g/mol ) and is used with LC to profile impurities.[4]
HPLC/UPLC - Excellent for separating components in a mixture- High-precision quantification (with a reference standard)- Determines purity (area %)- Does not provide structural information on its own- Quantification requires a specific, certified reference standard for the analyteOrthogonal: The primary method for assessing purity by separating the main component from by-products and starting materials.
FT-IR Spectroscopy - Provides information about functional groups present (e.g., C=O, O-H, C-F)- Fast and inexpensive- Spectrum can be complex and non-specific- Does not provide information on atom connectivitySupportive: Quickly confirms the presence of key functional groups like the carboxylic acid and amide carbonyls.

References

  • Moravek, J. Applications of NMR in Pharmaceutical Analysis. Moravek, Inc. [Online] [Link]

  • Holzgrabe, U. NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 1998, 17(4-5), 557-616. [Online] [Link]

  • Bruker Corporation. NMR spectroscopy: Quality control of pharmaceutical products. Bruker, 2014. [Online] [Link]

  • Yilmaz, F., et al. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 2017, 62(11), 849-856. [Online] [Link]

  • Rogoza, A. et al. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 2021, 26(16), 4983. [Online] [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Mass Spectrometry Analysis of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry-based methods for the analysis of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid, a key intermediate in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of analytical techniques, offering supporting experimental data and field-proven insights to ensure robust and reliable characterization of this compound. We will explore the intricacies of its fragmentation behavior, compare the performance of various analytical platforms, and provide detailed, self-validating experimental protocols.

Introduction: The Analytical Imperative for Complex Intermediates

This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] Its structure, incorporating a bulky tert-butyloxycarbonyl (Boc) protecting group, a piperazine core, and a fluorophenylacetic acid moiety, presents unique analytical challenges. Accurate and precise analytical methodologies are paramount for ensuring the identity, purity, and stability of this intermediate, thereby guaranteeing the quality and reproducibility of downstream synthetic products. This guide focuses on the gold standard for structural elucidation and quantification—mass spectrometry—while also providing a comparative overview of alternative analytical techniques.

Core Principles of Mass Spectrometry Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is the premier technique for the analysis of this compound due to its high sensitivity, selectivity, and applicability to non-volatile and thermally labile compounds.[2][3] Electrospray ionization (ESI) is the preferred ionization method for this molecule, typically in positive ion mode, owing to the basic nitrogen atoms in the piperazine ring which are readily protonated.

Predicted ESI-MS/MS Fragmentation Pathway

The primary fragmentation events are expected to be:

  • Loss of the Boc group: The most characteristic fragmentation of Boc-protected amines is the facile cleavage of the carbamate group. This can occur through two main pathways:

    • Loss of isobutylene (56 Da), resulting in a fragment at m/z 283.13.

    • Loss of the entire Boc group (100 Da), leading to a fragment at m/z 239.12.

  • Cleavage of the piperazine ring: The piperazine ring is susceptible to ring-opening and fragmentation, particularly at the C-N bonds.

  • Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) from the precursor or fragment ions.

  • Fragmentation of the fluorophenylacetic acid moiety: Cleavage of the bond between the alpha-carbon and the fluorophenyl group.

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

Comparative Analysis of Analytical Techniques

While LC-MS/MS is the preferred method for both qualitative and quantitative analysis, other techniques have their place in a comprehensive characterization of this compound.

TechniquePrincipleAdvantagesDisadvantagesTypical Application
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and selectivity; provides structural information; suitable for complex matrices.Higher equipment cost; potential for matrix effects.Purity analysis, impurity profiling, quantitative analysis in biological matrices.
HPLC-UV Chromatographic separation with detection based on UV absorbance.Robust and widely available; lower cost than MS.Lower sensitivity and selectivity than MS; limited structural information.Routine purity checks and content uniformity assays.
GC-MS Gas chromatographic separation with mass-based detection.High chromatographic resolution for volatile compounds.Requires derivatization for non-volatile compounds like the target molecule; potential for thermal degradation.Analysis of volatile impurities or after derivatization.
NMR Nuclear magnetic resonance spectroscopy.Provides detailed structural information for unambiguous identification.Lower sensitivity than MS; more complex data interpretation.Definitive structural confirmation of the bulk material.
FTIR Fourier-transform infrared spectroscopy.Provides information about functional groups present in the molecule.Limited specificity for complex molecules; not suitable for quantification.Rapid identity confirmation of raw materials.

Experimental Protocols

I. LC-MS/MS Method for Quantitative Analysis

This protocol provides a starting point for the development of a robust quantitative method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 10-90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Multiple Reaction Monitoring (MRM) Transitions (Predicted):

    • Precursor Ion: 339.2 m/z

    • Product Ions: 283.1 m/z, 239.1 m/z, 195.1 m/z (after CO₂ loss from 239.1)

4. Method Validation (Based on similar compounds[2][4][5]):

  • Linearity: Expected over a range of 1-1000 ng/mL with r² > 0.99.

  • Limit of Detection (LOD): Estimated to be in the low ng/mL range.

  • Limit of Quantification (LOQ): Estimated to be around 5-10 ng/mL.

  • Precision and Accuracy: Expected to be within 15% for quality control samples.

LC_MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Standards Calibration Standards (1-1000 ng/mL) Stock->Standards Serial Dilution Inject Inject 5 µL Standards->Inject Column C18 Reverse-Phase Column Inject->Column Gradient Gradient Elution (ACN/H₂O with 0.1% FA) Column->Gradient ESI ESI Positive Ionization Gradient->ESI MRM MRM Detection (e.g., 339.2 -> 283.1) ESI->MRM Quant Quantification MRM->Quant

Caption: A typical LC-MS/MS workflow for the quantitative analysis of the target compound.

II. Comparative HPLC-UV Method

1. Sample Preparation: As per the LC-MS/MS method.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water containing a buffer such as phosphate or acetate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm, to be determined by UV scan).

III. Comparative GC-MS Method (Requires Derivatization)

Due to the low volatility of the target compound, derivatization is necessary for GC-MS analysis.[][7]

1. Derivatization:

  • Silylation is a common method for amino acids and related compounds.

  • React the sample with a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to convert the acidic proton of the carboxylic acid and any active hydrogens on the piperazine ring to their TBDMS ethers/silylamines.

2. GC-MS Conditions:

  • Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Inlet Temperature: 250 °C.

  • Oven Program: Temperature gradient from 100 °C to 300 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

IV. NMR Spectroscopy for Structural Confirmation

1. Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.

2. Data Acquisition:

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all signals.

Expected ¹H NMR Chemical Shifts (Predicted):

  • Boc group (-C(CH₃)₃): ~1.4 ppm (singlet, 9H).

  • Piperazine ring protons: A complex pattern of multiplets between 2.5 and 3.5 ppm.

  • Methine proton (-CH(COOH)-): A singlet or doublet around 4-5 ppm.

  • Fluorophenyl protons: Aromatic region (7.0-7.5 ppm) with characteristic splitting patterns due to fluorine coupling.

  • Carboxylic acid proton (-COOH): A broad singlet, typically >10 ppm, which may be exchanged with D₂O.

V. FTIR Spectroscopy for Functional Group Identification

1. Sample Preparation: Analyze the solid sample directly using an ATR accessory or prepare a KBr pellet.

2. Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

  • N-H stretch (if any secondary amine is present): ~3300-3500 cm⁻¹ (likely absent in the N-Boc protected form).

  • C-H stretch (aliphatic and aromatic): 2850-3100 cm⁻¹.

  • C=O stretch (Boc and carboxylic acid): Two distinct bands in the region of 1680-1760 cm⁻¹.

  • C-N stretch (piperazine): ~1100-1300 cm⁻¹.

  • C-F stretch (fluorophenyl): ~1100-1400 cm⁻¹.

  • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.

Conclusion

The comprehensive analysis of this compound is best achieved through a multi-faceted approach, with LC-MS/MS serving as the cornerstone for both identification and quantification due to its superior sensitivity and specificity. The predicted fragmentation pathway, centered on the loss of the Boc group and cleavage of the piperazine ring, provides a solid foundation for method development. While techniques such as HPLC-UV offer a cost-effective solution for routine purity assessments, and GC-MS (with derivatization) can be employed for specific applications, they lack the comprehensive analytical power of LC-MS/MS. For unequivocal structural confirmation, NMR spectroscopy remains indispensable. The strategic application of these techniques, guided by the protocols and comparative data presented herein, will enable researchers and drug development professionals to ensure the quality and integrity of this critical synthetic intermediate.

References

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Welz, A., Koba, M., Kośliński, P., & Siodmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(3), 143. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • Pikul, P., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules, 28(21), 7485. [Link]

  • ResearchGate. (n.d.). FTIR spectra (neat) of piperazine (PZ), acetic acid (HOAc), and PZ-HOAc. [Link]

  • Koba, M., & Welz, A. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Krishnakumar, V., & John Xavier, R. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 44, 438-442.
  • Dias, M., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Scholars.Direct, 6(2). [Link]

  • Sánchez-Rangle, J. F., et al. (2012). Gas chromatography-mass spectrometry method for the determination of free amino acids as their dimethyl-tert-butylsilyl (TBDMS) derivatives in animal source food. Journal of agricultural and food chemistry, 60(10), 2465–2472. [Link]

  • Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering, 20(2), 132-141. [Link]

  • de Castro, M. V. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 920. [Link]

  • Wang, Z., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3345. [Link]

  • Al'Abri, M. Z., et al. (2021). Development of magnetic porous coordination polymer adsorbent for the removal and preconcentration of Pb(II) from environmental water samples. ResearchGate. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][2][3] Consequently, advanced building blocks that facilitate its incorporation are of high value to researchers in drug development. This guide provides an in-depth analysis of the cost-effectiveness of one such building block: 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid . Our evaluation moves beyond simple procurement cost to assess the compound's true value in the context of a multi-step synthesis, factoring in considerations such as step-economy, reaction efficiency, purification overhead, and overall time-to-target. We present a comparative analysis of three distinct synthetic strategies to a model amide target, supported by detailed experimental protocols and workflow visualizations, to provide a clear framework for strategic synthetic planning.

Introduction: The Strategic Value of a Pre-Functionalized Building Block

This compound is a specialized chemical intermediate designed for the efficient synthesis of complex molecules, particularly those targeting the central nervous system (CNS).[4][5] Its structure is notable for several key features:

  • A Piperazine Core: A common pharmacophore that can modulate solubility, basicity, and receptor interactions.[1][2]

  • An α-Aryl Acetic Acid Moiety: A versatile handle for standard amide bond formation, one of the most fundamental reactions in pharmaceutical synthesis.[6][7]

  • A Boc Protecting Group: The tert-butyloxycarbonyl group on the distal nitrogen allows for selective functionalization, providing a clear and reliable deprotection strategy under acidic conditions.[4][8]

  • A Fluorophenyl Group: The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidate.

While commercially available from various suppliers, this building block carries a significant upfront cost compared to its constituent parts.[9][10] This guide aims to answer a critical question for process chemists and discovery scientists: When does the high initial cost of this advanced intermediate translate into overall cost-effectiveness?

The Synthetic Case Study: Amide Bond Formation

To ground our analysis in a real-world scenario, we will evaluate three distinct synthetic routes to a model target compound: N-benzyl-2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(4-fluorophenyl)acetamide (3) . This target represents a common structural motif resulting from a standard amide coupling reaction.

Comparative Analysis of Synthetic Strategies

We will now dissect three logical, yet fundamentally different, approaches to synthesizing the target compound 3 . Each strategy presents a unique balance of material costs, labor intensity, and process risk.

Strategy A: The Direct Coupling Approach

This is the most convergent route, directly employing the title compound 1 in a single, reliable chemical transformation.

Causality Behind This Approach: This strategy prioritizes speed and predictability. By using a pre-assembled, advanced intermediate, the number of synthetic steps is minimized, which drastically reduces the cumulative loss of material and, critically, the time required to obtain the target molecule. This is paramount in early-stage drug discovery, where the rapid synthesis of analogs for structure-activity relationship (SAR) studies is the primary goal.

  • To a solution of this compound (1 ) (1.0 eq, 338 mg, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 10 mL) at room temperature, add benzylamine (2 ) (1.05 eq, 112 mg, 1.05 mmol).

  • Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq, 418 mg, 1.1 mmol) to the mixture.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 323 mg, 2.5 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring for completion by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash sequentially with 5% aqueous HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the target amide 3 . Typical Yield: 85-95%

Strategy_A cluster_conditions HATU, DIPEA, DMF RT, 4-6h (1 Step) reagent1 2-(4-Boc-piperazinyl)-2- (4-fluorophenyl)acetic acid (1) product Target Amide (3) reagent1->product reagent2 Benzylamine (2) reagent2->product

Caption: Workflow for Strategy A: Direct Coupling.

Strategy B: The Convergent In-Situ Assembly

This strategy avoids the high cost of compound 1 by assembling it from cheaper, more readily available precursors before the final amide coupling.

Causality Behind This Approach: This route is a classic trade-off between material cost and labor. It is chosen when the scale of the synthesis justifies the additional effort of two extra steps. The starting materials, ethyl 2-bromo-2-(4-fluorophenyl)acetate (4 ) and N-Boc-piperazine (5 ), are commodity chemicals. The key risk is the potential for yield loss over three steps, which must be offset by the lower initial material expense.

Step 1: Nucleophilic Substitution

  • Dissolve N-Boc-piperazine (5 ) (1.1 eq, 2.05 g, 11.0 mmol) and K₂CO₃ (2.0 eq, 2.76 g, 20.0 mmol) in acetonitrile (50 mL).

  • Add ethyl 2-bromo-2-(4-fluorophenyl)acetate (4 ) (1.0 eq, 2.61 g, 10.0 mmol) dropwise.

  • Heat the mixture to 60 °C and stir for 12-16 hours.

  • Cool to room temperature, filter off the solids, and concentrate the filtrate.

  • Purify via column chromatography to yield ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(4-fluorophenyl)acetate (6 ). Typical Yield: 75-85%

Step 2: Saponification

  • Dissolve the ester 6 (1.0 eq) in a mixture of THF (3 parts) and water (1 part).

  • Add LiOH·H₂O (1.5 eq) and stir at room temperature for 3-5 hours.

  • Remove THF under reduced pressure, dilute with water, and acidify to pH ~4 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine organic layers, dry over Na₂SO₄, and concentrate to yield the carboxylic acid 1 . Typical Yield: 90-98%

Step 3: Amide Coupling

  • Follow the protocol described in Strategy A, using the in-situ synthesized acid 1 .

Strategy_B reagent4 Ethyl 2-bromo-2- (4-fluorophenyl)acetate (4) intermediate6 Intermediate Ester (6) reagent4->intermediate6 Step 1 (Substitution) reagent5 N-Boc-piperazine (5) reagent5->intermediate6 intermediate1 Carboxylic Acid (1) intermediate6->intermediate1 Step 2 (Saponification) product Target Amide (3) intermediate1->product Step 3 (Coupling) reagent2 Benzylamine (2) reagent2->product Strategy_C reagent7 4-Fluorophenyl- acetic acid (7) intermediate8 Amide (8) reagent7->intermediate8 Step 1 (Coupling) reagent2 Benzylamine (2) reagent2->intermediate8 intermediate9 α-Bromo Amide (9) intermediate8->intermediate9 Step 2 (Bromination) product Target Amide (3) intermediate9->product Step 3 (Substitution) reagent5 N-Boc-piperazine (5) reagent5->product

Caption: Workflow for Strategy C: Linear/Sequential Approach.

Data Summary & Cost-Effectiveness Verdict

The true cost of a synthesis is a function of materials, time, and the probability of success. The following table summarizes these factors for our three strategies.

MetricStrategy A: Direct CouplingStrategy B: In-Situ AssemblyStrategy C: Linear Approach
Key Starting Material Cost High (

)
Low ($)Very Low ($)
Number of Synthetic Steps 133
Est. Overall Yield ~90%~65%<20% (Highly Optimistic)
Purification Complexity Low (One column)Medium (Two columns)Very High (Multiple difficult purifications)
Process Reliability HighMediumVery Low
Time-to-Target Very Fast (1 day)Medium (3-4 days)Slow (>1 week, plus development time)
Overall Cost-Effectiveness Excellent for Discovery/SARExcellent for Scale-UpPoor for most applications

Expert Recommendation & Conclusion

The cost-effectiveness of using this compound is highly dependent on the strategic goals of the synthesis.

  • For Discovery Chemistry & Rapid Analog Synthesis: Strategy A is unequivocally the most cost-effective approach. The high upfront cost of the building block is heavily outweighed by the speed, efficiency, and high probability of success. In a research environment where the time of a PhD-level scientist is the most expensive resource, minimizing steps and maximizing reliability provides the greatest return on investment.

  • For Process Development & Scale-Up (>100g): Strategy B becomes the more cost-effective option. Once a lead candidate is identified, the focus shifts from speed to minimizing the cost of goods (COGS). The additional time invested in optimizing a three-step synthesis from cheaper materials is justified by the significant reduction in raw material expenditure at a larger scale.

  • Strategy C is rarely, if ever, a viable option. It serves as a cautionary example of how seemingly inexpensive starting materials can lead to intractable problems, consuming far more resources in troubleshooting and purification than would have been spent on a more convergent and well-designed route.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available at: [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. Available at: [Link] [1][3]3. ResearchGate. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link] [2]4. Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR. Available at: [Link]

Sources

A Scientist's Guide to Efficacy: Comparing Drugs from Fluorinated vs. Non-Fluorinated Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, the strategic modification of a lead compound is a critical process governed by the quest for enhanced efficacy, safety, and favorable pharmacokinetics. Among the tools available to medicinal chemists, the incorporation of fluorine is a uniquely powerful and frequently utilized strategy.[1][2][3][4] This guide provides an in-depth, objective comparison of the performance of drugs synthesized from fluorinated versus non-fluorinated precursors, supported by experimental data and detailed protocols to empower your own research and development efforts.

The Strategic Rationale for Fluorination in Drug Design

Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow it to exert profound effects on a molecule's biological profile.[2][5] Judicious placement of fluorine can strategically enhance a drug's performance by modulating three key parameters: metabolic stability, binding affinity, and the acid-dissociation constant (pKa).[1][2][6]

  • Blocking Metabolic "Soft Spots": The C-F bond is significantly stronger than a C-H bond, making it resistant to common metabolic reactions, particularly oxidation by cytochrome P450 (CYP) enzymes.[2][7] By replacing a hydrogen at a metabolically vulnerable site with fluorine, the drug's half-life can be extended, potentially reducing dosing frequency and improving patient compliance.[1][7]

  • Enhancing Target Engagement: Fluorine's high electronegativity can create favorable electrostatic interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[1][2][4]

  • Fine-Tuning Physicochemical Properties: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, like amines.[7][8] This can increase the proportion of the neutral, more membrane-permeable form of the drug at physiological pH, leading to improved absorption and bioavailability.[2][7][9]

Comparative Efficacy: Case Studies and Quantitative Data

The theoretical benefits of fluorination are best illustrated through real-world examples where a fluorinated analog has demonstrated superior performance over its non-fluorinated precursor.

Case Study 1: Enhancing Metabolic Stability with Sitagliptin

Sitagliptin, a DPP-4 inhibitor for type 2 diabetes, is a prime example of metabolic stabilization through fluorination. Its precursor was susceptible to rapid metabolism. The introduction of a trifluoromethyl group was a key modification that blocked this metabolic pathway.

Compound Key Structural Feature In Vitro Half-Life (Human Liver Microsomes) Oral Bioavailability (%)
Non-fluorinated PrecursorPhenyl groupShortLow
Sitagliptin Trifluorophenyl group Significantly Longer ~87%

The trifluoromethyl group shields the molecule from oxidative metabolism by CYP3A4, drastically increasing its stability and bioavailability, which is crucial for a once-daily oral medication.[1]

G cluster_0 Non-Fluorinated Precursor cluster_1 Fluorinated Drug (Sitagliptin) Precursor Precursor Molecule Metabolism Metabolically Vulnerable Site Precursor->Metabolism CYP3A4 Oxidation Metabolite Inactive Metabolite Metabolism->Metabolite Sitagliptin Sitagliptin BlockedSite Metabolically Blocked Site (CF3) Sitagliptin->BlockedSite CYP3A4 Action Inhibited NoReaction Metabolism Blocked BlockedSite->NoReaction

Caption: Fluorination blocks metabolic oxidation pathways.

Case Study 2: Improving Binding Affinity in Antifungal Agents

The development of voriconazole from fluconazole highlights how fluorine can enhance binding affinity. While both are azole antifungals that inhibit lanosterol 14α-demethylase, voriconazole's additional fluorinated pyrimidine ring allows for stronger interactions within the enzyme's active site.

Compound Target Relative Potency (IC50) Key Interaction
FluconazoleLanosterol 14α-demethylaseBase PotencyStandard azole-heme interaction
Voriconazole Lanosterol 14α-demethylaseHigher Potency Additional fluorine-mediated interactions

This enhanced binding translates to a broader spectrum of activity and greater potency against key fungal pathogens.

Experimental Protocols for Efficacy Evaluation

To ensure trustworthy and reproducible results, rigorous experimental protocols are essential. The following are standardized, self-validating workflows for assessing the key parameters discussed.

Protocol 1: In Vitro Metabolic Stability Assay

This assay determines a compound's susceptibility to metabolism by liver enzymes, providing a prediction of its hepatic clearance.[10]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound using human liver microsomes (HLM).[11]

Materials:

  • Test compounds (fluorinated and non-fluorinated)

  • Human Liver Microsomes (HLM) from a reputable supplier[11]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system[11]

Methodology:

  • Preparation: Thaw HLM at 37°C. Prepare a microsomal protein suspension in phosphate buffer (e.g., 0.5 mg/mL).[13] Prepare test compound stock solutions (e.g., 1 mM in DMSO) and dilute to a working concentration (e.g., 100 µM in buffer).

  • Incubation Setup: In a 96-well plate, pre-warm the HLM suspension at 37°C for 5-10 minutes.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system to the wells, followed immediately by the test compound (final concentration, e.g., 1 µM).[11][12] For negative controls, substitute the NADPH system with a buffer.[12]

  • Time Points: Incubate the plate at 37°C with shaking.[12] At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[11]

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[10]

  • Data Interpretation: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

G prep 1. Prepare Reagents (HLM, NADPH, Compound) incubate 2. Pre-warm HLM at 37°C prep->incubate start_rxn 3. Initiate Reaction (Add NADPH & Compound) incubate->start_rxn time_points 4. Incubate & Quench at Time Points (0-60 min) start_rxn->time_points process 5. Centrifuge & Collect Supernatant time_points->process analyze 6. LC-MS/MS Analysis process->analyze data 7. Calculate t½ and CLint analyze->data

Caption: Workflow for the in vitro metabolic stability assay.

Protocol 2: Target Binding Affinity via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[14][15]

Objective: To determine the thermodynamic parameters of the interaction between a compound and its protein target.

Materials:

  • Purified target protein and ligand (compound)

  • Matched buffer solution (dialyze both protein and ligand against the same buffer to minimize heats of dilution)

  • Isothermal Titration Calorimeter

Methodology:

  • Sample Preparation: Prepare the protein solution for the sample cell (e.g., 10-50 µM) and the ligand solution for the injection syringe (typically 10-20x the protein concentration).[16] Degas both solutions to prevent air bubbles.[17]

  • Instrument Setup: Thoroughly clean the sample cell and syringe.[17] Load the protein into the sample cell and the ligand into the syringe.[16][17]

  • Titration: Set the experimental parameters (temperature, injection volume, spacing between injections). Perform a series of small, sequential injections of the ligand into the protein solution.

  • Data Acquisition: The instrument measures the heat change after each injection. As the protein becomes saturated, the magnitude of the heat change decreases until only the heat of dilution is observed.[16]

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution, which can then be subtracted from the experimental data.

  • Data Analysis: Integrate the raw data peaks to obtain the heat per injection. Plot this against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH.[14][16]

G prep 1. Prepare & Degas Protein and Ligand load 2. Load Samples (Protein in Cell, Ligand in Syringe) prep->load titrate 3. Perform Sequential Ligand Injections load->titrate measure 4. Measure Heat Change After Each Injection titrate->measure analyze 6. Fit Binding Isotherm to Determine KD, n, ΔH measure->analyze control 5. Run Control Titration (Ligand into Buffer) control->analyze

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Conclusion: A Judicious Tool in Drug Optimization

The strategic incorporation of fluorine is a powerful, field-proven approach to overcoming common challenges in drug development, including poor metabolic stability and insufficient target affinity.[2][3] As demonstrated, fluorinated compounds frequently exhibit superior pharmacokinetic and pharmacodynamic profiles compared to their non-fluorinated precursors.[1][18] However, fluorination is not a panacea. Its effects are highly context-dependent, and careful consideration must be given to the precise placement of the fluorine atom to achieve the desired outcome.[4] By employing the rigorous experimental protocols outlined in this guide, researchers can effectively evaluate the impact of fluorination, generate reliable and comparative data, and make informed decisions to advance the most promising candidates toward the clinic.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Vertex AI.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • How do you determine the PKa of a drug or PKa determination | Filo. (2025). Filo. Retrieved January 16, 2026, from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. Retrieved January 16, 2026, from [Link]

  • Caco2 assay protocol. (n.d.). Google.
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved January 16, 2026, from [Link]

  • Pal, R., & Bhadra, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100947. [Link]

  • Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. (2012). protocols.io. Retrieved January 16, 2026, from [Link]

  • Sabela, A., et al. (2017). Development of Methods for the Determination of pKa Values. Molecules, 22(9), 1478. [Link]

  • Determination of pKa Values by Liquid Chromatography. (n.d.). LCGC. Retrieved January 16, 2026, from [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved January 16, 2026, from [Link]

  • Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved January 16, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2019). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Saeed, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025). LinkedIn. Retrieved January 16, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. Retrieved January 16, 2026, from [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2016). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). International Journal of Innovative Research and Scientific Studies. Retrieved January 16, 2026, from [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved January 16, 2026, from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Isothermal Titration Calorimetry. (n.d.). The Huck Institutes. Retrieved January 16, 2026, from [Link]

  • Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. (2018). SciRes Literature. Retrieved January 16, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. (2025). YouTube. Retrieved January 16, 2026, from [Link]

  • Isothermal titration calorimetry for studying protein-ligand interactions. (2013). PubMed. Retrieved January 16, 2026, from [Link]

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). Springer Nature Experiments. Retrieved January 16, 2026, from [Link]

  • The role of fluorine in medicinal chemistry. (2007). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Fluorine in medicinal chemistry. (2008). SciSpace. Retrieved January 16, 2026, from [Link]

  • Handbook of Experimental Pharmacology: New series. (1970). Google Books.
  • Saeed, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (2023). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Saeed, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Encyclopedia.pub. Retrieved January 16, 2026, from [Link]

  • Important Fluorinated Drugs in Experimental and Clinical Use. (2002). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Saeed, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). PubMed. Retrieved January 16, 2026, from [Link]

Sources

A Comparative Guide to Assessing Racemization Risk in Chiral Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. For chiral piperazine derivatives, which are integral scaffolds in numerous FDA-approved drugs, ensuring enantiomeric purity is critical as different enantiomers can exhibit vastly different pharmacological and toxicological profiles[1]. The loss of this purity through racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers—can compromise a drug's efficacy and safety[2][3]. This guide provides an in-depth analysis of the risks of racemization during the synthesis of chiral piperazines, compares synthetic strategies to mitigate these risks, and details the experimental workflows required for a robust risk assessment.

Part 1: The Root of the Problem: Mechanisms of Racemization

Racemization compromises a chiral center by creating a transient, achiral intermediate[2][4]. For piperazine derivatives, the stereocenter most at risk is typically the carbon atom alpha to a nitrogen atom. The lone pair of electrons on the nitrogen can influence the acidity of the adjacent C-H bond, making it susceptible to abstraction under certain conditions.

Primary Racemization Pathways:

  • Direct C-H Abstraction (Enolate/Carbanion Formation): This is the most common mechanism, particularly when the chiral center is adjacent to a carbonyl group (e.g., in 2-oxopiperazines or piperazine-2-carboxylic acids)[5]. Basic conditions can facilitate the removal of the alpha-proton, forming a planar, achiral enolate or carbanion intermediate. Reprotonation can then occur from either face, leading to a racemic mixture[2][4][6]. Harsh basic conditions, such as the use of strong organic bases or hydroxide salts, especially at elevated temperatures, significantly increase this risk[6].

  • Iminium Ion Formation and Reversible Reactions: The nitrogen atom in the piperazine ring can be oxidized to form an iminium ion. While this is often a deliberate strategy for C-H functionalization, it can also be an unintended pathway to racemization[7]. If the chiral center is alpha to the nitrogen, the formation of the planar iminium ion erases the stereochemical information. A subsequent, non-stereoselective reduction or nucleophilic attack will result in a racemic product. Recent studies have explored photocatalytic methods that generate amine radical cations, which can lead to epimerization or racemization at the alpha-carbon[8].

  • Oxazolone Formation in Coupling Reactions: When a chiral piperazine-carboxylic acid is activated for amide bond formation, it can cyclize to form a 5(4H)-oxazolone intermediate. The alpha-proton of this oxazolone is highly acidic and readily abstracted by base, leading to rapid racemization[5][9]. The choice of coupling reagent and the presence of excess base are critical factors that dictate the extent of this side reaction[5][9].

Part 2: High-Risk Synthetic Steps and Mitigation Strategies

Certain steps in a synthetic sequence are notorious for inducing racemization. Understanding these "danger zones" allows for the proactive design of more robust synthetic routes.

Synthetic StepHigh-Risk ConditionsLower-Risk Alternatives & Mitigation StrategiesRationale
Protecting Group Removal (e.g., Boc) Strong acids (e.g., neat TFA); Prolonged exposure to acid/heat.Milder acids (e.g., 4M HCl in Dioxane at 0°C); p-Toluenesulfonic acid (p-TsOH)[6].Milder conditions and lower temperatures reduce the energy available to overcome the activation barrier for epimerization or side reactions that could lead to racemization[6][9].
N-Alkylation / N-Arylation High temperatures; Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents (e.g., DMF, MeCN).Milder bases (e.g., DIPEA); Lower reaction temperatures; Buchwald-Hartwig amination for N-arylation under controlled conditions.High temperatures provide the activation energy for proton abstraction at the chiral center, while strong bases increase the rate of this abstraction. Milder conditions minimize this risk.
Amide Bond Coupling Carbodiimides (DCC, EDC) without additives; High temperatures; Excess tertiary amine base (e.g., triethylamine).Use of racemization-suppressing additives (e.g., HOBt, OxymaPure); Use of uronium/phosphonium reagents (e.g., HBTU, HATU); Minimize pre-activation time; Run reactions at 0°C to room temperature[5][9].Additives like HOBt and OxymaPure react with the activated acid to form an active ester that is less prone to oxazolone formation. Minimizing reaction time and temperature further suppresses this racemization pathway[5].
Purification Chromatography on un-neutralized silica gel; Use of acidic or basic mobile phase modifiers.Use of neutralized silica gel; Employing neutral solvent systems for chromatography; Use of reversed-phase HPLC with buffered mobile phases.The acidic surface of standard silica gel can catalyze epimerization. Neutralizing the stationary phase or using buffered mobile phases prevents on-column racemization.
Part 3: The Workflow for Racemization Risk Assessment

A systematic risk assessment involves subjecting the chiral piperazine intermediate to stress conditions that mimic the proposed synthetic step and accurately quantifying any loss in stereochemical purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis[10][11].

The following diagram outlines a typical workflow for assessing the risk of racemization during an N-alkylation step.

G cluster_0 Preparation cluster_1 Stress Conditions (Comparative) cluster_2 Analysis A Start with Enantiopure Chiral Piperazine (ee > 99%) B Confirm Initial ee% via Chiral HPLC A->B C1 Condition A (High Risk) K2CO3, Alkyl Halide, DMF, 80°C B->C1 C2 Condition B (Low Risk) DIPEA, Alkyl Halide, DCM, 25°C B->C2 D Quench Reaction & Work-up C1->D C2->D E Analyze Final ee% via Chiral HPLC D->E F Compare ee% of A vs. B Calculate % Racemization E->F G Select Optimal Conditions for Synthesis F->G Decision

Caption: Workflow for comparative racemization risk assessment.

This protocol provides a starting point for the analysis of a typical chiral piperazine derivative, such as piperazin-2-ylmethanol. Method development and optimization will be required for specific molecules[1].

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector[1].

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns are highly effective for piperazine derivatives. A recommended starting point is a cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel (e.g., Chiralpak® IC)[1].

2. Mobile Phase Preparation:

  • Prepare a mobile phase of Acetonitrile/Methanol/Diethylamine (90:10:0.1 v/v/v)[1].

  • Degas the mobile phase thoroughly using sonication or vacuum filtration before use[1].

  • Causality Note: The small amount of diethylamine (DEA) is crucial. As a basic modifier, it deactivates acidic sites on the silica support of the CSP and ensures good peak shape for basic analytes like piperazines[1].

3. Sample and Standard Preparation:

  • Prepare a stock solution of a racemic standard of your piperazine derivative in the mobile phase at 1 mg/mL.

  • Prepare working standards (e.g., 0.1 mg/mL) and samples from the stress experiments by diluting with the mobile phase[1].

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)[1].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C[1].

  • Detection Wavelength: 205 nm (Note: Piperazines often lack a strong chromophore, requiring detection at low UV wavelengths)[1].

  • Injection Volume: 10 µL.

5. Analysis and Quantification:

  • Equilibrate the column for at least 30 minutes until a stable baseline is achieved[1].

  • Inject the racemic standard to determine the retention times of both enantiomers.

  • Inject the samples from the stress tests.

  • Calculate the enantiomeric excess (ee%) using the peak areas (A1 and A2) of the two enantiomers: ee% = |(A1 - A2) / (A1 + A2)| * 100

Part 4: Comparative Data & Authoritative Grounding

While direct, peer-reviewed comparative studies on racemization for a wide range of piperazine derivatives are specific to each molecule, the principles are well-established. For instance, studies on related N-heterocycles like chiral piperidines demonstrate that acidic deprotection of a Boc group using strong acids like TFA is more prone to racemization than using HCl in dioxane[9]. Similarly, visible light-mediated photocatalysis has been shown to intentionally cause epimerization in substituted piperazines to access the more thermodynamically stable isomer, highlighting the lability of the alpha-proton under radical conditions[8]. The synthesis of enantiopure piperazines often requires carefully optimized conditions, with factors like the N-substituent and the choice of electrophile playing a crucial role in maintaining stereochemical integrity[12].

The logical relationship between reaction conditions and racemization risk can be visualized as follows:

G cluster_0 Driving Factors cluster_1 Intermediate cluster_2 Outcome Temp High Temperature Planar Formation of Planar Achiral Intermediate (Enolate, Iminium Ion, etc.) Temp->Planar Base Strong Base Base->Planar Acid Strong Acid Acid->Planar Time Long Reaction Time Time->Planar Rac Increased Racemization Risk Planar->Rac

Caption: Factors increasing the risk of racemization.

Conclusion: A Proactive Approach to Stereochemical Control

The risk of racemization in the synthesis of chiral piperazine derivatives is a significant but manageable challenge. The highest risk is associated with reactions involving strong bases, strong acids, or high temperatures, particularly during N-alkylation, deprotection, and amide coupling steps. A proactive risk assessment strategy, grounded in a mechanistic understanding and validated by robust analytical methods like chiral HPLC, is essential. By systematically "stress testing" intermediates under various conditions and comparing the outcomes, researchers can select synthetic pathways that preserve the stereochemical integrity of the final molecule, ensuring the development of safe and effective medicines.

References

  • Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. BenchChem.
  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.
  • Avoiding racemization during the synthesis of chiral piperidine acids. BenchChem.
  • Avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol. BenchChem.
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed.
  • How to avoid racemization during N-Boc-piperazine-C3-COOH coupling. BenchChem.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Chiral HPLC Separ
  • Racemisation in Chemistry and Biology. The University of Manchester.
  • Racemiz
  • Racemization in Drug Discovery. ORCA – Online Research @ Cardiff.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, including its final disposition. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid (CAS No. 868151-70-6), a key intermediate in pharmaceutical research.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance with agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4]

The core principle of this guide is risk mitigation. Since the toxicological properties of many research chemicals are not fully investigated, they must be handled as hazardous waste unless explicitly determined otherwise.[5] This protocol is designed as a self-validating system to ensure safety at every stage.

Hazard Assessment and Waste Characterization

Before any disposal actions are taken, a thorough understanding of the compound's potential hazards is essential. Based on Safety Data Sheets (SDS) for structurally similar compounds, this compound should be treated with caution.

Regulatory Context: Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed.[3][4] Given its hazard profile, this compound must be managed as a regulated hazardous waste.

Table 1: Hazard Profile Summary

Hazard Classification Description Recommended Precaution
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[6] Avoid ingestion. Wash hands thoroughly after handling.
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[6] Wear appropriate chemical-resistant gloves and lab coat.[5]
Serious Eye Damage/Irritation (Category 2A) Causes serious eye irritation.[6] Wear safety goggles or a face shield.[7]

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[6] | Handle in a well-ventilated area or chemical fume hood.[5] |

Personal Protective Equipment (PPE) Protocol

Proper PPE is the first line of defense against chemical exposure. All personnel handling this waste must be equipped with the appropriate gear.

Scientific Principle: The selection of PPE is directly dictated by the potential routes of exposure—inhalation, ingestion, and dermal contact. The equipment specified below creates a barrier to mitigate these risks.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield.[7] Protects against splashes and airborne dust that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Prevents skin contact and irritation.
Body Protection Lab coat. Protects skin and personal clothing from contamination.

| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required if handling outside of a fume hood or if dust is generated.[7][8] |

Step-by-Step Disposal Procedure

Follow this workflow to ensure the safe and compliant disposal of this compound and associated contaminated materials.

Step 1: Waste Segregation

Protocol:

  • Identify a dedicated waste container for this specific chemical or for a compatible waste stream (e.g., non-halogenated organic solids).

  • Crucially, do not mix this waste with incompatible chemicals. As an acidic compound, it must be kept separate from bases to prevent violent reactions.[9][10]

  • Keep it segregated from strong oxidizing agents.[11]

Rationale: Improper segregation is a primary cause of laboratory accidents. Mixing incompatible chemicals can lead to exothermic reactions, gas generation, or fire.[9]

Step 2: Container Selection and Labeling

Protocol:

  • Select a waste container made of a compatible material, such as high-density polyethylene (HDPE). The container must be in good condition, free of leaks, and have a secure, screw-on cap.[3][10]

  • Affix a hazardous waste label to the container before adding any waste.[12]

  • The label must, at a minimum, include the following information:

    • The words "Hazardous Waste" .[10][13]

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.[10]

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").[10]

    • The name of the Principal Investigator and the laboratory location.[12]

Rationale: Federal and local regulations mandate clear and accurate labeling for tracking and safety.[13] Proper labeling informs all personnel of the container's contents and associated dangers, preventing accidental exposures or improper mixing.

Step 3: Waste Accumulation

Protocol:

  • Place all materials contaminated with the chemical, including the solid chemical itself, used gloves, weigh boats, and contaminated wipes, into the pre-labeled hazardous waste container.

  • Store the waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[10][13]

  • Keep the waste container securely capped at all times, except when adding waste. This is a strict regulatory requirement.

  • It is recommended to use secondary containment (e.g., a larger bin) for the waste container to mitigate potential spills.[12]

Rationale: The SAA designation allows for the safe, short-term collection of hazardous waste in the lab without requiring a full-scale storage facility permit.[14] Keeping containers closed prevents the release of vapors and protects the contents from contamination.

Step 4: Arranging for Final Disposal

Protocol:

  • Once the waste container is full, or within the time limits set by your institution (often 6-12 months for academic labs), arrange for its removal.[10][14]

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[12]

  • Follow their specific procedures for pickup requests, which may involve an online form or a phone call.

  • Do not, under any circumstances, transport the hazardous waste yourself to a central facility. This must be done by trained EH&S staff or a licensed contractor.[12]

Rationale: Final disposal of hazardous waste is a highly regulated process that may involve incineration or other specialized treatments.[6][13] Only licensed facilities are permitted to transport and dispose of this material to ensure it does not harm the public or the environment.

Spill and Emergency Procedures

For Small Spills (Solid Material):

  • Alert personnel in the immediate area.

  • Wearing the full PPE detailed in Section 2, gently sweep up the solid material to avoid creating dust.[5]

  • Use a chemical spill kit with an appropriate absorbent for any trace residue.

  • Place all cleanup materials into your designated hazardous waste container.

  • Decontaminate the area with soap and water.

For Large Spills or if You Feel Unwell:

  • Evacuate the area immediately.

  • Alert your supervisor and contact your institution's emergency response number or EH&S department.

  • If exposed, seek immediate medical attention.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (Solid Residue or Contaminated Material) check_container Is a properly labeled, compatible waste container available? start->check_container prep_container 1. Select a compatible container (e.g., HDPE). 2. Affix 'Hazardous Waste' label with full chemical name and hazards. check_container->prep_container No add_waste Place waste into the container. Securely close the lid. check_container->add_waste Yes prep_container->add_waste store_waste Store container in a designated Satellite Accumulation Area (SAA) with secondary containment. add_waste->store_waste check_full Is the container full? store_waste->check_full contact_ehs Contact Environmental Health & Safety (EH&S) for waste pickup. check_full->contact_ehs Yes continue_work Continue research and add waste as generated. check_full->continue_work No end_process Waste Removed by Authorized Personnel contact_ehs->end_process continue_work->add_waste

Caption: Disposal workflow for this compound.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (n.d.). University of Canterbury.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
  • Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). US EPA.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024, May 21). Daniels Health.
  • EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Academies Press.
  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
  • Safety Data Sheet for 4-Fluorophenylacetic acid. (2021, December 24). Fisher Scientific.
  • Proper Disposal of Expired Reagents and Chemicals in Hospitals. (n.d.). Needle.Tube.
  • This compound | CAS 868151-70-6. (n.d.). Santa Cruz Biotechnology.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.).
  • Safety Data Sheet for Piperazine. (2018, January 18). Fisher Scientific.
  • Safety Data Sheet for 2-(4-Boc-piperazinyl)-2-(3-fluoro-phenyl)acetic acid. (2025, January 18). AA Blocks.
  • The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
  • Safety Data Sheet for 2-[(4-Fluorophenyl)thio]acetic acid. (2023, August 24). Fisher Scientific.
  • 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid. (n.d.). Chem-Impex.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.